molecular formula C9H8N2O2 B1641507 Methyl 2-amino-4-cyanobenzoate CAS No. 159847-83-3

Methyl 2-amino-4-cyanobenzoate

Cat. No.: B1641507
CAS No.: 159847-83-3
M. Wt: 176.17 g/mol
InChI Key: VCYAYJCEAKQYAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyanobenzoate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYAYJCEAKQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256512
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159847-83-3
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159847-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4-cyanobenzoate (CAS: 159847-83-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its unique substitution pattern, featuring an amine, a nitrile, and a methyl ester on a benzene ring, provides three distinct points for chemical modification. This allows for the strategic and controlled construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, reactivity, applications, and safety considerations, providing researchers with the foundational knowledge required to effectively utilize this important intermediate. Notably, its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Chemical Identity
IdentifierValue
CAS Number 159847-83-3[1][2][3]
Molecular Formula C₉H₈N₂O₂[1][2][3]
Molecular Weight 176.17 g/mol [2]
IUPAC Name This compound
SMILES O=C(OC)C1=CC=C(C#N)C=C1N[2][3]
InChI Key VCYAYJCEAKQYAM-UHFFFAOYSA-N[2]
PubChem ID 10103677[2]
Physicochemical Characteristics (Computed)

PropertyValueSource
Topological Polar Surface Area (TPSA) 76.1 ŲPubChem
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Molar Refractivity 46.84[4]
LogP (Predicted) 1.8PubChem

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graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill];
node [fontname="Arial", fontsize=12, shape=plaintext];
edge [fontname="Arial", fontsize=12];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="H₂N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH₃"]; C9 [label="C"]; N2 [label="N"];

// Edges for the ring C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Edges for substituents C1 -- N1; C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C4 -- C9; C9 -- N2 [style=triple];

// Invisible nodes for positioning {rank=same; C1; C2; C3; C4; C5; C6;} }

Caption: Molecular Structure of this compound.

Section 2: Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its three distinct functional groups, which can be manipulated with a high degree of chemoselectivity.

  • Aniline-type Amino Group (-NH₂): This is a versatile nucleophilic center. It readily undergoes acylation, alkylation, and sulfonylation. It can also be diazotized to form a diazonium salt, which is a gateway to a vast array of other functionalities (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.

  • Nitrile Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

  • Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. It can also undergo amidation by reacting with amines to form amides, a crucial reaction in the construction of PROTACs and other complex molecules.

Reactivity_Map main This compound amine_node Amino (-NH₂) Group main->amine_node nitrile_node Nitrile (-C≡N) Group main->nitrile_node ester_node Ester (-COOCH₃) Group main->ester_node acylation Acylation (e.g., with Pivaloyl Chloride) amine_node->acylation diazotization Diazotization (NaNO₂/HCl) → Sandmeyer Reactions amine_node->diazotization hydrolysis_cn Hydrolysis (H⁺/H₂O) → Carboxylic Acid nitrile_node->hydrolysis_cn reduction_cn Reduction (e.g., H₂/Ni) → Aminomethyl Group nitrile_node->reduction_cn hydrolysis_ester Hydrolysis (e.g., LiOH) → Carboxylic Acid ester_node->hydrolysis_ester amidation Amidation (R-NH₂) → Amide ester_node->amidation

Caption: Reactivity map showing potential transformations.

Section 3: Application in Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of high-value compounds, particularly for pharmaceuticals.

Intermediate for Autotaxin Inhibitors

Patents reveal its use as a key starting material in the synthesis of novel octahydro-pyrrolo[3,4-c]-pyrrole derivatives, which are potent inhibitors of autotaxin (ATX).[5] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, fibrosis, and inflammation. The amino group of this compound is typically protected or modified early in the synthetic sequence.

Scaffold for Protein Degraders (PROTACs)

The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its utility in constructing PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The trifunctional nature of this scaffold is ideal for this purpose:

  • The amino group can be functionalized to link to a ligand for an E3 ligase (e.g., cereblon or VHL).

  • The ester group can be hydrolyzed to an acid and then coupled to a linker.

  • The nitrile group can be used as a stable anchor or transformed into an amine to attach a ligand for the target protein.

Section 4: Exemplary Synthetic Protocol

Objective: Synthesis of Methyl 2-(pivalamido)-4-cyanobenzoate.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq, e.g., 776 mg, 4.4 mmol) in pyridine (approx. 8 mL/g).

  • Cooling: Cool the resulting solution to 0°C using an ice bath.

  • Reagent Addition: Add pivaloyl chloride (1.2 eq, e.g., 637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate may form during the addition.

  • Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, partition the mixture between 1 M aqueous hydrochloric acid and a suitable organic solvent (e.g., ethyl acetate/2-methyltetrahydrofuran).

  • Extraction & Washing: Separate the layers and wash the organic layer sequentially with water, 2 M aqueous sodium carbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by a suitable method, such as column chromatography on silica gel, to obtain the final product.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification dissolve 1. Dissolve Reactant in Pyridine cool 2. Cool to 0°C dissolve->cool add 3. Add Pivaloyl Chloride cool->add react 4. Stir for 2h at 0°C add->react quench 5. Quench & Partition (1M HCl / EtOAc) react->quench wash 6. Wash Organic Layer (H₂O, Na₂CO₃, Brine) quench->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify (Chromatography) dry->purify

Caption: Workflow for the N-acylation of this compound.

Section 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Safety AspectInformation
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store at room temperature in a dry, well-ventilated place.[1]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of Methyl 2-amino-4-cyanobenzoate, a substituted anthranilate ester of significant interest to the pharmaceutical and chemical synthesis sectors. We will explore its fundamental chemical structure, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile building block, particularly in the development of targeted protein degraders. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique reactivity and structural features.

Introduction: The Strategic Importance of Substituted Anthranilates

This compound belongs to the family of anthranilate esters, which are foundational scaffolds in organic synthesis. The strategic placement of an amine, a cyano group, and a methyl ester on the benzene ring imparts a unique and highly valuable reactivity profile. The nucleophilic amino group, the electron-withdrawing and synthetically versatile cyano group, and the ester moiety allow for sequential, regioselective modifications. This makes the molecule a powerful intermediate for constructing complex heterocyclic systems and other bioactive molecules. Its growing relevance is particularly noted in contemporary drug discovery, where it serves as a key component in the synthesis of novel therapeutic agents.[1]

Chemical Identity and Structure

The precise arrangement of functional groups is critical to the utility of this molecule. Understanding its formal nomenclature and key identifiers is the first step in its successful application.

  • IUPAC Name: this compound

  • CAS Number: 159847-83-3[2][3]

  • Molecular Formula: C₉H₈N₂O₂[2][3]

  • Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C#N)N

The structure features a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with an amino group, and at position 4 with a cyano group. This ortho-amino ester arrangement is characteristic of anthranilates, while the para-cyano group provides a key site for further chemical elaboration.

Physicochemical & Safety Data

A comprehensive understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physical and Chemical Properties

The data presented below has been aggregated from leading chemical suppliers and databases.

PropertyValueSource
Molecular Weight 176.17 g/mol [2][3]
Appearance Pale yellow crystalline powder[1]
Purity Typically ≥97%[1][2]
Melting Point 120-126 °C[1]
Storage Conditions Store at 0-8 °C for long-term stability. Room temperature is suitable for short-term storage.[1][2]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related cyanobenzoate and aminobenzoate compounds provide authoritative guidance for handling.[4][5]

  • General Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4]

  • Hazards: May cause skin and serious eye irritation. Harmful if inhaled or swallowed.[5] May cause an allergic skin reaction.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

    • On Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

Synthesis Protocol: Catalytic Reduction Approach

A robust and industrially scalable method for preparing this compound involves the selective catalytic hydrogenation of its nitro precursor, Methyl 2-nitro-4-cyanobenzoate. This method is favored for its high yield, clean conversion, and ease of catalyst recovery.[6]

Reaction Principle

The core of the synthesis is the selective reduction of an aromatic nitro group to an amine without affecting the chemically sensitive cyano and ester functionalities. Palladium on carbon (Pd/C) is an exemplary catalyst for this transformation, offering high efficiency and selectivity under hydrogen pressure.

Experimental Workflow

Synthesis_Workflow start Methyl 2-nitro-4-cyanobenzoate (Starting Material) reactor Pressurized Hydrogenation Reactor start->reactor 1. Dissolve in Solvent (e.g., Methanol) 2. Add 5% Pd/C catalyst filtration Catalyst Filtration reactor->filtration Pressurize with H₂ (2-4 bar) Stir at 25-40°C until completion evaporation Solvent Evaporation filtration->evaporation Filter through Celite® to remove catalyst catalyst_recycle Catalyst Recycle (Pd/C) filtration->catalyst_recycle product This compound (Final Product) evaporation->product Concentrate under reduced pressure Applications central_node This compound protac PROTAC Linker Synthesis central_node->protac Amine acylation/ alkylation heterocycles Fused Heterocycles (e.g., Quinazolinones) central_node->heterocycles Cyclocondensation reactions bioactive Bioactive Scaffolds central_node->bioactive Cyano group modification agrochem Agrochemicals central_node->agrochem Scaffold for pesticides/herbicides

References

Solubility Profile of Methyl 2-amino-4-cyanobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Methyl 2-amino-4-cyanobenzoate (CAS No. 159847-83-3) is a substituted aromatic compound that serves as a valuable building block in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. Understanding and accurately determining solubility is a critical, non-negotiable step in preclinical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[3][4] This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of this compound, a predictive qualitative analysis, and a detailed, field-proven protocol for its empirical determination.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is not a random variable; it is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] An analysis of the this compound structure is essential for predicting its behavior.

Molecular Structure Analysis:

  • Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents.[7]

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. Its presence increases the molecule's polarity and potential for solubility in protic solvents (e.g., alcohols).

  • Cyano Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor at its oxygen atoms.

The combination of a non-polar aromatic backbone with multiple polar, hydrogen-bonding functional groups results in a molecule of intermediate polarity. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Caption: Key functional groups of this compound and their influence on polarity.

Predictive Qualitative Solubility Analysis

Based on the structural analysis, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. This serves as an essential starting point for experimental design.

Solvent Solvent Class Predicted Solubility Justification
Hexane Non-PolarInsolubleThe high polarity from the cyano, amino, and ester groups prevents dissolution in a purely non-polar aliphatic solvent.
Toluene Non-Polar (Aromatic)Sparingly SolubleThe aromatic ring of toluene can interact favorably with the compound's benzene ring (π–π stacking), but the solvent's low polarity is a poor match for the polar functional groups.
Dichloromethane (DCM) Polar AproticSolubleDCM's polarity is sufficient to dissolve the compound, though it cannot participate in hydrogen bonding.
Acetone Polar AproticSolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amino group, facilitating dissolution.
Ethyl Acetate Polar AproticSolubleThe polarity and ester functionality are well-matched to the solute.
Methanol / Ethanol Polar ProticSolubleThese solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating all functional groups of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleDMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and effectively solvating a wide range of compounds.
Water Polar ProticSparingly Soluble to InsolubleDespite the presence of hydrogen-bonding groups, the overall hydrophobic character of the aromatic ring is expected to limit aqueous solubility significantly.[7]

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are useful, empirical data is the only authoritative measure of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[8][9]

Workflow for Thermodynamic Solubility Determination

G start Start: Obtain pure compound and solvent add_excess 1. Add excess solid compound to a known volume of solvent start->add_excess equilibrate 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate phase_sep 3. Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep aliquot 4. Extract clear supernatant aliquot phase_sep->aliquot dilute 5. Dilute aliquot with mobile phase aliquot->dilute analyze 6. Quantify concentration (HPLC or UV-Vis) dilute->analyze calculate 7. Calculate Solubility (e.g., mg/mL or µg/mL) analyze->calculate end End: Report thermodynamic solubility calculate->end

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥97%)[1]

  • Selected organic solvent (HPLC grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Calibrated pipettes

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[8] As a starting point, use approximately 10-20 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 hours is recommended to ensure complete equilibration.[3]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent. Self-Validation Check: The presence of visible solid pellet post-centrifugation confirms that a saturated solution was achieved.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument. This step is critical to prevent the compound from precipitating out of the saturated solution upon cooling or evaporation.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[4] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[10]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the final solubility in standard units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Example: Dichloromethane25[Experimental Value][Calculated Value]
Example: Methanol25[Experimental Value][Calculated Value]
Example: Acetone25[Experimental Value][Calculated Value]
Example: Toluene25[Experimental Value][Calculated Value]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat when handling the compound.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[13]

Conclusion

This compound is a molecule of intermediate polarity, with its solubility profile being governed by a balance between its non-polar aromatic core and its polar, hydrogen-bonding functional groups. While theoretical predictions provide valuable guidance, the "gold standard" shake-flask method remains the definitive approach for generating the reliable, quantitative solubility data required for successful drug development and chemical synthesis. Adherence to rigorous experimental protocol is essential for obtaining data that can confidently inform downstream applications.

References

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Possessing an aniline-type amino group, a nitrile, and a methyl ester on a single benzene ring, this molecule offers a synthetically powerful platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a sought-after intermediate in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core reactivity of this compound, with a focus on its application in the synthesis of heterocyclic systems and other high-value compounds.

Physicochemical and Structural Properties

This compound, with the CAS Number 159847-83-3, is a stable organic compound typically supplied as a solid with a purity of 97% or higher.[3] Its structural arrangement—an ortho-amino ester (an anthranilate derivative) with a para-cyano group—is key to its synthetic utility. The electron-donating amino group activates the ring for certain transformations, while the electron-withdrawing cyano and ester groups modulate this reactivity and provide handles for further functionalization.

A summary of its key computed and known properties is presented below:

PropertyValueSource
CAS Number 159847-83-3[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [4]
IUPAC Name This compound
Storage Room temperature[3]
Family Protein Degrader Building Blocks[3]

Synthesis of the Building Block

The preparation of this compound is not trivial and often begins from more readily available precursors. A common conceptual pathway involves the functionalization of a substituted nitrobenzene. For instance, a plausible route, adapted from related syntheses, starts with 2-nitro-4-cyanobenzoic acid methyl ester. This precursor undergoes catalytic hydrogenation to simultaneously reduce the nitro group to the desired amine and, if conditions are harsh enough, the cyano group. However, selective reduction of the nitro group is paramount.

A typical reaction involves charging a pressure vessel with the nitro-aromatic starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent like dilute hydrochloric acid.[5] The reaction is then subjected to hydrogen gas pressure at a controlled temperature to facilitate the selective reduction of the nitro group.[5]

Synthesis_Workflow

Core Reactivity and Synthetic Applications

The power of this compound lies in the differential reactivity of its three functional groups. This allows for selective, stepwise transformations, making it a cornerstone for building molecular complexity. This molecule is particularly valuable as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

Reactivity_Map

Application in Heterocyclic Synthesis

The 1,2-aminoester functionality (anthranilate motif) is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Quinazolinones: A prime example is the reaction with an acid chloride or anhydride. The amino group first acts as a nucleophile, forming an amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of a quinazolinone ring system. The cyano group at the 4-position remains as a versatile handle for further elaboration, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions after conversion to a halide.

Transformations of the Cyano Group

The cyano group can be readily transformed into other important functional groups.

  • Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or a Platinum catalyst) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethyl group). This transformation is particularly useful for creating flexible linkers in drug molecules. A patent describes a related process where a 2-nitro-4-cyano methyl benzoate is reduced with hydrogen gas in the presence of a catalyst to yield the corresponding aminomethyl compound.[5]

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile first to a primary amide and then to a carboxylic acid. This allows for the creation of di- or tri-acidic scaffolds.

Case Study: A Protocol for N-Acetylation

To illustrate its utility, a standard protocol for the N-acetylation of the amino group is provided below. This reaction is fundamental, often serving as a protection step or as the first step in a multi-step synthesis.

Objective: To synthesize Methyl 2-acetamido-4-cyanobenzoate.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount) or Triethylamine (1.5 eq) as a base

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add the base (e.g., triethylamine, 1.5 eq). Cool the flask to 0 °C using an ice bath.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Causality Insight: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent potential side reactions. The base is essential to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

  • Workup: Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 2-acetamido-4-cyanobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block. Its trifunctional nature provides chemists with a robust and flexible platform for the efficient construction of diverse and complex molecules. Its role in synthesizing key intermediates for pharmaceuticals, particularly heterocyclic scaffolds, underscores its importance in drug discovery and development.[2][6][7] The continued exploration of new reactions and applications for this versatile molecule will undoubtedly lead to novel discoveries in both academic and industrial research laboratories.

References

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Need for Advanced Building Blocks

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[3][4] This approach offers the potential to address targets previously considered "undruggable," opening up approximately 80% of the proteome that is inaccessible to conventional small molecules.[1][3]

At the heart of TPD are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker joining them.[1][5] The design and synthesis of effective degraders are critically dependent on the quality and versatility of the chemical building blocks used to construct these complex molecules.[5]

This guide focuses on Methyl 2-amino-4-cyanobenzoate , a highly valuable and versatile building block in the TPD toolkit. Its unique trifunctional nature—an aniline amine, a methyl ester, and a cyano group on a benzene ring—provides medicinal chemists with multiple strategic handles for elaboration into sophisticated degrader molecules, particularly as a precursor for ligands that recruit the Cereblon (CRBN) E3 ligase.[6][7]

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis.

Key Physicochemical Data

The structural features of this compound directly influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 159847-83-3[8][9]
Molecular Formula C₉H₈N₂O₂[8][9]
Molecular Weight 176.17 g/mol [8]
Appearance Off-white to light yellow powderSupplier Data
Purity Typically ≥97%[9]
Storage Room temperature, protected from light and moisture[9]
Representative Synthesis

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatization strategies. A common route involves the modification of a precursor like 2-nitro-4-cyanobenzoic acid methyl ester.

A relevant patented method describes the reduction of both a nitro and a cyano group on a benzoate scaffold.[10] For the specific synthesis of this compound, a more targeted approach starting from 2-amino-4-bromobenzoic acid could be envisioned, involving a cyanation reaction. A general procedure for such a transformation is outlined below.

Workflow: Synthesis via Cyanation

Caption: Palladium-catalyzed synthesis of the target compound.

Application as a Precursor to Cereblon (CRBN) E3 Ligase Ligands

The primary utility of this compound in TPD is its role as a key intermediate in the synthesis of Pomalidomide and Lenalidomide analogues.[11][12] These molecules, known as immunomodulatory imide drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ligase, one of the most widely recruited E3 ligases in PROTAC design.[7][13]

The synthesis of these CRBN ligands typically involves a crucial condensation step between a substituted aminobenzoate derivative and a glutarimide moiety.[12][14] The 2-amino group of our building block is essential for this cyclization, while the 4-cyano group serves as a versatile synthetic handle that can be transformed or used as an attachment point for the linker element of the PROTAC.

Mechanistic Rationale: From Building Block to CRBN Ligand

The transformation of this compound into a functional CRBN ligand involves two key steps:

  • Amide Bond Formation: The aniline nitrogen of the building block is acylated with a derivative of glutaric acid (e.g., glutamic acid hydrochloride or a protected glutarimide precursor). This step forms the open-chain precursor to the final glutarimide ring.

  • Cyclization/Condensation: Under acidic or thermal conditions, the newly formed amide undergoes an intramolecular cyclization with the methyl ester to form the characteristic glutarimide ring of the Pomalidomide-like scaffold.

This process creates a core structure that can be further functionalized. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing orthogonal points for linker attachment.[10]

Workflow: From Building Block to Pomalidomide Analogue

Caption: Synthetic pathway to an E3 ligase-linker conjugate.

Detailed Experimental Protocol: Amide Coupling

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[15] The following protocol details a representative amide coupling reaction using this compound with a generic carboxylic acid, a foundational step before cyclization.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid of interest (e.g., Boc-protected amino acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester, minimizing side reactions.[16]

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the desired amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Reagent Choice:

  • HATU: A highly efficient, modern coupling reagent that minimizes racemization, which is particularly important when working with chiral carboxylic acids.[16][17]

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation process.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester and the coupling reagent, which would lead to lower yields.

Troubleshooting and Key Considerations

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents like COMU, which has shown high efficiency, even in aqueous media under specific conditions.[18] Double-check the purity of the starting materials.

  • Side Reactions: The aniline nitrogen is relatively nucleophilic. In complex syntheses, protection of this amine (e.g., as a Boc-carbamate) may be necessary before performing transformations on other parts of the molecule, followed by a deprotection step.

  • Poor Solubility: While generally soluble in common organic solvents like DMF, DMSO, and chlorinated solvents, solubility issues can arise with larger, more complex derivatives. Sonication or gentle heating can aid dissolution.

  • Cyano Group Reactivity: The cyano group is generally stable under standard amide coupling and purification conditions. However, it is sensitive to strongly acidic or basic hydrolysis and harsh reducing agents. This stability should be considered when planning multi-step synthetic sequences.

Conclusion

This compound is more than just a simple chemical; it is a strategic enabler for the rapid and efficient synthesis of novel protein degraders. Its well-defined structure provides chemists with reliable and predictable reactivity, making it an ideal starting point for constructing sophisticated Pomalidomide-based E3 ligase ligands.[19] As the field of Targeted Protein Degradation continues to evolve, the demand for versatile, high-quality building blocks like this compound will undoubtedly grow, cementing its role as a cornerstone of modern drug discovery.[3]

References

"Methyl 2-amino-4-cyanobenzoate" reactivity of the amino and cyano groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Methyl 2-amino-4-cyanobenzoate

Introduction: The Strategic Importance of a Trifunctional Scaffolding

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic amino group, an electrophilic cyano group, and a methyl ester on a single benzene ring, presents a unique and versatile platform for chemical synthesis.[1] The electronic interplay between the electron-donating amino group (-NH₂) and the two electron-withdrawing substituents—the cyano (-C≡N) and methyl ester (-COOCH₃) groups—governs the molecule's reactivity, enabling selective and orthogonal transformations. This guide provides an in-depth analysis of the chemical behavior of the amino and cyano functionalities, offering field-proven insights and detailed experimental frameworks for their strategic manipulation. This molecule is a valuable building block, particularly in the development of complex organic compounds like protein degraders.[2]

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its application in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[2][3]
Molecular Weight 176.17 g/mol [3]
CAS Number 159847-83-3[2][4]
IUPAC Name This compound[3]
Appearance Yellow to brown solid[5]
Canonical SMILES COC(=O)C1=C(C=C(C=C1)N)C#N[3]

Electronic Profile: A Dance of Donors and Acceptors

The reactivity of this compound is dictated by the electronic effects of its three substituents. The amino group is a powerful activating group that donates electron density to the aromatic ring through resonance, preferentially at the ortho and para positions.[6][7] Conversely, the cyano and methyl ester groups are electron-withdrawing, deactivating the ring towards electrophilic attack. This push-pull dynamic creates a unique electronic landscape that influences the reactivity of each functional group.

The amino group's activating effect is somewhat attenuated by the two withdrawing groups, which lower the electron density on the ring and on the nitrogen atom itself.[8] This makes the amino group less basic and nucleophilic than in aniline, but it remains a potent site for chemical modification.[8]

Caption: Electronic effects on the this compound scaffold.

Part 1: Reactivity of the Amino Group (-NH₂)

Despite being electronically dampened, the amino group remains a versatile nucleophilic center for a wide array of synthetic transformations.[8] Its position ortho to the methyl ester allows it to be a key participant in the formation of various heterocyclic systems.

Key Transformations
  • N-Acylation and N-Sulfonylation: This is the most common and critical reaction, often employed as a protection strategy to prevent the amino group from interfering with subsequent reactions. The resulting amide or sulfonamide is significantly less nucleophilic and deactivates the ring, allowing for selective chemistry at other sites.

  • Diazotization (Sandmeyer-Type Reactions): The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, -CN, -OH), providing a powerful method for further functionalization of the aromatic ring.

  • N-Alkylation and N-Arylation: While direct alkylation can be challenging due to risks of over-alkylation, reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide controlled routes to secondary and tertiary amines.

  • Heterocycle Synthesis: The ortho-relationship between the amino group and the methyl ester is a classic precursor for constructing fused heterocycles. For instance, condensation with appropriate reagents can lead to the formation of quinazolinones, a privileged scaffold in medicinal chemistry.

Caption: Major reaction pathways originating from the amino group.

Experimental Protocol: N-Acetylation (Protection)
  • Principle: This protocol describes the protection of the amino group via acylation with acetic anhydride. Pyridine acts as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Materials:

    • This compound

    • Pyridine (anhydrous)

    • Acetic Anhydride

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify by recrystallization or column chromatography as needed.

  • Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (appearance of a new methyl singlet around δ 2.2 ppm and a downfield shift of aromatic protons) and the disappearance of the N-H stretch in the IR spectrum.

Part 2: Reactivity of the Cyano Group (-C≡N)

The cyano group is a versatile functional group that can be transformed into several other valuable moieties.[9] Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack.[8][10]

Key Transformations
  • Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions.[10][11] Strong acid catalysis (e.g., H₂SO₄/H₂O, heat) typically converts the nitrile first to an amide and then to a carboxylic acid.[10] Basic hydrolysis (e.g., NaOH/H₂O, heat) yields a carboxylate salt, which requires an acidic workup to furnish the carboxylic acid.[11]

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[10][11] This transformation introduces a new basic and nucleophilic center, orthogonal in reactivity to the original aniline-type amine.

  • Reaction with Organometallics: Grignard reagents or organolithiums can add to the electrophilic carbon of the nitrile.[10][11] The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This provides a robust method for C-C bond formation.[10]

Caption: Major reaction pathways originating from the cyano group.

Experimental Protocol: Nitrile Reduction to Primary Amine
  • Principle: This protocol details the reduction of the nitrile to a benzylamine using Lithium Aluminum Hydride (LiAlH₄), a potent source of hydride ions.[10] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Materials:

    • N-protected this compound (starting material should have the amino group protected, e.g., as an acetamide, to prevent side reactions).

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching.

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Three-neck flask, dropping funnel, condenser, magnetic stirrer.

  • Methodology:

    • In a flame-dried three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the N-protected starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0 °C. Quench the reaction with extreme caution by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Safety Note: This quenching process generates hydrogen gas and should be performed in a well-ventilated fume hood.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solids and wash thoroughly with ethyl acetate or THF.

    • Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the primary amine.

  • Self-Validation: Successful reduction is indicated by the disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum and the appearance of new signals corresponding to the -CH₂- group in the ¹H NMR spectrum (typically a singlet around δ 3.8-4.0 ppm).

Orthogonal Reactivity and Synthetic Strategy

The true synthetic power of this compound lies in the ability to selectively address one functional group while leaving the others intact.[12] This orthogonality is the cornerstone of efficient molecular construction. The general hierarchy of reactivity allows for a protection-based strategy.

  • Protect the Most Reactive Group: The amino group is typically the most nucleophilic and basic site. Protecting it as an amide or carbamate is almost always the first step.

  • Transform the Target Group: With the amine masked, the nitrile or ester can be selectively targeted. For example, the nitrile can be reduced without affecting the ester using specific borane reagents, or the ester could be saponified under conditions that leave the nitrile and protected amine untouched.

  • Deprotect and Further Functionalize: Once the desired transformation is complete, the protecting group on the amine can be removed to either reveal the final product or to allow for subsequent reactions at the nitrogen center.

Orthogonal_Strategy start Start: This compound step1 Step 1: N-Protection (e.g., Acylation) start->step1 Ac₂O, Pyr step2 Step 2: Cyano Group Transformation (e.g., Reduction) step1->step2 LiAlH₄, THF step3 Step 3: N-Deprotection (e.g., Amide Hydrolysis) step2->step3 aq. HCl, Δ product Final Product: Selectively Modified Scaffold step3->product

Caption: A representative workflow for orthogonal synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategic building block offering three distinct points of chemical diversity. A thorough understanding of the electronic interplay between its functional groups is crucial for harnessing its full potential. The amino group provides a nucleophilic handle for building heterocyclic scaffolds and introducing nitrogen-based substituents, while the cyano group serves as a precursor to amines, amides, and carboxylic acids. By employing carefully planned protection and reaction sequences, chemists can leverage the molecule's orthogonal reactivity to construct complex, high-value compounds for applications ranging from drug discovery to materials science.

References

A Comprehensive Technical Guide to the Derivatization of Methyl 2-amino-4-cyanobenzoate: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Potential of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the derivatization potential of Methyl 2-amino-4-cyanobenzoate, a trifunctional aromatic compound that serves as a pivotal starting material in the synthesis of a wide array of complex organic molecules. With its strategically positioned amino, cyano, and methyl ester functionalities, this molecule presents a rich landscape for chemical modification, making it a highly valuable asset for researchers, medicinal chemists, and professionals in drug development and materials science. This document provides a senior application scientist's perspective on the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

The Core Structure: A Hub of Reactivity

This compound (CAS No. 159847-83-3) is a stable, crystalline solid with a molecular weight of 176.17 g/mol .[1] Its true value lies in the differential reactivity of its three primary functional groups, which can be selectively targeted to build molecular complexity. The electron-donating amino group activates the aromatic ring for electrophilic substitution and serves as a primary nucleophile. The electron-withdrawing cyano and methyl ester groups, in contrast, deactivate the ring towards electrophiles but provide sites for nucleophilic attack and a variety of transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂PubChem[1]
Molecular Weight176.17 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number159847-83-3PubChem[1]
SMILESCOC(=O)C1=C(C=C(C=C1)N)C#NPubChem[1]

Derivatization of the Amino Group: A Gateway to Amides and Heterocycles

The primary amino group is arguably the most versatile handle for derivatization. Its nucleophilicity allows for a wide range of reactions, most notably acylation to form amides, which are precursors to a vast number of bioactive compounds.

N-Acylation: Building Blocks for Bioactive Scaffolds

The conversion of the amino group to an amide is a fundamental transformation that not only protects the amine but also introduces a new vector for molecular diversity. A common and efficient method for N-acylation is the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality of Experimental Choice: The selection of pyridine as both a base and a solvent in the acylation with pivaloyl chloride is a strategic choice.[2][3] Pyridine is a moderately weak base, sufficient to scavenge the generated HCl without promoting unwanted side reactions. Its ability to dissolve the starting material and the acylating agent ensures a homogeneous reaction mixture, leading to a cleaner and more efficient conversion. The reaction is conducted at 0°C to control the exothermicity of the acylation reaction and minimize potential side reactions.

Experimental Protocol: N-Pivaloylation of this compound [2][3]

  • Dissolve this compound (776 mg, 4.4 mmol) in pyridine (6 mL) in a suitable reaction vessel.

  • Cool the clear, red solution to 0°C using an ice bath.

  • Add pivaloyl chloride (637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate will form.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid.

  • Extract the product into a mixture of ethyl acetate and 2-methyltetrahydrofuran (2x).

  • Combine the organic layers and wash sequentially with water, 2 M aqueous sodium carbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue in ethyl acetate to afford the purified N-pivaloylated product.

N_Acylation start This compound reagent Pivaloyl Chloride, Pyridine, 0°C start->reagent Acylation product Methyl 2-(pivaloylamino)-4-cyanobenzoate reagent->product caption N-Acylation Workflow

Caption: N-Acylation of the amino group.

Transformations of the Cyano Group: Unlocking New Functionalities

The nitrile functionality is a versatile precursor to several important chemical groups, including primary amines and carboxylic acids. These transformations significantly expand the synthetic utility of the this compound core.

Nitrile Reduction to a Primary Amine

The reduction of the cyano group to a primary amine introduces a new nucleophilic center and a flexible linker, which is highly desirable in drug design for probing interactions with biological targets. Catalytic hydrogenation is a common and effective method for this transformation.

Causality of Experimental Choice: A patent for the synthesis of 2-amino-4-(aminomethyl)benzoate hydrochloride from 2-nitro-4-cyanomethylbenzoate demonstrates the simultaneous reduction of both a nitro and a cyano group using catalytic hydrogenation.[4] This suggests that the cyano group of this compound can be selectively reduced in the presence of the amino and ester groups under similar conditions. The use of a catalyst like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is a standard and effective method for nitrile reduction. The acidic conditions (dilute HCl) serve to protonate the resulting amine, preventing potential side reactions and facilitating its isolation as a hydrochloride salt.

Projected Experimental Protocol: Reduction of the Cyano Group

  • Charge a hydrogenation vessel with this compound, a suitable solvent such as methanol or dilute hydrochloric acid, and a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Nickel).

  • Pressurize the vessel with hydrogen gas (typically 0.5-3.5 MPa).[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 10-60°C) until the reaction is complete, as monitored by an appropriate analytical technique.[4]

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • If the reaction was performed in an acidic medium, concentrate the filtrate to obtain the hydrochloride salt of the product. If not, the product can be isolated by evaporation of the solvent and purified by standard methods.

Nitrile_Reduction start This compound reagent H₂, Catalyst (e.g., Pd/C), Solvent start->reagent Reduction product Methyl 2-amino-4-(aminomethyl)benzoate reagent->product caption Nitrile Reduction Workflow

Caption: Reduction of the cyano group.

Modification of the Methyl Ester: Tuning Properties and Enabling Further Reactions

The methyl ester group offers opportunities for hydrolysis to the corresponding carboxylic acid or transesterification to other esters. These transformations are crucial for altering the solubility and pharmacokinetic properties of the molecule and for enabling subsequent coupling reactions.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis of the methyl ester to the carboxylic acid is a key step in the synthesis of many derivatives, as the carboxylic acid can be activated for amide bond formation or other coupling reactions.

Causality of Experimental Choice: Base-catalyzed hydrolysis using an alkali metal hydroxide like sodium hydroxide or potassium hydroxide is a standard and efficient method for the saponification of methyl esters. The reaction is typically carried out in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the starting material. The progress of the reaction can be easily monitored by the disappearance of the starting material. Acidification of the reaction mixture after completion protonates the carboxylate salt to yield the free carboxylic acid.

Projected Experimental Protocol: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a mixture of methanol and water.

  • Add a stoichiometric amount of an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

Ester_Hydrolysis start This compound reagent 1. NaOH, H₂O/MeOH 2. H⁺ start->reagent Hydrolysis product 2-Amino-4-cyanobenzoic acid reagent->product caption Ester Hydrolysis Workflow

Caption: Hydrolysis of the methyl ester.

Applications in the Synthesis of Bioactive Molecules

The true power of this compound lies in its application as a versatile precursor for the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds.

Synthesis of Quinazoline Derivatives: A Privileged Scaffold

Anthranilic acid derivatives are well-established precursors for the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound can serve as a key starting material for the synthesis of various substituted quinazolines. For instance, reaction with formamide can lead to the formation of a 4-aminoquinazoline core, which is a key structural motif in many kinase inhibitors.

Precursor for Autotaxin Inhibitors

Patents have disclosed the use of this compound in the synthesis of potent inhibitors of autotaxin (ATX).[2][3][7] ATX is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer and fibrosis.[3][7] The N-acylated derivative of this compound serves as a key intermediate in the multi-step synthesis of these inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. The strategic positioning of its amino, cyano, and methyl ester groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. This guide has outlined the key derivatization strategies for each functional group, providing both the rationale behind the experimental choices and detailed protocols. The demonstrated applications in the synthesis of bioactive quinazolines and autotaxin inhibitors underscore the significance of this compound in modern drug discovery and medicinal chemistry. As research continues to uncover new synthetic methodologies and biological targets, the derivatization potential of this compound is poised to be further exploited in the development of novel therapeutics and functional materials.

References

The Strategic Role of Methyl 2-amino-4-cyanobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

As a Senior Application Scientist, it is my observation that the trajectory of modern drug discovery is often defined by the strategic selection of molecular scaffolds. These core structures serve as the foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among the vast arsenal of chemical building blocks, Methyl 2-amino-4-cyanobenzoate has emerged as a particularly versatile and powerful intermediate. Its unique arrangement of functional groups—an ortho-amino ester and a para-cyano group—offers a pre-engineered platform for the efficient construction of complex heterocyclic systems, most notably quinolines, which are a cornerstone of kinase inhibitor development.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical logic and strategic considerations that make it a valuable asset in medicinal chemistry. We will examine its synthesis, its pivotal role in the construction of privileged pharmacological scaffolds, and the specific functions of its constituent moieties in molecular recognition and biological activity.

I. Physicochemical Properties and Synthetic Strategy

A molecule's utility begins with its fundamental properties and accessibility. This compound is a stable solid at room temperature, possessing a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1][2]

PropertyValueSource
CAS Number 159847-83-3[1]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [2]
Appearance Solid-
Proposed Synthesis Protocol: A Self-Validating Approach

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and process development. A robust and scalable synthesis can be logically derived from established chemical principles, typically involving a multi-step sequence starting from a readily available substituted toluene or benzoic acid. The most common approach involves the reduction of a nitro group precursor, a method well-documented for analogous compounds.[3][4]

Step 1: Nitration of 4-cyanobenzoic acid The synthesis would logically begin with the regioselective nitration of 4-cyanobenzoic acid. The cyano and carboxylic acid groups are both deactivating and meta-directing. However, under forcing conditions, nitration can be achieved.

Step 2: Esterification The resulting 4-cyano-2-nitrobenzoic acid is then esterified to the methyl ester. This step is critical as it protects the carboxylic acid and sets up the ester functionality of the final product.

Step 3: Reduction of the Nitro Group The key transformation is the selective reduction of the nitro group to an amine. This is a standard procedure in organic synthesis, often accomplished with high yield and selectivity using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[4]

Exemplary Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve methyl 4-cyano-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 3-4 MPa).[5] The reaction is then stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

This proposed synthesis follows a validated and reliable pathway, ensuring high purity and yield, which are prerequisites for its use in subsequent, often complex, medicinal chemistry campaigns.

II. The Chemical Logic: A Scaffold Primed for Heterocycle Synthesis

The strategic value of this compound lies in the specific arrangement of its functional groups, which facilitates the construction of fused heterocyclic rings through reactions like the Friedländer Annulation .[6][7]

The ortho-amino ester functionality is a classic precursor for this reaction. The nucleophilic amine and the adjacent electrophilic carbon (activated by the ester) provide the necessary components to react with a molecule containing a ketone adjacent to an active methylene group, leading to the formation of a quinoline ring.[6][8]

Friedlander_Annulation cluster_reactants Reactants cluster_process Reaction cluster_product Product M2A4CB This compound Reaction Friedländer Annulation (Acid or Base Catalysis) M2A4CB->Reaction Ketone α-Methylene Ketone (e.g., Cyclohexanone) Ketone->Reaction Quinoline Substituted Quinolone Core Reaction->Quinoline Forms Heterocyclic Ring

Caption: The Friedländer Annulation workflow using this compound.

This reaction is exceptionally powerful in drug discovery because it allows for the rapid generation of molecular diversity. By varying the ketone component, a wide array of substituted quinolines can be synthesized and screened for biological activity, enabling extensive Structure-Activity Relationship (SAR) studies.[9][10]

III. The Role of the Cyano Group: More Than a Simple Substituent

The para-cyano group is not a passive spectator in this molecular framework; it plays a crucial and multifaceted role in shaping the pharmacological profile of the resulting derivatives.

  • Electronic Modulation: As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the aromatic ring. This can alter the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in key interactions with biological targets.[11]

  • Bioisosteric Replacement: In drug design, the cyano group is frequently employed as a bioisostere for other functional groups, such as halogens (e.g., chlorine, bromine) or even a hydroxyl group.[12][13] This allows chemists to fine-tune properties like lipophilicity, metabolic stability, and target engagement without drastically altering the molecule's core geometry. Its ability to act as a hydrogen bond acceptor is a key feature in mimicking the interactions of other polar groups.[11]

  • Metabolic Blocker: A cyano group can serve as a metabolic blocker. By occupying a position that might otherwise be susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), it can enhance the metabolic stability and prolong the half-life of a drug candidate.

Cyano_Group_Roles cluster_effects Impact on Drug Properties Cyano Cyano Group (C≡N) - Potent Electron Withdrawing Group - Hydrogen Bond Acceptor - Metabolic Stability Enhancer Modulation Modulates Ring Electronics (pKa) Cyano->Modulation Bioisostere Bioisosteric Replacement (mimics Halogens, -OH) Cyano->Bioisostere Metabolism Blocks Metabolic Sites Cyano->Metabolism

Caption: Key roles of the cyano moiety in medicinal chemistry.

IV. Application in Kinase Inhibitor Discovery: A Case Study

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The quinoline scaffold, readily accessible from this compound, is a "privileged structure" in the design of kinase inhibitors.

A prime example can be seen in the development of inhibitors targeting kinases in the MAPK signaling pathway, such as MEK and Src, or receptor tyrosine kinases like EGFR.[15] The general structure of many Type II kinase inhibitors involves a heterocyclic core (like quinoline) that occupies the ATP-binding site.

Kinase_Inhibition_Pathway cluster_pathway Simplified MAPK Signaling Pathway cluster_drug Drug Action GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation M2A4CB Methyl 2-amino- 4-cyanobenzoate Quinoline Quinoline-based Kinase Inhibitor M2A4CB->Quinoline Synthesis via Friedländer Annulation Quinoline->MEK Inhibits

Caption: Inhibition of the MAPK pathway by a quinoline-based inhibitor derived from this compound.

The derivatives synthesized from this compound are ideally suited for this role. The quinoline core provides the necessary steric bulk and aromatic character to interact with the hinge region of the kinase active site, while the cyano group can form crucial hydrogen bonds or other polar interactions. The variability introduced by the ketone in the Friedländer synthesis allows for the exploration of different pockets within the ATP-binding site, enabling the optimization of both potency and selectivity.

V. Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that provides a direct and efficient route to privileged heterocyclic scaffolds. Its value in medicinal chemistry is derived from:

  • Synthetic Tractability: A logical and scalable synthetic route ensures its availability.

  • Convergent Synthesis: It enables the rapid construction of complex quinoline cores via the robust Friedländer annulation.

  • Inherent Functionality: The ortho-amino ester provides the reactive handles for cyclization, while the para-cyano group offers a powerful tool for modulating electronic properties, engaging in specific polar interactions, and enhancing metabolic stability.

For researchers and drug development professionals, understanding the multifaceted role of scaffolds like this compound is paramount. It allows for a more rational and efficient approach to drug design, accelerating the journey from a chemical starting material to a potent and selective therapeutic agent.

References

Methodological & Application

Synthesis of Methyl 2-amino-4-cyanobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Methyl 2-amino-4-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step process commencing with the cyanation of 2-amino-4-chlorobenzoic acid via a modified Rosenmund-von Braun reaction, followed by a Fischer-Speier esterification. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, alongside the synthetically versatile nitrile group, makes it a strategic precursor for creating complex heterocyclic scaffolds.

This guide details a reliable and scalable two-step synthesis route starting from the readily available 2-amino-4-chlorobenzoic acid. The initial step involves a copper-catalyzed cyanation, a variation of the classic Rosenmund-von Braun reaction, to replace the chloro substituent with a cyano group.[1][2] The subsequent step is the esterification of the resulting 2-amino-4-cyanobenzoic acid to afford the target methyl ester.

Reaction Pathway Overview

The synthesis proceeds in two distinct stages:

  • Cyanation: Conversion of 2-amino-4-chlorobenzoic acid to 2-amino-4-cyanobenzoic acid using a copper(I) cyanide mediated reaction.

  • Esterification: Formation of this compound through acid-catalyzed esterification with methanol.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Esterification A 2-amino-4-chlorobenzoic acid B 2-amino-4-cyanobenzoic acid A->B CuCN, DMF High Temperature C This compound B->C Methanol (excess) H₂SO₄ (catalyst) Reflux

Figure 1: Overall synthetic workflow from 2-amino-4-chlorobenzoic acid to this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-amino-4-chlorobenzoic acid≥98%e.g., GoldBioStarting material.[3]
Copper(I) cyanide (CuCN)≥99%e.g., Sigma-AldrichCyanating agent. Highly Toxic. [4]
N,N-Dimethylformamide (DMF)AnhydrousVariousSolvent for cyanation.
Methanol (MeOH)AnhydrousVariousReactant and solvent for esterification.
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst for esterification. Corrosive.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization.
Ethyl Acetate (EtOAc)Reagent GradeVariousFor extraction.
Brine (Saturated NaCl solution)N/AN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Deionized WaterN/AN/AFor work-up.
Step 1: Synthesis of 2-amino-4-cyanobenzoic acid (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[1][5] This reaction typically requires high temperatures and a polar aprotic solvent like DMF or pyridine.[6] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species.[6]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-chlorobenzoic acid (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction can take several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.

    • The product will precipitate out of the solution. Filter the solid and wash thoroughly with water.

    • To further purify, the crude solid can be dissolved in an aqueous solution of sodium bicarbonate and then re-precipitated by the addition of hydrochloric acid.

  • Drying: Dry the purified solid under vacuum to yield 2-amino-4-cyanobenzoic acid.

Safety Precautions for Cyanation:

  • Extreme Toxicity: Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[4][7] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Acid Incompatibility: Contact of cyanides with acids will release highly toxic hydrogen cyanide gas.[4][8] Ensure all work-up procedures involving acid are performed in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations.

Step 2: Synthesis of this compound (Fischer-Speier Esterification)

Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[9] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[9]

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-4-cyanobenzoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • The product may precipitate out. If so, filter the solid. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Results and Discussion

The two-step synthesis outlined provides a reliable route to this compound. The cyanation reaction, while requiring careful handling of toxic reagents, is effective for the conversion of the aryl chloride. The subsequent esterification is a straightforward and high-yielding transformation.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Rosenmund-von Braun CyanationCuCNDMF140-15070-85
2Fischer-Speier EsterificationH₂SO₄ (cat.), MeOHMethanol~65 (Reflux)85-95

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected molecular weight of this compound is 176.17 g/mol .[10]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from 2-amino-4-chlorobenzoic acid. By following the detailed protocols and adhering to the safety precautions, researchers can successfully prepare this important intermediate for applications in pharmaceutical and chemical research. The provided mechanistic insights and procedural rationale are intended to empower scientists to adapt and optimize these methods for their specific needs.

References

Application Note: A Robust and Scalable Palladium-Catalyzed Synthesis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anthranilates

Methyl 2-amino-4-cyanobenzoate is a highly valuable substituted anthranilate ester, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the amino, cyano, and methyl ester functionalities provides three distinct points for molecular elaboration, making it a versatile intermediate in drug discovery and development. Traditional synthetic routes to such compounds often involve multi-step processes or harsh conditions, such as the Sandmeyer or Rosenmund-von Braun reactions, which suffer from limited functional group tolerance and the use of stoichiometric, toxic copper cyanide.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering milder conditions, superior functional group tolerance, and high catalytic efficiency.[1][2] This application note provides a detailed protocol for the synthesis of this compound from its corresponding aryl halide precursor via a palladium-catalyzed cyanation reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, provide guidance on the selection of critical reaction parameters, and present a validated, step-by-step protocol suitable for research and process development professionals.

The Palladium-Catalyzed Cyanation: A Mechanistic Overview

The success of a palladium-catalyzed cyanation hinges on a well-defined catalytic cycle that efficiently transforms an aryl halide into the desired aryl nitrile. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[3][4] A significant challenge in this process is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to palladium intermediates and stall the cycle.[1][5] Modern protocols have largely overcome this issue through the judicious choice of cyanide sources and ligands.

The catalytic cycle can be visualized as follows:

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle cluster_reactants pd0 L-Pd(0) (Active Catalyst) pdiia L-Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib L-Pd(II)(Ar)(CN) (Cyano Complex) pdiia->pdiib Transmetalation (Cyanide Exchange) pdiib->pd0 Reductive Elimination arcn Ar-CN (this compound) arx Ar-X (e.g., Methyl 2-amino-4-bromobenzoate) cn_source Cyanide Source (e.g., Zn(CN)₂)

Figure 1: The catalytic cycle for palladium-catalyzed cyanation.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by a ligand (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source. When using sources like Zn(CN)₂ or K₄[Fe(CN)₆], this step involves a transmetalation process.[4]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the cyanide group are eliminated from the Pd(II) center, forming the desired C-CN bond in the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Optimizing the Reaction: A Guide to Parameter Selection

The efficiency and reproducibility of the synthesis depend critically on the choice of reagents and conditions.

  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be inconsistent.[1] Modern, well-defined palladacycle precatalysts (e.g., those based on biarylphosphine ligands like XPhos) are often superior.[1][6] They generate the active L-Pd(0) species cleanly and efficiently upon exposure to a base, leading to more reproducible results and higher catalytic activity.[1]

  • Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[7] Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and biaryl phosphines such as XPhos have proven highly effective for cyanation reactions.[8][9] The choice of ligand can be crucial for substrates with coordinating functional groups, like the free amine in our target molecule.[1]

  • Cyanide Source: The use of less toxic and less soluble cyanide sources is a key advancement for both safety and efficacy.

    • Zinc Cyanide (Zn(CN)₂): A widely used reagent that often requires a co-catalyst or additive to facilitate the transfer of the cyanide group.[4]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): An excellent choice due to its low toxicity, stability, and low cost.[10][11] It serves as a slow-release source of cyanide, which helps to prevent the deactivation of the palladium catalyst.[1][5]

  • Base and Solvent: A base is often required to activate precatalysts and facilitate steps in the catalytic cycle.[10] Common bases include potassium carbonate (K₂CO₃) or potassium acetate (KOAc).[4] Anhydrous, polar aprotic solvents like DMAc (N,N-dimethylacetamide), DMF (N,N-dimethylformamide), or dioxane are typically used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures.[8][11]

Experimental Protocol: Synthesis of this compound

This protocol describes the cyanation of Methyl 2-amino-4-bromobenzoate using a palladium/dppf catalyst system and Zn(CN)₂ as the cyanide source.

Materials and Equipment:

  • Methyl 2-amino-4-bromobenzoate (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (2-6 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Cyanide Hazard: Zinc cyanide is toxic if ingested or if it comes into contact with acids, which liberates hydrogen cyanide gas. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-4-bromobenzoate (1.0 eq), Zinc Cyanide (0.6 eq), Palladium(II) Acetate (2 mol%), and dppf (4 mol%).

  • Solvent Addition: Add anhydrous DMAc via syringe to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and an aqueous solution of sodium bicarbonate. Caution: The aqueous layer will contain residual cyanide.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Data Summary and Expected Outcomes

The conditions for palladium-catalyzed cyanation can be adapted based on the specific aryl halide precursor and available reagents. The following table provides representative conditions reported for similar transformations, which serve as a strong starting point for optimization.

ParameterCondition ACondition BCondition C
Aryl Halide Aryl BromideAryl ChlorideAryl Bromide
Pd Source Pd/C (2 mol%)[8]Pd₂(dba)₃ / dppf[4]Pd(OAc)₂ (0.1 mol%)[11]
Ligand dppf (4 mol%)[8]dppfNone[11]
Cyanide Source Zn(CN)₂ (60 mol%)[8]Zn(CN)₂K₄[Fe(CN)₆][11]
Base/Additive Zinc formate (10 mol%)[8]Zn powderNa₂CO₃[10]
Solvent DMAC[8]DMFDMAC[11]
Temperature 110 °C[8]120 °C120 °C[11]
Typical Yield High (>90%)[8]Good to ExcellentExcellent (>90%)[11]

Note: The data in this table is illustrative and based on literature precedents for various aryl halides. Yields for the specific synthesis of this compound may vary and require optimization.

Conclusion

The palladium-catalyzed cyanation of Methyl 2-amino-4-halobenzoates is a powerful and reliable method for producing the title compound, a key intermediate in medicinal chemistry. By leveraging modern catalyst systems, including well-defined precatalysts and safer cyanide sources like potassium ferrocyanide, researchers can achieve high yields under reproducible and scalable conditions. The protocol detailed herein provides a robust framework for scientists engaged in drug discovery and process development, enabling the efficient synthesis of this versatile molecular building block.

References

Application Note: A Robust, Gram-Scale Synthesis of Methyl 2-Amino-4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the gram-scale synthesis of Methyl 2-amino-4-cyanobenzoate, a key building block in the development of novel therapeutics and advanced organic materials. The presented methodology is based on the robust Fischer-Speier esterification of 2-amino-4-cyanobenzoic acid. This guide is designed for researchers in organic chemistry and drug development, offering a detailed, step-by-step procedure complete with mechanistic explanations, safety protocols, and data interpretation to ensure reliable and reproducible outcomes.

Introduction and Significance

This compound (CAS No. 159847-83-3) is a versatile bifunctional molecule featuring an aniline, a nitrile, and a methyl ester group.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules. Its applications are particularly prominent in pharmaceutical development, where it serves as a precursor for various bioactive compounds, and in material science.[3]

The protocol detailed herein employs the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] By utilizing an excess of methanol, which acts as both the solvent and a reactant, the reaction equilibrium is effectively shifted towards the product, ensuring a high yield. This approach is scalable, cost-effective, and utilizes standard laboratory equipment, making it ideal for typical research and development settings.

Safety and Hazard Management

Executing this synthesis requires strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Sulfuric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. The addition of sulfuric acid to methanol is a highly exothermic process. It must be performed slowly and with adequate cooling to prevent uncontrolled boiling.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • This compound: While specific toxicity data is limited, related aminobenzoate and cyanobenzene compounds can be harmful if ingested, inhaled, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[5]

  • Work-Up: The neutralization step with sodium bicarbonate will generate carbon dioxide gas. Ensure adequate ventilation and perform additions slowly to prevent excessive foaming and pressure buildup.

Always have eyewash stations and safety showers readily accessible.[5]

Reaction Scheme and Mechanism

The synthesis proceeds via the Fischer-Speier esterification of 2-amino-4-cyanobenzoic acid.

Scheme 1: Synthesis of this compound

(2-amino-4-cyanobenzoic acid) + (Methanol) ⇌ (this compound) + (Water)

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product and regenerate the acid catalyst. The use of a large excess of methanol serves to drive this equilibrium-controlled reaction to completion, in accordance with Le Châtelier's principle.[4]

Experimental Protocol

This protocol is designed for a representative 5-gram scale synthesis.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-amino-4-cyanobenzoic acid≥97%162.155.0030.81.0
Methanol (CH₃OH)Anhydrous32.0480 mL (~63 g)~1970~64
Sulfuric Acid (H₂SO₄)Conc. (98%)98.080.6 mL (~1.1 g)11.30.37
Ethyl Acetate (EtOAc)Reagent-~150 mL--
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Soln.-~100 mL--
Sodium Chloride (NaCl)Saturated Aq. Soln. (Brine)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-~5 g--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyanobenzoic acid (5.00 g, 30.8 mmol).

  • Solvent Addition: Add anhydrous methanol (80 mL) to the flask. Stir the mixture to achieve a suspension.

  • Catalyst Addition: Place the flask in an ice-water bath to cool the contents to 0-5°C. While stirring vigorously, slowly add concentrated sulfuric acid (0.6 mL) dropwise using a glass pipette. Causality Note: This addition is highly exothermic; slow, dropwise addition with cooling is critical to prevent overheating and potential side reactions. The starting material may initially dissolve and then precipitate as its ammonium salt.

  • Reflux: Remove the ice bath and attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. (Eluent suggestion: 30% Ethyl Acetate in Hexanes).

  • Cooling and Concentration: After the reaction is complete, cool the flask to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Neutralization: Transfer the concentrated mixture to a 250 mL separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution (~100 mL) in small portions until the cessation of CO₂ evolution is observed and the pH of the aqueous layer is ~8. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, making the product extractable into an organic solvent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers in a clean flask.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and break any emulsions. Dry the organic phase over anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes.

  • Isolation and Purification: Filter off the drying agent (MgSO₄) and wash the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Final Purification: Recrystallize the crude solid from a minimal amount of hot methanol or an ethanol/water mixture to obtain this compound as a purified crystalline solid. Dry the final product under vacuum.

Workflow Visualization

The following diagram outlines the complete experimental workflow for the synthesis.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Combine Reactants (2-amino-4-cyanobenzoic acid + Methanol) catalyst 2. Add Catalyst (Conc. H₂SO₄ at 0-5°C) reagents->catalyst Slowly reflux 3. Heat to Reflux (65°C, 4-6h) catalyst->reflux concentrate 4. Concentrate (Rotary Evaporator) reflux->concentrate neutralize 5. Neutralize (Sat. NaHCO₃) concentrate->neutralize extract 6. Extract (Ethyl Acetate) neutralize->extract dry 7. Dry Organic Layer (MgSO₄) extract->dry isolate 8. Isolate Crude (Rotary Evaporator) dry->isolate purify 9. Recrystallize isolate->purify product Final Product purify->product

Caption: Workflow for the Gram-Scale Synthesis of this compound.

Expected Results and Characterization

Upon successful completion of this protocol, a crystalline solid is expected. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Appearance: Pale yellow crystalline powder.[3]

  • Yield: Typical yields for Fischer esterifications on this scale range from 75-90% after purification.

  • Melting Point: The literature melting point for a related isomer (Methyl 2-amino-5-cyanobenzoate) is 120-126 °C, providing a reference range.[3]

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To verify the presence of key functional groups (amine N-H, nitrile C≡N, ester C=O).

References

Application Note: The Strategic Utility of Methyl 2-amino-4-cyanobenzoate as a Versatile Scaffold for the Synthesis of Novel E3 Ligase Ligands for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Need for Diverse Chemical Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system.[3][4] The design and synthesis of effective PROTACs are critically dependent on the modular assembly of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[4]

While significant efforts have focused on developing potent ligands for various POIs, the repertoire of readily accessible and functionally versatile E3 ligase ligands remains a key area of innovation. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6][7] The synthesis of ligands for these E3 ligases often involves multi-step sequences, and the availability of diverse, functionalizable building blocks is paramount for expanding the chemical space of PROTACs and fine-tuning their pharmacological properties.[8][9]

This application note presents a forward-looking perspective on the utility of Methyl 2-amino-4-cyanobenzoate as a strategic starting material for the synthesis of novel E3 ligase ligands. While not yet a mainstream building block in published PROTAC literature, its unique trifunctional substitution pattern—an amine, a cyano group, and a methyl ester on an aromatic ring—offers a compelling platform for the efficient construction of precursors for both VHL and Cereblon ligands. We provide a proposed synthetic protocol to illustrate how this readily available chemical entity can be leveraged to create a functionalized Cereblon ligand, highlighting the chemical rationale behind each synthetic transformation.

The Strategic Advantage of this compound

This compound (C₉H₈N₂O₂) is a substituted anthranilate derivative.[10][11] Its potential as a building block for PROTACs stems from the orthogonal reactivity of its functional groups:

  • Aniline Moiety (Amino Group): Serves as a key nucleophile for N-arylation reactions, amide bond formation, or as a precursor for diazotization and subsequent transformations.

  • Nitrile Group (Cyano Group): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This group is particularly valuable for constructing the phthalimide core of Cereblon ligands.

  • Methyl Ester: Can be hydrolyzed to a carboxylic acid, providing a convenient handle for linker attachment via amide bond formation.

This trifunctional nature allows for a modular and convergent synthetic strategy, where different parts of the final E3 ligase ligand can be elaborated from a single, common starting material.

Proposed Synthesis of a Novel Cereblon Ligand Precursor from this compound

Herein, we propose a synthetic route to a novel 4-amino-phthalimide-based Cereblon ligand precursor. This protocol is designed to be a self-validating system, with each step based on well-established, high-yielding chemical transformations.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process that transforms this compound into a functionalized phthalimide scaffold, which is a core component of many Cereblon ligands.[12]

G A This compound B Step 1: Protection of the Amine (Boc Anhydride, Et3N, DCM) A->B C Protected Intermediate B->C D Step 2: Hydrolysis of the Nitrile (NaOH, H2O2, EtOH/H2O) C->D E Carboxamide Intermediate D->E F Step 3: Hofmann Rearrangement (NaOBr, H2O) E->F G Isocyanate Intermediate (in situ) F->G H Step 4: Cyclization with an Amino Acid Derivative (e.g., L-Glutamine methyl ester) G->H I Glutarimide Ring Formation H->I J Step 5: Hydrolysis of the Methyl Ester (LiOH, THF/H2O) I->J K Carboxylic Acid Precursor J->K L Step 6: Deprotection of the Amine (TFA, DCM) K->L M Final Amine-Functionalized CRBN Ligand L->M

Caption: Proposed workflow for the synthesis of a Cereblon ligand from this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ethanol (EtOH)

  • Sodium hypobromite (NaOBr) or prepared in situ from Bromine and NaOH

  • L-Glutamine methyl ester hydrochloride

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (flash chromatography system, rotary evaporator)

Step 1: N-Boc Protection of this compound

  • Rationale: Protection of the aniline nitrogen is crucial to prevent side reactions in subsequent steps, particularly during the Hofmann rearrangement. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the conditions of nitrile hydrolysis and its facile removal under acidic conditions.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-Boc protected intermediate.

Step 2: Selective Hydrolysis of the Nitrile to a Carboxamide

  • Rationale: The nitrile group is converted to a primary amide, which is the necessary precursor for the Hofmann rearrangement. Basic peroxide is a standard method for this transformation, often proceeding under mild conditions that preserve the ester and Boc protecting group.

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in a mixture of EtOH and H₂O.

    • Add NaOH (2.0 eq) and cool the mixture to 0 °C.

    • Slowly add 30% H₂O₂ (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxamide intermediate.

Step 3 & 4: Hofmann Rearrangement and In Situ Cyclization

  • Rationale: The Hofmann rearrangement of the primary amide will generate an isocyanate in situ. This highly reactive intermediate will then be trapped by an amino acid derivative, such as L-glutamine methyl ester, to form the glutarimide ring, which is the key pharmacophore for Cereblon binding.[12]

  • Procedure:

    • Prepare a fresh solution of NaOBr by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of NaOH (4.0 eq) in water.

    • Dissolve the carboxamide intermediate (1.0 eq) in a suitable solvent (e.g., THF/H₂O) and cool to 0 °C.

    • Slowly add the cold NaOBr solution to the carboxamide solution.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • In a separate flask, prepare a solution of L-Glutamine methyl ester hydrochloride (1.2 eq) and a base (e.g., NaHCO₃, 2.5 eq) in water.

    • Add the solution of the amino acid derivative to the reaction mixture containing the in situ generated isocyanate.

    • Heat the reaction to 50-60 °C and stir for 12 hours.

    • After cooling, extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

    • Purify by flash chromatography to obtain the phthalimide-glutarimide product.

Step 5: Saponification of the Methyl Ester

  • Rationale: The methyl ester is hydrolyzed to a carboxylic acid to provide a handle for linker attachment. This is a standard saponification reaction.

  • Procedure:

    • Dissolve the product from the previous step (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, acidify the reaction mixture with 1M HCl to pH ~3.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid precursor.

Step 6: N-Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to liberate the free amine, which can serve as an alternative point for linker attachment or as a key interaction point within the E3 ligase binding pocket.

  • Procedure:

    • Dissolve the carboxylic acid precursor (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).

    • Stir at room temperature for 1-2 hours.

    • Monitor by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting product, the amine-functionalized CRBN ligand, can be purified by preparative HPLC or used directly in the next step of PROTAC assembly.

Data Summary and Expected Outcomes

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1This compoundBoc₂O, Et₃NN-Boc protected intermediate85-95%
2N-Boc protected intermediateNaOH, H₂O₂Carboxamide intermediate70-85%
3 & 4Carboxamide intermediateNaOBr, L-Gln-OMePhthalimide-glutarimide product50-65%
5Phthalimide-glutarimide productLiOHCarboxylic acid precursor90-98%
6Carboxylic acid precursorTFAFinal amine-functionalized CRBN ligand>95%

Visualization of the Proposed Chemical Transformation

G cluster_0 This compound cluster_1 N-Boc Protected Intermediate cluster_2 Carboxamide Intermediate cluster_3 Final CRBN Ligand Precursor A A B B A->B Boc₂O, Et₃N C C B->C NaOH, H₂O₂ D D C->D 1. NaOBr 2. L-Gln-OMe 3. LiOH 4. TFA

Caption: Key structures in the proposed synthetic route.

Conclusion and Future Directions

This application note outlines a plausible and chemically sound strategy for utilizing this compound as a novel building block for the synthesis of functionalized Cereblon ligands for PROTAC development. The proposed multi-step synthesis is based on robust and well-documented chemical reactions, offering a high probability of success for researchers in the field. The resulting amine- and carboxylic acid-functionalized scaffold provides two orthogonal points for linker attachment, enabling the creation of diverse PROTAC libraries.

While this protocol is presented as a proposed route, it underscores the potential of exploring underutilized starting materials to broaden the synthetic toolkit for PROTACs. We encourage researchers to investigate the utility of this compound and its isomers in the synthesis of not only Cereblon ligands but also precursors for other E3 ligases like VHL. Such explorations are vital for the continued innovation and success of targeted protein degradation as a therapeutic strategy.

References

Application Notes & Protocols: Leveraging Methyl 2-amino-4-cyanobenzoate for the Synthesis of Novel E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Quest for Novel E3 Ligase Ligands

The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. This evolution is spearheaded by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[5][6]

The vast majority of PROTACs developed to date have utilized ligands for a limited number of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7] This reliance on a small subset of the over 600 known E3 ligases presents a bottleneck in the field, limiting the scope and tissue-specific application of targeted protein degradation.[8][9] Consequently, there is a pressing need to expand the repertoire of E3 ligase ligands to unlock the full therapeutic potential of this modality.[9][10]

This application note presents a detailed guide on the strategic use of Methyl 2-amino-4-cyanobenzoate , a versatile chemical building block, in the synthesis of novel ligands for the E3 ligase Cereblon (CRBN). We will explore a proposed synthetic route to a key pharmacophore, the thalidomide-like glutarimide ring system, which is a cornerstone of many potent CRBN ligands.[11][12] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel protein degraders.

The Ubiquitin-Proteasome System and PROTAC Action

The UPS is a highly regulated cellular process responsible for protein homeostasis. It involves a three-enzyme cascade (E1, E2, and E3) that culminates in the attachment of a polyubiquitin chain to a substrate protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6] E3 ligases are the substrate recognition components of this system, conferring specificity to the degradation process.[6]

PROTACs effectively hijack this system by bringing a target protein into proximity with an E3 ligase, an event that would not naturally occur.[1] The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Recruits polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

This compound: A Strategic Starting Material

This compound is a readily available chemical intermediate. Its structure, featuring an aniline, a methyl ester, and a nitrile group on a benzene ring, provides multiple reactive handles for elaboration into more complex molecular architectures. Specifically, the ortho-amino ester functionality is a key synthon for the construction of heterocyclic systems, while the nitrile group offers a versatile point for linker attachment or further functionalization.

Property Value Source
Molecular Formula C9H8N2O2[13]
Molecular Weight 176.17 g/mol [14]
CAS Number 159847-83-3[13]
Appearance Pale yellow crystalline powder[15] (for a similar isomer)
Purity ≥ 97%[13]

Proposed Synthetic Route to a Novel CRBN Ligand

The following section outlines a proposed multi-step synthesis to generate a functionalized glutarimide-based CRBN ligand, starting from this compound. This synthetic strategy is designed to be modular, allowing for the introduction of a linker at a late stage.

Synthesis_Workflow Start This compound Step1 Step 1: Acylation (e.g., with glutaric anhydride) Start->Step1 Intermediate1 Intermediate A: N-acylated product Step1->Intermediate1 Step2 Step 2: Reductive Cyclization (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate B: Glutarimide formation Step2->Intermediate2 Step3 Step 3: Linker Installation (e.g., N-alkylation with a linker precursor) Intermediate2->Step3 Final_Product Final Product: Functionalized CRBN Ligand Step3->Final_Product

Caption: Proposed experimental workflow for CRBN ligand synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate A (N-(5-cyano-2-(methoxycarbonyl)phenyl)pentanediamide)

This protocol describes the acylation of the starting material with glutaric anhydride.

Materials:

  • This compound

  • Glutaric anhydride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve glutaric anhydride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the glutaric anhydride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Protocol 2: Synthesis of Intermediate B (4-cyano-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one)

This step involves a reductive cyclization to form the critical glutarimide ring.

Materials:

  • Intermediate A

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Standard glassware for hydrogenation

Procedure:

  • Dissolve Intermediate A (1.0 eq) in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH or EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate B.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of the Final Functionalized CRBN Ligand

This protocol describes the installation of a linker onto the glutarimide nitrogen, preparing the ligand for conjugation to a POI ligand.

Materials:

  • Intermediate B

  • Linker precursor with a leaving group (e.g., a bromo-functionalized PEG linker)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Intermediate B (1.0 eq) and anhydrous DMF.

  • Add K2CO3 or Cs2CO3 (1.5-2.0 eq) to the suspension.

  • Add the linker precursor (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) for 4-12 hours.[5]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure functionalized CRBN ligand.

Characterization and Validation of Novel E3 Ligase Ligands

The successful synthesis of a novel E3 ligase ligand is the first step in a comprehensive characterization cascade. The following assays are crucial for validating the ligand's utility in PROTAC development.

Binding Affinity Assays

Determining the binding affinity of the newly synthesized ligand to its target E3 ligase is paramount. Several biophysical and biochemical methods can be employed for this purpose.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding and dissociation.[2]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

  • Competitive Binding Assays: Platforms like E3scan™ utilize a competitive displacement format to determine the dissociation constant (Kd) of a test compound against a known ligand.[16][17][18] These assays are often high-throughput and can be used to screen a library of newly synthesized ligands.[19][20]

Cell-Based Assays

Once binding is confirmed, the functional consequence of ligand engagement must be assessed in a cellular context.

  • Ternary Complex Formation Assays: Techniques such as Förster Resonance Energy Transfer (FRET) or co-immunoprecipitation can be used to demonstrate that the ligand can induce the formation of a ternary complex between the E3 ligase and a target protein when incorporated into a PROTAC.

  • Protein Degradation Assays: The ultimate validation of a new E3 ligase ligand is its ability to induce the degradation of a target protein when part of a PROTAC. This is typically measured by Western blotting or quantitative mass spectrometry-based proteomics.

Conclusion and Future Outlook

The strategic use of versatile building blocks like this compound is crucial for expanding the chemical space of E3 ligase ligands. The synthetic protocols outlined in this application note provide a roadmap for the generation of novel CRBN-recruiting moieties, which can then be incorporated into PROTACs to target a wide array of disease-relevant proteins. As the field of targeted protein degradation continues to evolve, the development of new E3 ligase ligands will be a key driver of innovation, enabling the creation of more potent, selective, and tissue-specific therapeutics.[21][22] The ongoing discovery of ligands for previously unexploited E3 ligases holds the promise of overcoming resistance mechanisms and expanding the "degradable" proteome.[9][23]

References

"Methyl 2-amino-4-cyanobenzoate" application in targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating Methyl 2-amino-4-cyanobenzoate as a Novel Scaffold for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals in the field of targeted therapeutics.

Introduction: The Quest for Novel E3 Ligase Ligands in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is often achieved using Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5]

The success of a PROTAC is critically dependent on its E3 ligase ligand. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for expanding the scope and selectivity of TPD.[5][6][7] The discovery of new E3 ligase ligands is therefore a key objective to overcome challenges such as acquired resistance and to enable tissue-specific protein degradation.[3][6]

This document presents a forward-looking guide on the potential application of This compound as a novel, synthetically tractable starting scaffold for the development of new E3 ligase-recruiting moieties, particularly for CRBN, and their subsequent incorporation into PROTACs. We provide a rationale for its selection, a proposed synthetic workflow, and a comprehensive suite of protocols for the validation of resulting degraders.

Scientific Rationale: Why this compound?

The chemical architecture of this compound presents several features that make it an intriguing starting point for TPD research:

  • Structural Homology to Known Ligands: The core 2-aminobenzoate structure shares similarities with the phthalimide-based immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which are well-established CRBN binders.[8][9] This provides a rational basis for hypothesizing that derivatives of this scaffold could be optimized to engage the CRBN E3 ligase complex.

  • Tunable Chemical Handles: The molecule possesses three key functional groups—an amine, a cyano group, and a methyl ester. These provide versatile points for chemical modification:

    • The amino group can be acylated or alkylated to explore interactions within the ligand-binding pocket of an E3 ligase.

    • The cyano group can be hydrolyzed, reduced, or converted to other functional groups, offering a potential vector for linker attachment.

    • The methyl ester can be saponified to the corresponding carboxylic acid, providing another attachment point for a linker, or converted to an amide to mimic the glutarimide ring of thalidomide.

  • Synthetic Accessibility: The starting material and its analogs are readily accessible, facilitating the rapid synthesis of a diverse chemical library for screening.[10][11][12][13]

The central hypothesis is that derivatives of this compound can be developed into novel CRBN-recruiting ligands, which can then be incorporated into effective PROTACs. The following sections outline the experimental roadmap to test this hypothesis.

Visualizing the TPD Workflow: From Synthesis to Cellular Degradation

The journey from a starting chemical scaffold to a validated protein degrader involves a multi-step, iterative process. The following workflow diagram illustrates the key stages in harnessing this compound for TPD.

TPD_Workflow cluster_0 Phase 1: PROTAC Synthesis cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Optimization Start This compound Derivatize Synthesize E3 Ligand Derivative Library Start->Derivatize Linker Attach Linker to E3 Ligand Moiety Derivatize->Linker Warhead Couple with POI Warhead Linker->Warhead PROTAC_Library Purified PROTAC Library Warhead->PROTAC_Library Binding_Assay Biochemical Assay: Confirm E3 Ligase Binding (e.g., FP, TR-FRET) PROTAC_Library->Binding_Assay Ternary_Complex Biophysical Assay: Characterize Ternary Complex (e.g., SPR, ITC) Binding_Assay->Ternary_Complex Degradation_Assay Cellular Degradation Assay (Western Blot, MS-Proteomics) Ternary_Complex->Degradation_Assay Dose_Response Determine DC50 & Dmax Degradation_Assay->Dose_Response Kinetics Degradation Kinetics Dose_Response->Kinetics Phenotypic_Assay Downstream Phenotypic Assay (e.g., Cell Viability) Kinetics->Phenotypic_Assay SAR Structure-Activity Relationship (SAR) Analysis Phenotypic_Assay->SAR Optimization Iterative Optimization of Ligand, Linker, Warhead SAR->Optimization Optimization->Derivatize

Caption: A four-phase workflow for developing PROTACs from a novel scaffold.

Protocol 1: Synthesis of a this compound-Based PROTAC Library

Objective: To synthesize a small, focused library of PROTAC molecules by derivatizing this compound, attaching a linker, and coupling it to a known warhead for a well-characterized Protein of Interest (POI), such as BRD4 (using the ligand JQ1).

Rationale: This protocol establishes the chemical feasibility of incorporating the novel scaffold into a PROTAC structure. Creating a library with varying linker lengths is crucial, as linker composition and length significantly impact the stability and geometry of the ternary complex, which is a key determinant of degradation efficiency.[4]

Materials:

  • This compound

  • Acyl chlorides or other acylating agents

  • Boc-protected amino-PEG-acid linkers (e.g., with 2, 3, 4 PEG units)

  • JQ1-amine or a suitable derivative for coupling

  • Standard organic synthesis reagents and solvents (DMF, DCM, HATU, DIPEA, TFA)

  • HPLC for purification

  • LC-MS and NMR for characterization

Step-by-Step Methodology:

  • Step 1: Derivatization of the Scaffold (Example: N-Acylation) a. Dissolve this compound (1 eq) in anhydrous DCM. b. Add DIPEA (2.5 eq) and cool the mixture to 0°C. c. Add the desired acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. e. Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by column chromatography. f. Rationale: This step explores modifications directed at the putative E3 ligase binding pocket. Different acyl groups can be tested to optimize binding affinity.

  • Step 2: Saponification of the Methyl Ester a. Dissolve the N-acylated product (1 eq) in a mixture of THF and water (3:1). b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by LC-MS). c. Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. d. Dry the organic layer and concentrate under reduced pressure to yield the carboxylic acid. e. Rationale: The carboxylic acid provides a convenient handle for amide bond formation with an amine-terminated linker.

  • Step 3: Linker Coupling a. Dissolve the carboxylic acid from Step 2 (1 eq), the Boc-protected amino-PEG-acid linker (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF. b. Stir the reaction at room temperature for 6-12 hours. c. Purify the Boc-protected conjugate by preparative HPLC. d. Rationale: This step attaches the linker, which is critical for bridging the E3 ligase and the POI.

  • Step 4: Boc Deprotection a. Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under vacuum to remove the solvent and excess TFA to yield the amine-terminated E3 ligand-linker construct.

  • Step 5: Warhead Coupling a. Dissolve a carboxylic acid-functionalized warhead (e.g., JQ1-acid, 1 eq), the amine-terminated construct from Step 4 (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF. b. Stir at room temperature for 12-18 hours. c. Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC. d. Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Biochemical Confirmation of CRBN Engagement

Objective: To confirm that the newly synthesized E3 ligase moiety binds to the target E3 ligase, CRBN, in a biochemical context.

Rationale: Before assessing ternary complex formation or cellular activity, it is essential to validate the fundamental premise that the novel ligand engages its intended target. A competitive binding assay provides quantitative data (IC50) on the ligand's ability to displace a known binder.

Materials:

  • Recombinant human DDB1-CRBN protein complex

  • Fluorescently labeled thalidomide probe (e.g., FAM-thalidomide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Fluorescence Polarization (FP) plate reader

Step-by-Step Methodology:

  • Preparation of Reagents: a. Prepare a 2X solution of DDB1-CRBN protein (e.g., 20 nM) in assay buffer. b. Prepare a 2X solution of the fluorescent probe (e.g., 10 nM) in assay buffer. c. Prepare a serial dilution of the test compounds (novel E3 ligands) in DMSO, followed by a 1:50 dilution in assay buffer to create a 4X compound plate. Pomalidomide should be used as a positive control.

  • Assay Execution: a. Add 5 µL of the 4X test compound dilutions to the 384-well plate. b. Add 5 µL of the 2X DDB1-CRBN protein solution to each well. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of the 2X fluorescent probe solution to initiate the competition reaction. e. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Measure the fluorescence polarization on a suitable plate reader. b. Convert the mP values to % inhibition relative to DMSO (0% inhibition) and a well with no protein (100% inhibition). c. Plot % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundPredicted IC50 (nM)
Pomalidomide (Positive Control)50 - 200
Novel Ligand 1TBD
Novel Ligand 2TBD
Negative Control> 10,000
Caption: Table for summarizing biochemical binding data.

Protocol 3: Biophysical Characterization of Ternary Complex Formation

Objective: To determine if the synthesized PROTAC can induce the formation of a stable ternary complex between the POI (e.g., BRD4) and the E3 ligase (CRBN).

Rationale: The formation of a stable ternary complex is the pivotal event in the PROTAC mechanism of action.[14][15][16] Techniques like Surface Plasmon Resonance (SPR) can provide kinetic data on complex formation and dissociation, which often correlates with degradation efficacy.[17]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant Avi-tagged BRD4 (bromodomain 1)

  • Recombinant DDB1-CRBN complex

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Step-by-Step Methodology:

  • Chip Preparation: a. Immobilize biotinylated BRD4 onto a streptavidin-coated sensor chip to a target level of ~2000 RU. b. Use a reference flow cell with streptavidin only for background subtraction.

  • Kinetic Analysis: a. Prepare a series of solutions containing a fixed concentration of DDB1-CRBN (e.g., 100 nM) and varying concentrations of the PROTAC (e.g., from 1 nM to 1 µM). b. Inject the solutions over the BRD4-immobilized and reference flow cells for a defined association time (e.g., 180 seconds). c. Follow with an injection of running buffer for a defined dissociation time (e.g., 600 seconds). d. Regenerate the surface between cycles using a mild regeneration solution if necessary.

  • Data Analysis: a. Double-reference subtract the sensorgram data (subtracting the reference flow cell and a buffer-only injection). b. Analyze the sensorgrams using a suitable binding model (e.g., 1:1 kinetic model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. c. Positive cooperativity is observed if the affinity of CRBN for BRD4 in the presence of the PROTAC is stronger than their interaction in its absence.

Protocol 4: Cellular Assay for Target Protein Degradation

Objective: To measure the degradation of the target protein in a cellular context following treatment with the PROTAC.

Rationale: This is the ultimate proof-of-concept for a degrader. While biochemical and biophysical assays are informative, they do not capture the complexity of the cellular environment, including cell permeability and competing cellular interactions.[18] Western blotting is a robust and widely used method for quantifying changes in protein levels.

Materials:

  • Human cell line expressing the POI (e.g., HEK293T or a relevant cancer cell line like a human myeloid leukemia cell line for BRD4)

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in culture medium. The final DMSO concentration should be ≤ 0.1%. c. Treat the cells with the PROTAC dilutions for a desired time period (e.g., 18-24 hours). Include a vehicle-only control (DMSO). d. For a mechanistic control, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with the primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Add the chemiluminescent substrate and image the blot using a digital imager.

  • Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ubiquitination_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Novel Ligand + Linker + Warhead) PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase Complex E3_Ligase->Ternary_Complex Ub_Chain Poly-Ubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols: Electrophilic Reactions at the Amino Group of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 2-amino-4-cyanobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure is distinguished by the presence of three key functional groups: a nucleophilic amino group (-NH₂), and two electron-withdrawing groups—a nitrile (-CN) and a methyl ester (-COOCH₃). This unique electronic arrangement makes the exocyclic amino group a prime target for selective reactions with electrophiles, providing a gateway to diverse molecular scaffolds.

The electron-withdrawing nature of the cyano and ester moieties deactivates the benzene ring toward electrophilic aromatic substitution, thereby enhancing the chemoselectivity of reactions at the amino nitrogen. This guide provides an in-depth exploration of the reactivity of this compound with common classes of electrophiles. It offers detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation reactions, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 159847-83-3[2][3][4]
Molecular Formula C₉H₈N₂O₂[2][3][4]
Molecular Weight 176.17 g/mol [2][3]
Appearance Off-white to light yellow solid
Purity Typically ≥97%[3]

Note: Physical properties such as melting point can vary slightly between suppliers and batches.

Core Reactivity Principle: The Nucleophilic Amino Group

The synthetic utility of this compound in the context of this guide is dominated by the nucleophilic character of its amino group. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers (electrophiles), forming new covalent bonds. This fundamental interaction is the basis for the protocols described herein.

Caption: General mechanism of nucleophilic attack.

Application 1: N-Acylation for Amide Synthesis

N-acylated anthranilates are prevalent structural motifs in medicinal chemistry and are key precursors for the synthesis of various heterocyclic systems.[5] The conversion of the primary amine in this compound to an amide is a robust and high-yielding transformation. This is typically achieved using acyl chlorides or anhydrides.

Protocol 1.1: N-Acetylation via Acetyl Chloride (Schotten-Baumann Conditions)

This protocol leverages a biphasic system where the amine is acylated at the interface, with an aqueous base neutralizing the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 1.76 g, 10 mmol) in DCM (40 mL).

  • Addition of Base: To the solution, add 10% aqueous NaOH solution (2.5 eq., e.g., 10 mL of 2.5 M NaOH).

  • Addition of Electrophile: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol) dropwise via a syringe or dropping funnel over 15 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers. Wash the combined organic phase sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). Causality: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-cyano-2-(methoxycarbonyl)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 1.2: N-Acylation via Acetic Anhydride

Using an anhydride is often a milder alternative to an acyl chloride.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DCM (or pyridine if it is to be used as both solvent and base).

  • Reagent Addition: Add a catalytic amount of pyridine (0.1 eq., if using DCM) followed by acetic anhydride (1.2 eq.).

  • Reaction and Workup: Stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, dilute with DCM and wash with 1M HCl (if pyridine was used), followed by NaHCO₃ solution and brine. Dry and concentrate as described in Protocol 1.1.

References

Application Notes & Protocols: Strategic Functionalization of the Cyano Group on Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

Methyl 2-amino-4-cyanobenzoate is a deceptively simple aromatic compound. Its true value for researchers in medicinal chemistry, agrochemicals, and materials science lies in its trifunctional nature.[1] The ester, the aniline-type amine, and the cyano group each offer a distinct handle for chemical modification. This guide focuses specifically on the cyano group, a versatile and highly reactive moiety that can be transformed into a range of other critical functional groups.[2] The ability to selectively manipulate this nitrile opens pathways to diverse molecular architectures, enabling the synthesis of novel bioactive molecules and functional materials.[1][2]

This document provides an in-depth exploration of three principal transformations of the cyano group on the this compound scaffold:

  • Hydrolysis: Conversion to amides and carboxylic acids.

  • Reduction: Transformation into a primary amine.

  • Cycloaddition: Formation of a tetrazole ring.

Each section will detail the underlying chemical principles, provide field-tested experimental protocols, and explain the causal logic behind the procedural choices, ensuring that each protocol is a self-validating system for the experienced researcher.

Section 1: Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids

The hydrolysis of a nitrile is a fundamental transformation that converts the carbon-nitrogen triple bond into a carbonyl group. Depending on the reaction conditions, this process can be stopped at the primary amide stage or driven to completion to yield a carboxylic acid.[3] This functional group interchange is pivotal for modulating the physicochemical properties of a molecule, such as solubility and hydrogen bonding capacity.

Core Principle: The mechanism hinges on the nucleophilic addition of water to the electrophilic carbon of the nitrile.[4] This process is typically slow and requires catalysis.

  • Acid Catalysis: The nitrile nitrogen is first protonated by a strong acid. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][5]

  • Base Catalysis: A strong nucleophile, the hydroxide ion, directly attacks the nitrile carbon, followed by protonation to yield an imidic acid, which tautomerizes to the more stable amide.[4] In the case of this compound, harsh basic conditions will also hydrolyze the methyl ester.

Workflow for Nitrile Hydrolysis

G cluster_0 Input cluster_1 Process cluster_2 Output Start This compound Acid Acid-Catalyzed Hydration (e.g., H₂SO₄, TFA) Start->Acid Controlled Temp. Base Base-Catalyzed Hydration (e.g., NaOH, KOH) Start->Base Reflux Amide Methyl 2-amino-4-carbamoylbenzoate Acid->Amide AcidDi 2-Amino-4-carboxybenzoic acid Base->AcidDi

Caption: General workflow for selective hydrolysis of the cyano group.

Protocol 1.1: Selective Acid-Catalyzed Hydrolysis to Methyl 2-amino-4-carbamoylbenzoate

This protocol achieves the selective hydration of the nitrile to a primary amide while preserving the methyl ester, using a potent acid mixture.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid (H₂SO₄). Prepare this mixture in a flask cooled in an ice bath due to the exothermic nature of the mixing.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Initiation: Carefully add the pre-cooled TFA/H₂SO₄ mixture (approx. 5-10 mL per gram of starting material) to the flask containing the nitrile. The reaction is typically performed at room temperature.

  • Monitoring: Stir the mixture vigorously. Monitor the reaction progress by taking small aliquots, quenching them in ice-cold saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-8 hours.[6] The disappearance of the starting material and the appearance of a more polar spot corresponding to the amide indicates completion.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution until the pH is neutral (~7-8). Caution: This neutralization is highly exothermic and will cause significant gas evolution (CO₂). Perform this step slowly in a large beaker.

  • Isolation: The product, Methyl 2-amino-4-carbamoylbenzoate, will often precipitate as a solid. Isolate the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether to remove any residual starting material. The product is often pure enough at this stage. If required, recrystallization from an ethanol/water mixture can be performed. Dry the final product under vacuum.

Section 2: Reduction of the Cyano Group: Installing a Primary Amine

The reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is a powerful transformation for introducing a basic, nucleophilic aminomethyl group. This moiety is a common feature in pharmacophores, serving as a key interaction point with biological targets and a handle for further derivatization.

Core Principle: The reduction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This can be achieved using strong hydride reagents or through catalytic hydrogenation.

  • Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[7] The mechanism involves the sequential delivery of hydride ions to the nitrile carbon.

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8] The reaction proceeds via an imine intermediate. To prevent the formation of secondary and tertiary amine byproducts (from the reaction of the product amine with the imine intermediate), ammonia is often added to the reaction mixture.[8]

Workflow for Nitrile Reduction

G Start This compound Reagent Select Reducing Agent Start->Reagent LAH 1. LiAlH₄ in THF 2. Aqueous Workup Reagent->LAH Hydride Reduction H2 H₂ (g), Raney Ni NH₃ in MeOH Reagent->H2 Catalytic Hydrogenation Product Methyl 2-amino-4-(aminomethyl)benzoate LAH->Product H2->Product

Caption: Decision workflow for the reduction of the cyano group.

Protocol 2.1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is highly effective but requires strict adherence to anhydrous conditions due to the extreme reactivity of LAH with water.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Preparation: In the flask, suspend LAH (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension at 0 °C. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Quench the excess LAH by the slow, sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LAH in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • This specific sequence is critical for generating a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product, Methyl 2-amino-4-(aminomethyl)benzoate, can be purified by silica gel column chromatography using a dichloromethane/methanol gradient.

Comparative Data for Nitrile Reduction Methods
MethodReagentsConditionsProsCons
Hydride Reduction LiAlH₄Anhydrous THF, 0 °C to refluxHigh yield, reliable, fastRequires strict inert conditions, hazardous quenching step, reduces other functional groups (e.g., esters)
Catalytic Hydrogenation H₂, Raney Ni, NH₃High pressure (50-100 psi), MeOHSafer reagents, scalable, can be more selectiveRequires specialized high-pressure equipment, catalyst can be pyrophoric, potential for byproduct formation

Section 3: [3+2] Cycloaddition: Constructing a Tetrazole Bioisostere

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for synthesizing 5-substituted 1H-tetrazoles.[9][10][11] This transformation is of paramount importance in medicinal chemistry, as the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[11][12] It offers a similar pKa but with improved metabolic stability and often enhanced cell membrane permeability.

Core Principle: The reaction involves the concerted or stepwise cycloaddition of the 1,3-dipolar azide ion to the nitrile's pi system.[12] The reaction is often slow and requires activation of the nitrile. This is typically achieved with a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., amine hydrochlorides), which coordinates to the nitrile nitrogen, increasing its electrophilicity and accelerating the cycloaddition.[11][12][13]

Mechanism of Lewis Acid-Catalyzed Tetrazole Formation

G RCN R-C≡N Activated R-C≡N→Zn²⁺ RCN->Activated Coordination LA Lewis Acid (e.g., Zn²⁺) LA->Activated Cyclic_Int Cyclic Intermediate Activated->Cyclic_Int [3+2] Cycloaddition Azide N₃⁻ Azide->Cyclic_Int Product R-Tetrazole-Zn⁺ Cyclic_Int->Product Rearrangement Final_Product R-Tetrazole Product->Final_Product Protonation H_plus H⁺ (Workup) H_plus->Final_Product

Caption: Simplified mechanism for Lewis acid-catalyzed tetrazole synthesis.

Protocol 3.1: Zinc-Catalyzed Synthesis of Methyl 2-amino-4-(1H-tetrazol-5-yl)benzoate

This protocol uses zinc(II) salts as an effective and readily available catalyst for the cycloaddition in an aqueous medium, which is both efficient and environmentally favorable.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, approx. 1.5-2.0 eq), and zinc chloride (ZnCl₂, approx. 1.0-1.2 eq).

  • Solvent Addition: Add water as the solvent. The reaction can often be run as a thick slurry.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Safety First: This reaction generates hydrazoic acid (HN₃) in situ, which is toxic and potentially explosive. The reaction must be performed in a well-ventilated fume hood. Avoid using halogenated solvents like dichloromethane, which can form explosive diazidomethane.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours for completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH ~2-3 by adding 3M aqueous HCl. This protonates the tetrazole ring, causing the product to precipitate. Perform this step slowly in the fume hood to manage the evolution of any excess HN₃.

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold water to remove inorganic salts. The product, Methyl 2-amino-4-(1H-tetrazol-5-yl)benzoate, is often obtained in high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol. Dry the final product under vacuum.

References

Application Notes & Protocols: The Strategic Role of Methyl 2-amino-4-cyanobenzoate in the Synthesis of Fused Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of fused heterocyclic systems remains a cornerstone of innovation. These molecular architectures are prevalent in a vast array of pharmacologically active compounds. Methyl 2-amino-4-cyanobenzoate is a uniquely functionalized anthranilate derivative that serves as a powerful and versatile starting material for constructing these complex scaffolds.[1] Its structure, featuring a nucleophilic amino group and two distinct electrophilic centers (the methyl ester and the nitrile), positioned strategically on a benzene ring, provides a rich platform for a variety of cyclization and annulation strategies. This guide elucidates the core principles of its reactivity and provides detailed protocols for its application in the synthesis of medicinally relevant fused heterocycles, primarily focusing on quinazoline derivatives.

Core Reactivity: A Trifecta of Functional Groups

The synthetic utility of this compound stems from the orchestrated reactivity of its three key functional groups. The ortho-disposition of the amine and the methyl ester is a classic arrangement for building a fused six-membered ring, a common strategy in the synthesis of quinazolines and related systems.[2][3]

  • Nucleophilic Amino Group (-NH₂): This is the primary reactive site for initiating cyclization, readily attacking external electrophiles such as carbonyls, nitriles, or isothiocyanates.

  • Electrophilic Methyl Ester (-COOCH₃): This group serves as an excellent leaving group precursor in condensation reactions, typically with nitrogen nucleophiles, to facilitate ring closure.

  • Electrophilic/Modifiable Cyano Group (-CN): The nitrile is a versatile handle. It can act as an electrophile in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, allowing for secondary-stage modifications and the synthesis of diverse derivatives.

The interplay between these groups allows for controlled, regioselective construction of complex fused systems.

Figure 1: Core reactivity sites of this compound.

Application I: Synthesis of 7-Cyano-4(3H)-quinazolinones

Quinazolinones are a prominent class of fused heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[4] this compound is an ideal precursor for 7-cyano-substituted quinazolinones, a scaffold of significant interest in drug discovery.

Methodology: Modified Niementowski Reaction

The reaction of an anthranilic acid or its ester with formamide is a classical and direct method for synthesizing 4(3H)-quinazolinones.[4][5] The causality behind this choice is its high atom economy and operational simplicity. Formamide serves as both the reagent, providing the C2 carbon of the quinazolinone ring, and often as the solvent.

Figure 2: Workflow for the synthesis of 7-Cyano-quinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 7-Cyano-quinazolin-4(3H)-one

This protocol is adapted from established procedures for similar anthranilate derivatives.[4][5]

1. Reagents and Materials:

  • This compound

  • Formamide

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

2. Procedure:

  • Combine this compound (10 mmol, 1.76 g) and formamide (40 mmol, 1.6 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 140-150°C with continuous stirring.

    • Rationale: This temperature is necessary to overcome the activation energy for both the initial formylation of the amine and the subsequent intramolecular cyclization, which involves the elimination of methanol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid may begin to precipitate.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring. This step precipitates the product while dissolving the excess formamide.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual formamide.

  • Dry the crude product under vacuum.

3. Purification and Validation:

  • Purification: The crude 7-Cyano-quinazolin-4(3H)-one can be purified by recrystallization from a suitable solvent, such as an ethanol/water or DMF/water mixture, to yield a crystalline solid.

  • Validation: The identity and purity of the final product should be confirmed by analytical techniques:

    • ¹H NMR: To confirm the structure and absence of starting material.

    • Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺: 172.05).

    • Melting Point: To assess purity.

Table 1: Reagent Summary for Quinazolinone Synthesis

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/MassRole
This compound176.17101.76 gStarting Material
Formamide45.04401.6 mLReagent and Solvent
Expected Product 171.16 - - 7-Cyano-quinazolin-4(3H)-one
Anticipated Yield - - - ~85-95%

Application II: Synthesis of 4-Amino-8-cyanoquinazolines

The synthesis of 4-aminoquinazolines, a different class of fused pyrimidines, can be achieved by reacting the o-aminonitrile functionality with reagents like guanidine. While this compound contains an ester, its o-amino-m-cyano arrangement is highly analogous to the o-dicyanoanilines used in related syntheses.[6] This reaction provides a direct route to highly functionalized quinazolines that are valuable for further derivatization.

Methodology: Guanidine-Mediated Cyclization

This approach leverages the reaction between an o-amino-nitrile and guanidine to form the fused pyrimidine ring. The guanidine molecule provides the N1, C2, and N3 atoms of the resulting quinazoline.

1. Proposed Mechanism:

  • The nucleophilic amino group of this compound attacks one of the electrophilic carbons of guanidine.

  • An intramolecular cyclization occurs where a nitrogen from the guanidine moiety attacks the carbon of the cyano group.

  • Aromatization, likely involving tautomerization and elimination of ammonia, yields the final 4-amino-8-cyanoquinazoline product. The ester group at position 5 remains intact.

Conceptual Protocol: Synthesis of Methyl 4-amino-8-cyanoquinazoline-5-carboxylate

1. Reagents and Materials:

  • This compound

  • Guanidine hydrochloride

  • A suitable base (e.g., Sodium Methoxide, Sodium Ethoxide)

  • Solvent (e.g., Ethanol, DMF)

2. Procedure:

  • Dissolve guanidine hydrochloride (12 mmol) in a solution of sodium ethoxide (12 mmol) in absolute ethanol (30 mL) to generate free guanidine.

  • Add this compound (10 mmol, 1.76 g) to the solution.

  • Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

    • Rationale: The basic conditions facilitate the reaction, and prolonged heating is required for the multi-step condensation and cyclization process.

  • After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify the crude product.

3. Purification and Validation:

  • Purification: Purification would be achieved using column chromatography on silica gel.

  • Validation: Characterization via NMR and Mass Spectrometry is essential to confirm the formation of the desired fused ring system.

Troubleshooting and Scientific Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Impure starting materials or reagents. 3. Reaction time too short.1. Gradually increase the reaction temperature in 10°C increments. 2. Ensure reagents are pure and anhydrous where necessary. 3. Extend the reaction time and monitor closely with TLC.
Incomplete Cyclization The N-formyl intermediate is stable and resistant to ring closure.1. Increase reaction temperature. 2. Consider adding a dehydrating agent or a catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) to promote the cyclization step.[5]
Formation of Byproducts 1. Side reactions involving the cyano group (e.g., hydrolysis under harsh conditions). 2. Polymerization.1. Use milder reaction conditions if possible. Ensure the work-up is not overly acidic or basic. 2. Maintain appropriate reaction concentration; do not use overly concentrated solutions.
Purification Issues The product is poorly soluble or co-elutes with impurities.1. Test a range of recrystallization solvents or solvent pairs (e.g., DMF/H₂O, Dioxane/H₂O). 2. For chromatography, try a different solvent system or switch to reverse-phase HPLC for highly polar compounds.[4]

Conclusion

This compound stands out as a highly valuable and strategic building block for the synthesis of fused heterocyclic systems. Its pre-installed functional handles allow for direct and efficient entry into medicinally important scaffolds like quinazolinones and functionalized aminoquinazolines. The protocols and insights provided herein demonstrate its utility and offer a robust starting point for researchers in synthetic chemistry and drug discovery to explore the rich chemical space accessible from this versatile precursor.

References

Methyl 2-amino-4-cyanobenzoate: A Versatile Precursor for the Synthesis of Quinazolinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-4-cyanobenzoate is a bespoke precursor molecule poised for significant applications in the development of novel fluorescent probes. Its unique trifunctional arrangement—an aniline amine, a methyl ester, and a nitrile group on a benzene core—offers a versatile platform for the synthesis of heterocyclic fluorophores. Specifically, this precursor is exceptionally well-suited for the synthesis of quinazolinone-based fluorescent probes, a class of compounds increasingly recognized for their utility in biomedical research and diagnostics.[1][2] The quinazolinone scaffold, often derivable from anthranilic acid precursors, can exhibit robust fluorescence with tunable properties, making it an attractive core for developing probes that are sensitive to their local environment.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for fluorescent probes. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern the transformation of this non-fluorescent precursor into a highly fluorescent reporter molecule.

Core Principles: From Precursor to Probe

The strategic positioning of the amino and methyl ester groups in this compound facilitates cyclization reactions to form the quinazolinone ring system. The nitrile group, being a strong electron-withdrawing group, is anticipated to modulate the photophysical properties of the resulting fluorophore, potentially leading to desirable characteristics such as increased quantum yields and larger Stokes shifts.

A primary synthetic route to leverage the reactivity of this compound is through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. One of the most direct methods for this transformation is the Niementowski reaction , which traditionally involves the reaction of an anthranilic acid with an amide.[4] A variation of this reaction, using an anthranilate ester and formamide, provides a straightforward and efficient pathway to the corresponding 4(3H)-quinazolinone.

The general reaction scheme is as follows:

G cluster_reagents Reagents precursor This compound product 7-Cyano-4(3H)-quinazolinone (Fluorescent Core) precursor->product Heat (Δ) Cyclocondensation reagent Formamide (HCONH2)

Caption: General reaction scheme for the synthesis of a fluorescent quinazolinone core from this compound.

Application Notes: Synthesis of a Quinazolinone-Based Fluorescent Core

This section outlines the rationale and key considerations for the synthesis of a core fluorescent molecule, 7-Cyano-4(3H)-quinazolinone, from this compound.

Rationale for Synthetic Approach

The selection of the Niementowski-type reaction with formamide is based on its simplicity, atom economy, and the ready availability of the reagent. Formamide serves a dual role as both a reactant, providing the C2-H unit of the quinazolinone ring, and as a high-boiling solvent, facilitating the reaction at elevated temperatures. The intramolecular cyclization is driven by the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the in situ formed formylated intermediate, followed by the elimination of methanol and water.

The resulting 7-cyano-4(3H)-quinazolinone is the foundational fluorophore. The cyano group at the 7-position is a key feature, as it can be further functionalized or used to tune the electronic properties of the molecule. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled to various targeting moieties or biomolecules.

Experimental Protocols

Protocol 1: Synthesis of 7-Cyano-4(3H)-quinazolinone via Conventional Heating

This protocol is adapted from established methods for the synthesis of quinazolinones from substituted anthranilates.

Materials:

  • This compound

  • Formamide

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to 150-160 °C with continuous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material on TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker of cold deionized water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water, followed by a small amount of cold ethanol to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to yield 7-Cyano-4(3H)-quinazolinone as a solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) Anticipated Yield Appearance
7-Cyano-4(3H)-quinazolinoneC₉H₅N₃O171.1670-85%Off-white to pale yellow solid
Protocol 2: Microwave-Assisted Synthesis of 7-Cyano-4(3H)-quinazolinone

Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.

Materials:

  • This compound

  • Formamide

  • Microwave synthesis vial

  • Microwave reactor

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1 equivalent) and formamide (10-20 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-160 °C and hold for 15-30 minutes. (Note: The optimal time and temperature should be determined empirically).

  • Work-up and Purification: Follow steps 3-7 from Protocol 1.

G start Start mix Mix this compound and Formamide start->mix heat Heat (Conventional or Microwave) mix->heat cool Cool to Room Temperature heat->cool precipitate Precipitate in Cold Water cool->precipitate filter Filter and Wash precipitate->filter purify Recrystallize and Dry filter->purify product 7-Cyano-4(3H)-quinazolinone purify->product

Caption: Workflow for the synthesis of 7-Cyano-4(3H)-quinazolinone.

Characterization and Spectroscopic Properties

The synthesized 7-Cyano-4(3H)-quinazolinone should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

The fluorescence properties of the synthesized quinazolinone should be investigated to assess its potential as a fluorescent probe. Key parameters to measure include:

  • Absorption and Emission Spectra: To determine the excitation and emission maxima.

  • Quantum Yield: To quantify the efficiency of fluorescence.

  • Stokes Shift: The difference between the excitation and emission maxima.

Future Directions and Probe Development

The synthesized 7-Cyano-4(3H)-quinazolinone serves as a versatile platform for the development of more complex fluorescent probes. The N-3 position of the quinazolinone ring can be alkylated or arylated to introduce various functionalities. For instance, reaction with a linker containing a reactive group (e.g., a carboxylic acid, amine, or alkyne) would allow for conjugation to biomolecules such as proteins, nucleic acids, or small molecule drugs.

G core 7-Cyano-4(3H)-quinazolinone functionalization N-Alkylation with Linker-X core->functionalization probe Functionalized Fluorescent Probe functionalization->probe

Caption: Pathway for the development of functional fluorescent probes from the quinazolinone core.

Conclusion

This compound is a highly valuable and strategically designed precursor for the synthesis of quinazolinone-based fluorescent probes. The straightforward and efficient conversion of this molecule into a fluorescent quinazolinone core, as detailed in the provided protocols, opens up a wide range of possibilities for the development of novel tools for biological imaging, diagnostics, and drug discovery. The inherent modularity of the synthetic approach allows for the facile introduction of various functionalities, enabling the tuning of photophysical properties and the attachment of targeting moieties. Researchers in the fields of chemistry, biology, and medicine are encouraged to explore the potential of this versatile building block in their quest for advanced fluorescent probes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The information provided is grounded in established chemical principles and draws from analogous transformations in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and efficient synthetic pathway begins with 4-cyano-2-nitrotoluene. The synthesis involves three key transformations:

  • Oxidation of the methyl group to a carboxylic acid.

  • Esterification of the resulting carboxylic acid to its methyl ester.

  • Reduction of the nitro group to an amine to yield the final product.

Q2: What are the critical parameters to control in the oxidation of 4-cyano-2-nitrotoluene?

The oxidation of the methyl group in 4-nitrotoluene derivatives can be challenging. Key parameters to control include the choice of oxidizing agent, reaction temperature, and reaction time. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are often used. However, these can lead to harsh reaction conditions and environmental concerns. Milder, more environmentally friendly methods using catalysts and air as the oxidant are also being explored[1].

Q3: How can I monitor the progress of the esterification reaction?

The progress of the Fischer esterification of 4-cyano-2-nitrobenzoic acid can be monitored using Thin Layer Chromatography (TLC)[2]. A spot of the reaction mixture is compared to a spot of the starting carboxylic acid. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the safety precautions for the reduction of the nitro group?

The reduction of an aromatic nitro group is an exothermic reaction. It is crucial to control the temperature, especially during the addition of the reducing agent. Common reducing agents include tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd/C)[3]. When using catalytic hydrogenation, ensure the reaction is conducted in a well-ventilated area and with appropriate equipment to handle hydrogen gas safely.

Troubleshooting Guide

Problem 1: Low Yield in the Oxidation of 4-cyano-2-nitrotoluene

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Side Reactions: Over-oxidation or degradation of the aromatic ring can occur under harsh conditions.

  • Poor Solubility of Starting Material: The starting material may not be fully dissolved in the reaction solvent, limiting its reactivity.

Solutions:

  • Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC.

  • Choice of Oxidizing Agent: Consider using a milder oxidizing agent or a catalytic system to improve selectivity and reduce side reactions[1].

  • Solvent Selection: Ensure the chosen solvent can dissolve the 4-cyano-2-nitrotoluene at the reaction temperature. The use of a phase transfer catalyst can be beneficial in biphasic systems[1].

Problem 2: Incomplete Esterification or Hydrolysis of the Product

Possible Causes:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.

  • Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) may be too low to effectively promote the reaction.

  • Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to basic conditions for an extended period during neutralization.

Solutions:

  • Remove Water: Use a Dean-Stark apparatus to remove water as it is formed during the reaction. Alternatively, use a large excess of methanol to drive the equilibrium towards the product[2].

  • Optimize Catalyst Loading: Ensure an adequate amount of acid catalyst is used.

  • Careful Workup: Neutralize the reaction mixture carefully, preferably at low temperatures, and extract the product promptly to minimize hydrolysis[2].

Problem 3: Formation of Impurities During Nitro Group Reduction

Possible Causes:

  • Incomplete Reduction: The reduction may not be complete, leaving residual nitro starting material.

  • Formation of Side Products: Depending on the reducing agent and conditions, side products such as azoxy, azo, or hydroxylamine derivatives can be formed.

  • Reduction of the Cyano Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the cyano group.

Solutions:

  • Choice of Reducing Agent: Select a reducing agent that is chemoselective for the nitro group. SnCl₂ in HCl or catalytic hydrogenation with Pd/C are generally effective and selective[3].

  • Monitor Reaction: Follow the disappearance of the starting material by TLC.

  • Control Reaction Conditions: Maintain the recommended temperature and reaction time for the chosen reducing agent to minimize side product formation.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes:

  • Presence of Starting Materials or Intermediates: Incomplete reactions in any of the steps will lead to a mixture of compounds.

  • Formation of Polar Impurities: Side reactions can generate polar impurities that are difficult to separate from the desired amino ester.

  • Product Instability: The amino ester may be sensitive to air or light.

Solutions:

  • Chromatographic Purification: Column chromatography is often effective for separating the final product from impurities. A suitable solvent system can be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

  • Optimize Each Step: Ensure each step of the synthesis goes to completion to simplify the final purification.

Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow A 4-cyano-2-nitrotoluene B Oxidation A->B KMnO₄ or Na₂Cr₂O₇ C 4-cyano-2-nitrobenzoic acid B->C D Esterification C->D MeOH, H₂SO₄ E Methyl 4-cyano-2-nitrobenzoate D->E F Reduction E->F SnCl₂/HCl or H₂/Pd-C G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 4-cyano-2-nitrotoluene to 4-cyano-2-nitrobenzoic acid

This protocol is based on general procedures for the oxidation of substituted toluenes.[1]

  • To a solution of 4-cyano-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine or a phase-transfer system), add the oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

  • Filter the mixture to remove manganese dioxide (if KMnO₄ was used).

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification of 4-cyano-2-nitrobenzoic acid to Methyl 4-cyano-2-nitrobenzoate

This protocol is based on the Fischer esterification of p-aminobenzoic acid.[2]

  • Dissolve 4-cyano-2-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

Step 3: Reduction of Methyl 4-cyano-2-nitrobenzoate to this compound

This protocol is based on general procedures for the reduction of aromatic nitro compounds.[3]

  • Dissolve Methyl 4-cyano-2-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

StepReactionKey ReagentsTypical YieldKey Considerations
1OxidationKMnO₄ or Na₂Cr₂O₇50-70%Temperature control is crucial to avoid over-oxidation.[1]
2EsterificationMethanol, H₂SO₄80-95%Removal of water is key to driving the reaction to completion.[2]
3ReductionSnCl₂/HCl or H₂/Pd-C70-90%Chemoselectivity for the nitro group is important.[3]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Step Identify the Problematic Step via TLC/NMR of Intermediates Start->Step Oxidation Oxidation Step Issue? Step->Oxidation Esterification Esterification Step Issue? Step->Esterification Reduction Reduction Step Issue? Step->Reduction Purification Purification Issue? Step->Purification Sol_Ox Check Oxidant Activity Optimize Temp/Time Consider Alternative Oxidants Oxidation->Sol_Ox Sol_Est Ensure Anhydrous Conditions Use Excess Alcohol Check Catalyst Amount Esterification->Sol_Est Sol_Red Verify Reducing Agent Purity Optimize Temp/Stoichiometry Choose Chemoselective Reagent Reduction->Sol_Red Sol_Pur Optimize Chromatography Solvent System Attempt Recrystallization with Different Solvents Purification->Sol_Pur

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 2-amino-4-cyanobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this moderately polar aromatic amine. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purifications effectively.

This compound (MW: 176.17 g/mol , Formula: C₉H₈N₂O₂) is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, containing a primary aromatic amine, a nitrile, and a methyl ester, presents a unique set of challenges and opportunities for purification by silica gel chromatography. The basicity of the amino group can lead to strong, non-ideal interactions with the acidic silanol groups on the silica surface, often resulting in poor peak shape and low recovery.[3] This guide provides field-proven solutions to these common issues.

Part 1: Troubleshooting Guide

This section addresses the most frequently encountered problems during the column chromatography of this compound.

Question: My compound is streaking or tailing badly on both the TLC plate and the column. What is happening and how do I fix it?

Answer: This is the most common issue for aromatic amines and is almost certainly caused by the interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the silica gel stationary phase.[3] This strong interaction leads to a non-linear adsorption isotherm, causing the characteristic tailing or streaking.

  • Immediate Solution: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your eluent.

    • Protocol: Start by adding 0.1-0.5% (v/v) of triethylamine to your pre-determined mobile phase (e.g., Hexane:Ethyl Acetate). You should see an immediate improvement in the spot shape on your TLC plate. Use this modified eluent for your column.

    • Causality: The TEA is more basic than your analyte and will preferentially bind to the acidic silanol sites, effectively masking them. This allows your compound to travel through the column with fewer non-ideal interactions, resulting in a sharper, more symmetrical elution band.[4]

  • Alternative Solution: Change the Stationary Phase. If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

    • Deactivated Silica: You can deactivate silica gel yourself, though it is less common. This involves pre-treating the silica with a base to reduce its acidity.[5]

Question: The separation on the column is much worse than what I saw on the TLC plate. Why is there a discrepancy?

Answer: This frustrating issue typically stems from one of three areas: improper sample loading, column packing, or compound instability.

  • Sample Loading Technique: How you introduce your sample onto the column is critical.

    • Problem: Dissolving your crude sample in a solvent that is significantly more polar than your mobile phase (e.g., using pure dichloromethane or methanol when your eluent is 20% ethyl acetate in hexane) will cause the local solvent environment at the top of the column to be too strong. Your compound will partially elute with this strong solvent instead of adsorbing in a tight band, leading to broad peaks and poor separation.[6]

    • Solution: Dry Loading. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column. This ensures your compound is introduced in a solid phase and will elute as a sharp, concentrated band when the mobile phase is applied.[6]

  • Column Packing: A poorly packed column with cracks, channels, or air bubbles will destroy separation.

    • Solution: Pack your column using the "slurry method." Mix your silica gel with the initial, least polar eluent to form a homogenous slurry. Pour this slurry into your column and use gentle air pressure or tapping to create a uniform, compact bed.[7] Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[6]

  • Compound Stability: Your compound may be degrading on the acidic silica gel over the extended time of a column run.[5]

    • Diagnosis (2D TLC): Spot your compound on a TLC plate. Run the plate in a solvent system. Afterwards, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.

    • Solution: If instability is confirmed, you must use a modified eluent with a base (see the first troubleshooting point) or switch to a less acidic stationary phase like alumina.[5]

Question: My compound won't elute from the column, or the recovery is very low. What should I do?

Answer: This indicates that your compound is irreversibly adsorbed to the stationary phase or your mobile phase is not polar enough.

  • Check Polarity: Your compound may be more polar than anticipated.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 20% Ethyl Acetate in Hexane, try increasing to 30%, 50%, or even 100% Ethyl Acetate. If the compound still doesn't elute, a small percentage (1-5%) of a more polar solvent like methanol can be added to the ethyl acetate. This should be done cautiously as it can sometimes cause dissolved silica to bleed into your fractions.

  • Irreversible Adsorption: As discussed, the amino group can bind very strongly to silica.

    • Solution: If increasing polarity doesn't work, the compound is likely chemisorbed. The run may not be salvageable. For future runs, it is imperative to use a basic modifier (like TEA) in the eluent from the beginning or switch to an alumina column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for chromatography? The key features are the aromatic ring, the basic primary amine (-NH₂), the polar cyano group (-CN), and the methyl ester (-COOCH₃). The primary amine is the most critical functional group to consider, as its basicity dictates the need for special precautions (like adding a basic modifier) to prevent tailing on standard silica gel.[3]

Q2: How do I select an appropriate initial solvent system? Use Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4.

  • Starting Point: For a compound of moderate polarity like this, a good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).

  • Example: Start with 3:1 Hexane:Ethyl Acetate. If the Rf is too low, increase the proportion of Ethyl Acetate (e.g., 2:1, then 1:1). If it's too high, increase the proportion of Hexane.

  • Pro-Tip: Always include 0.1-0.5% triethylamine (TEA) in your test solvent systems to preview its effect on spot shape.

Q3: What stationary phase is best? Can I use something other than silica gel? Standard flash-grade silica gel (40-63 µm) is the most common and is appropriate, provided a basic modifier is used in the eluent . If you do not wish to use a modifier, neutral alumina is an excellent alternative for basic compounds.

Part 3: Detailed Experimental Protocol

This protocol outlines a reliable method for purifying this compound using dry loading and a modified eluent system.

Step 1: TLC Analysis & Solvent System Selection

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1), each containing 0.5% v/v triethylamine (TEA).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that provides an Rf of ~0.3 for the target compound and good separation from impurities. This will be your "Elution Solvent." The solvent system with half the polarity (e.g., 8:1 if 4:1 was chosen) will be your "Packing Solvent."

Step 2: Column Preparation (Slurry Packing)

  • Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.

  • In a beaker, mix silica gel with your "Packing Solvent" to form a consistent, bubble-free slurry.

  • Pour the slurry into the column. Use gentle air pressure to push the solvent through while tapping the column to ensure a tightly packed, uniform bed.

  • Add a protective layer of sand on top of the settled silica bed. Drain the excess solvent until it is just level with the sand. Do not let the column run dry.[6]

Step 3: Sample Preparation & Loading (Dry Loading)

  • Dissolve your crude this compound (e.g., 500 mg) in a minimal volume of dichloromethane in a round-bottom flask.

  • Add ~1.5 g of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a completely dry, free-flowing powder is obtained.[6]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in your packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add your "Elution Solvent" (the one determined from Step 1, containing TEA) to the column without disturbing the top layer.

  • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate. A good flow rate is typically a few centimeters per minute.[7]

  • Begin collecting fractions in test tubes. The size of the fractions will depend on the size of your column, but 10-20 mL fractions are typical for a medium-sized column.

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and should co-evaporate with the solvent.

  • The resulting solid or oil is your purified this compound. Confirm its purity by NMR or another appropriate analytical technique.

Part 4: Data & Visualization

Table 1: Recommended Parameters for Column Chromatography
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm particle size)Standard, cost-effective choice for most purifications.
Mobile Phase Hexane:Ethyl Acetate with 0.5% TriethylamineProvides good resolving power for moderately polar compounds. The TEA is critical to prevent peak tailing.[3][4]
TLC Rf Target 0.2 - 0.4Ensures the compound elutes in a reasonable number of column volumes and has good resolution from impurities.
Sample Loading Dry LoadingPrevents band broadening and improves separation, especially for samples not readily soluble in the mobile phase.[6]
Flow Rate ~2 inches/minute (5 cm/minute)A balance between separation efficiency and speed. Too fast reduces resolution, too slow increases diffusion.[7]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem: Poor Separation / Tailing Check_TLC Is the TLC spot tailing? Start->Check_TLC Add_Base Action: Add 0.1-0.5% TEA to eluent. Check_TLC->Add_Base Yes Check_Loading Was dry loading used? Check_TLC->Check_Loading No Re_TLC Re-run TLC. Is the spot sharp? Add_Base->Re_TLC Proceed Proceed with modified eluent. Re_TLC->Proceed Yes Consider_Alumina Consider alternative: Neutral Alumina column. Re_TLC->Consider_Alumina No Use_Dry_Load Action: Use dry loading for next run. Check_Loading->Use_Dry_Load No Check_Packing Was the column packed as a uniform slurry? Check_Loading->Check_Packing Yes Check_Packing->Start Yes, problem persists. Consider compound instability. Repack_Column Action: Repack column carefully using slurry method. Check_Packing->Repack_Column No

Caption: Troubleshooting workflow for poor separation of this compound.

References

Technical Support Center: Recrystallization of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to help you achieve the highest purity for your material.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guide that follows.

Q1: What is the best starting solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present in your crude sample. However, given the molecule's structure (containing polar amino and cyano groups, a moderately polar ester, and a non-polar benzene ring), a good starting point is to screen moderately polar solvents. Alcohols like Methanol or Ethanol are excellent candidates. A mixed-solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane , may also be highly effective. A systematic solvent screening is always the recommended first step.

Q2: My compound won't dissolve, even when I heat the solvent. What's wrong?

A2: This indicates that the solvent is not suitable for dissolving this compound. The principle of recrystallization requires the compound to be soluble in the hot solvent.[1][2] If it remains insoluble at the solvent's boiling point, you must select a more appropriate, likely more polar, solvent. Alternatively, you may not be adding enough solvent, but be cautious not to add too much, as this will reduce your final yield.[3]

Q3: The solution is clear and hot, but no crystals form upon cooling. What should I do?

A3: This is a classic sign of using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[3][4] The first step is to try and induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4][5] If that fails, gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.[5]

Q4: My product is separating as an oil instead of crystals. How can I fix this?

A4: This phenomenon, known as "oiling out," is common for compounds with moderate melting points or when high levels of impurities are present.[6] It happens when the solute comes out of solution at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow the solution to cool much more slowly.[5][6] Using a solvent with a lower boiling point can also help.

In-Depth Troubleshooting and Procedural Guide

This section expands on the FAQs, providing detailed causality and step-by-step solutions for optimizing your recrystallization protocol.

Problem 1: Ineffective Solvent & Poor Dissolution

Question: I've tried a common solvent like Ethanol, but the dissolution is poor, or I have to add a very large volume, which I know will hurt my yield. What is the underlying chemistry, and what should I do?

Answer: The molecular structure of this compound presents a classic recrystallization challenge due to its mixed polarity. The amino (-NH₂) and cyano (-CN) groups are polar and capable of hydrogen bonding, while the benzene ring is non-polar. The methyl ester (-COOCH₃) adds intermediate polarity.

  • Causality: If a solvent is too non-polar (e.g., Hexane, Toluene), it will not effectively solvate the polar functional groups. If it's highly polar (e.g., Water), it may not effectively dissolve the aromatic ring, although it can be a good anti-solvent.[7] The key is finding a solvent that can adequately solvate both the polar and non-polar regions of the molecule at elevated temperatures.

  • Solution Workflow:

    • Systematic Solvent Screening: Before committing your entire batch, you must perform a small-scale solvent screening.[8] This is the most critical step for a successful recrystallization.

    • Consider a Mixed-Solvent System: This is often the ideal solution for molecules with mixed characteristics. You will use a "Solvent" in which the compound is soluble and a miscible "Anti-solvent" in which it is insoluble.[9] For this compound, promising pairs include:

      • Ethanol (Solvent) / Water (Anti-solvent)

      • Ethyl Acetate (Solvent) / Hexane (Anti-solvent)

      • Acetone (Solvent) / Water (Anti-solvent)

Problem 2: Failure to Crystallize Upon Cooling

Question: I successfully dissolved my compound in a minimum of hot solvent, the solution is clear, but hours later, even after ice-bath cooling, there are no crystals. What are the next steps?

Answer: This issue stems from a solution that is not supersaturated, which is the thermodynamic driving force for crystallization.

  • Causality: The most common reason is the addition of excess solvent during the dissolution step.[3] Even a small excess can prevent the solution from reaching the necessary concentration for crystal nucleation as it cools.

  • Solution Workflow:

    • Induce Crystallization:

      • Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[4]

      • Seeding: If you have a tiny amount of the pure solid, add a single seed crystal to the cooled solution. This provides a template for crystal lattice formation.[5]

    • Reduce Solvent Volume: If induction methods fail, your solution is definitely too dilute. Place the flask back on the heat source, add a boiling chip, and gently boil off 10-20% of the solvent. Allow the solution to cool slowly again.[5]

    • Lower Temperature: If crystals still do not form, try cooling the solution in a freezer, but be mindful that very rapid cooling can sometimes lead to smaller, less pure crystals.[10]

Problem 3: Product "Oiling Out"

Question: As my solution cools, a viscous oil is forming at the bottom of the flask instead of solid crystals. How do I get a solid product?

Answer: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above the compound's melting point (or the melting point of the compound-impurity mixture).

  • Causality: This is often caused by cooling a highly concentrated solution too quickly.[6] The high degree of supersaturation forces the solute out of solution rapidly as a liquid phase before it has time to organize into a solid crystal lattice.

  • Solution Workflow:

    • Reheat and Dilute: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[5]

    • Slow Cooling is Critical: This is the most important step. Do not place the flask directly on the bench or in an ice bath. Insulate the flask by placing it on a cork ring or wooden block and cover it with a watch glass. Allowing the solution to cool to room temperature over several hours is ideal.[1][10] Once at room temperature, you can then proceed with further cooling in an ice bath.

    • Change Solvents: If the problem persists, consider using a solvent system with a lower boiling point.

Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Water) dropwise at room temperature, mixing after each drop.

  • A good potential solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[8] Note the solubility in your lab notebook.

  • For the tubes where the compound was insoluble at room temperature, heat them gently in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The best solvent is the one that dissolves the compound when hot but produces a large quantity of crystalline solid upon cooling.

SolventBoiling Point (°C)Polarity IndexSuitability Notes
Water10010.2Likely a poor solvent, but excellent as an anti-solvent.
Methanol655.1Good starting point. High solubility may require cooling.
Ethanol784.3Excellent starting point. Good balance of polarity.
Acetone564.3May be too strong a solvent, leading to lower recovery.
Ethyl Acetate774.4Good choice, often used with Hexane as an anti-solvent.
Toluene1112.4May work but higher boiling point can be difficult to remove.
Hexane690.1Non-polar. Will likely be an excellent anti-solvent.
Protocol 2: Standard Single-Solvent Recrystallization
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar or a boiling chip.

  • Add the minimum amount of the chosen hot solvent to the flask while heating on a hotplate until the solid just dissolves.[3]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.[2]

  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Process and Troubleshooting Flowchart

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_outcome Outcome & Troubleshooting cluster_final Final Steps start Start with Crude Product solvent_screen Perform Small-Scale Solvent Screening Test polar & non-polar solvents Identify best solvent or mixed-solvent pair start->solvent_screen dissolve Dissolve Crude Solid Use minimum amount of hot solvent solvent_screen->dissolve hot_filter Hot Gravity Filtration? Needed if insoluble impurities or charcoal present dissolve->hot_filter cool Slow Cooling Allow to reach RT undisturbed, then use ice bath hot_filter->cool outcome Evaluate Result cool->outcome crystals Abundant Crystals Formed outcome->crystals Success no_crystals No Crystals Formed outcome->no_crystals Problem oiling_out Product Oiled Out outcome->oiling_out Problem collect Collect Crystals Vacuum filtration crystals->collect ts_no_xtal Troubleshoot: No Crystals 1. Scratch flask 2. Add seed crystal 3. Boil off excess solvent no_crystals->ts_no_xtal ts_oil Troubleshoot: Oiling Out 1. Reheat to dissolve 2. Add more solvent 3. Cool much slower oiling_out->ts_oil ts_no_xtal->dissolve ts_oil->cool wash_dry Wash & Dry Wash with ice-cold solvent Dry under vacuum collect->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: Workflow for recrystallization of this compound.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2-amino-4-cyanobenzoate (M2A4CB). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary impurities?

The most prevalent and well-documented laboratory-scale synthesis is the Fischer esterification of 2-amino-4-cyanobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2] The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 2-amino-4-cyanobenzoic acid.

  • Hydrolysis Products: The starting carboxylic acid can be regenerated via hydrolysis of the ester product, particularly during aqueous workup.[3]

  • Nitrile Hydrolysis By-products: Under harsh acidic conditions and elevated temperatures, the cyano (-CN) group can undergo hydrolysis to form methyl 2-amino-4-(aminocarbonyl)benzoate (the amide) or, in extreme cases, the dicarboxylic acid derivative.[4][5]

  • Degradation Products: Prolonged reaction times or excessive temperatures can lead to decomposition and polymerization, often indicated by a significant darkening of the reaction mixture.[6]

Q2: My reaction mixture turned dark brown or black. What causes this and is the batch salvageable?

A significant color change to dark brown or black typically indicates decomposition or the formation of polymeric side products.[6] This is often caused by excessive heating (temperature too high) or prolonged reaction times in the presence of a strong acid catalyst. While minor color changes can sometimes be resolved during purification, a very dark mixture suggests significant degradation and likely a low yield of the desired product. It is recommended to monitor the reaction (e.g., by TLC) and stop it once the starting material is consumed to avoid this issue. If degradation is severe, it may be more efficient to restart the synthesis with optimized, milder conditions.

Q3: Why is a large amount of strong acid catalyst required for the Fischer esterification of this compound?

The Fischer esterification mechanism requires an acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][3] However, the starting material, 2-amino-4-cyanobenzoic acid, contains a basic amino group. This amino group will neutralize the acid catalyst. Therefore, a stoichiometric amount of acid is required just to protonate the amine, with an additional catalytic amount needed to drive the esterification itself.[1][6]

Q4: How can I minimize the formation of hydrolysis-related side products?

Minimizing hydrolysis of both the ester and the nitrile group is critical for achieving high purity.

  • Ester Hydrolysis: During the workup, when neutralizing the excess acid catalyst, avoid creating strongly acidic or basic aqueous conditions for extended periods. Perform the neutralization, extraction, and filtration steps efficiently. When neutralizing with a base like sodium carbonate, do so carefully and until the pH is neutral or slightly basic (~pH 8) to precipitate the free amine product without promoting ester hydrolysis.[1]

  • Nitrile Hydrolysis: This is generally less common than ester hydrolysis under typical Fischer esterification conditions but can be promoted by very high temperatures and extended reaction times. Adhering to the recommended reaction temperature and monitoring for completion will minimize this side reaction.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or Poor Yield of Final Product

A low yield is a common issue stemming from the reversible nature of the Fischer esterification and potential loss during workup.

  • Possible Cause A: Unfavorable Reaction Equilibrium The Fischer esterification is a reversible process.[6] To obtain a high yield, the equilibrium must be shifted toward the products.

    • Solution: According to Le Chatelier's Principle, using a large excess of one reactant will drive the reaction forward. Since methanol is an inexpensive solvent, it is typically used in large excess (e.g., 5-10 fold or as the solvent itself) to push the equilibrium towards the formation of the methyl ester.[3][6]

  • Possible Cause B: Incomplete Reaction Insufficient reaction time or an inadequate amount of catalyst can lead to an incomplete conversion of the starting material.

    • Solution: Ensure you have added enough acid to both protonate the basic amino group and catalyze the reaction.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reflux time.

  • Possible Cause C: Product Loss During Workup & Isolation The standard workup involves cooling the reaction, quenching it in water, and neutralizing with a base to precipitate the product.[1] Product can be lost if it remains dissolved in the aqueous or organic phases.

    • Solution: After neutralization, cool the mixture in an ice bath to maximize the precipitation of the crude ester before filtration. Wash the collected solid with cold water to remove inorganic salts without dissolving a significant amount of product.

Problem 2: Product Appears Impure (Unexpected Analytical Results)

If TLC, NMR, or LC-MS analysis of your final product shows significant impurities, the following guide can help in their identification and removal.

  • Symptom A: Presence of a highly polar, acid-soluble impurity. This is almost certainly unreacted 2-amino-4-cyanobenzoic acid .

    • Identification: This impurity will have a different Rf value on a TLC plate compared to the ester product. It can be confirmed by LC-MS, where it will show the corresponding molecular ion peak.

    • Protocol for Removal (Acid-Base Extraction):

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while the desired ester remains in the organic layer.

      • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to recover the purified ester.

  • Symptom B: An NMR spectrum shows broad singlets characteristic of -NH₂ protons and a mass spectrum indicates a higher molecular weight than the desired product. This may indicate the presence of Methyl 2-amino-4-(aminocarbonyl)benzoate , formed from the partial hydrolysis of the nitrile group.

    • Identification: This side product has a molecular weight of 192.18 g/mol , compared to 176.17 g/mol for the desired product. It will also exhibit different chemical shifts in ¹H and ¹³C NMR and a different retention time in LC-MS.

    • Protocol for Removal (Chromatography):

      • This side product often has a polarity similar to the desired product, making simple extraction or recrystallization difficult.

      • Purification via column chromatography on silica gel is the most effective method.

      • Use a solvent system such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to isolate the pure product.

Data & Diagrams
Table 1: Key Compounds in the Synthesis of this compound
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role / Origin
2-Amino-4-cyanobenzoic acidStructure of 2-Amino-4-cyanobenzoic acidC₈H₆N₂O₂162.15Starting Material
This compound Structure of this compoundC₉H₈N₂O₂ 176.17 Target Product
Methyl 2-amino-4-(aminocarbonyl)benzoateStructure of Amide Side ProductC₉H₁₀N₂O₃194.19Side Product (Nitrile Hydrolysis)
2-Amino-4-carboxybenzoic acidStructure of Dicarboxylic Acid Side ProductC₈H₇NO₄181.15Side Product (Full Hydrolysis)

(Note: Placeholder images are used for structures. In a real application, these would be chemical drawings.)

Diagram 1: Synthetic Pathways and Side Reactions

This diagram illustrates the primary synthetic route to the target molecule and the competing side reactions that can lower yield and purity.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-Amino-4-cyanobenzoic Acid + Methanol (excess) Product This compound (Target Product) SM->Product H₂SO₄ (cat.) Reflux Amide Amide Side Product (Methyl 2-amino-4-(aminocarbonyl)benzoate) SM->Amide H₂O, H⁺ High Temp. Hydrolyzed_Ester Starting Material (Reformed) Product->Hydrolyzed_Ester H₂O (Workup)

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Product Impurity

This decision tree provides a logical workflow for identifying and resolving purity issues based on analytical data.

G start Crude Product Fails Purity Analysis check_tlc Analyze by TLC/LC-MS start->check_tlc polar_spot Highly Polar Impurity (Low R_f)? check_tlc->polar_spot mw_plus_18 Impurity MW ≈ Product MW + 18? polar_spot->mw_plus_18  No   action_wash Perform Acid-Base Wash to Remove Starting Material polar_spot->action_wash  Yes   action_chrom Purify by Column Chromatography to Remove Amide By-product mw_plus_18->action_chrom  Yes   recheck Re-analyze Purified Product action_wash->recheck action_chrom->recheck end Product Meets Purity Specs recheck->end

Caption: Decision tree for troubleshooting impurities in the final product.

References

"Methyl 2-amino-4-cyanobenzoate" dealing with impurities during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-cyanobenzoate. This document is intended for researchers, chemists, and process development professionals who are actively working with this compound. As a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, achieving high purity is critical.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you identify, understand, and resolve common challenges related to impurities encountered during the synthesis of this valuable compound.

Troubleshooting Guide: Impurity Profiling and Remediation

This section addresses specific issues that may arise during the synthesis of this compound, providing a structured approach to problem-solving.

Issue 1: Presence of Unreacted Starting Material

Observation: TLC or HPLC analysis of the crude product shows a significant amount of the starting material, 2-amino-4-cyanobenzoic acid.

Probable Causes:

  • Incomplete Esterification: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity.

  • Hydrolysis: The newly formed ester is susceptible to hydrolysis, especially in the presence of water and acid or base, potentially reverting to the carboxylic acid.

Suggested Solutions:

  • Reaction Condition Optimization:

    • Time and Temperature: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or HPLC at regular intervals to determine the optimal endpoint.

    • Catalyst: If using an acid catalyst (e.g., H₂SO₄, TsOH), ensure it is fresh and used in the appropriate molar ratio. For challenging esterifications, consider using a more potent coupling agent.

  • Water Removal:

    • Ensure all reagents and solvents are anhydrous. Methanol should be freshly distilled or from a sealed bottle.

    • Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed, driving the equilibrium towards the ester product.

  • Purification Strategy:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. The unreacted 2-amino-4-cyanobenzoic acid will partition into the aqueous layer as its carboxylate salt.

    • Column Chromatography: If extraction is insufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the desired ester. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Issue 2: Formation of Dimer or Other High Molecular Weight Impurities

Observation: HPLC or mass spectrometry data indicates the presence of species with approximately double the mass of the desired product.

Probable Causes:

  • Intermolecular Amide Formation: The amino group of one molecule can react with the ester group of another, especially at elevated temperatures, to form an amide-linked dimer.

  • Side Reactions of the Cyano Group: Under harsh conditions, the cyano group can undergo side reactions, leading to oligomerization.

Suggested Solutions:

  • Control of Reaction Temperature: Avoid excessive heating. The optimal temperature should be high enough for the esterification to proceed efficiently but low enough to minimize intermolecular side reactions.

  • Protection of the Amino Group: If dimerization is a persistent issue, consider a synthetic route involving the protection of the amino group (e.g., as an acetyl or Boc derivative) before esterification. The protecting group can be removed in a subsequent step.

  • Purification:

    • Recrystallization: High molecular weight impurities are often less soluble than the desired product. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be highly effective for their removal.

    • Column Chromatography: These larger molecules will typically have different retention times on a silica column compared to the monomeric product, allowing for separation.

Issue 3: Hydrolysis of the Cyano Group to Amide or Carboxylic Acid

Observation: NMR or IR spectroscopy suggests the presence of an amide (CONH₂) or a dicarboxylic acid/ester-acid. Mass spectrometry may show a corresponding increase in molecular weight (addition of H₂O).

Probable Causes:

  • Harsh Acidic or Basic Conditions: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under strong acidic or basic conditions, particularly in the presence of water and heat. This can occur during the main reaction or during workup.

Suggested Solutions:

  • Mild Reaction Conditions:

    • Use milder catalysts for esterification.

    • If using strong acids, maintain the lowest effective temperature and reaction time.

  • Careful Workup:

    • Neutralize the reaction mixture carefully, avoiding extremes of pH.

    • Use mild bases like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

    • Keep the workup temperature low.

  • Purification:

    • Selective Extraction: The dicarboxylic acid/ester-acid impurity can be removed by washing with a mild aqueous base, similar to the removal of the starting material.

    • Chromatography: The amide impurity will have a different polarity and can be separated by column chromatography.

Impurity Troubleshooting Workflow

G cluster_start Start: Crude Product Analysis cluster_impurities Impurity Identification cluster_solutions Remediation Strategies cluster_end Final Product start Analyze Crude Product (TLC, HPLC, MS, NMR) imp_start Starting Material (2-amino-4-cyanobenzoic acid) start->imp_start Identify Impurity imp_dimer Dimer/High MW Species start->imp_dimer Identify Impurity imp_hydrolysis Cyano Group Hydrolysis (Amide/Carboxylic Acid) start->imp_hydrolysis Identify Impurity sol_start Optimize Reaction Conditions (Time, Temp, Catalyst) + Acid-Base Extraction imp_start->sol_start Address Cause sol_dimer Control Temperature + Consider Protecting Group + Recrystallization imp_dimer->sol_dimer Address Cause sol_hydrolysis Use Milder Conditions + Careful Workup (pH control) + Chromatography imp_hydrolysis->sol_hydrolysis Address Cause end_product Pure this compound sol_start->end_product Purify sol_dimer->end_product Purify sol_hydrolysis->end_product Purify

Caption: A workflow diagram for troubleshooting common impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the esterification of 2-amino-4-cyanobenzoic acid. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, under reflux. Alternative routes might involve Sandmeyer-type reactions from an appropriate amino-ester precursor, but these often involve hazardous cyanide salts and can be more complex to execute safely.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is often recommended to store it at temperatures between 0-8 °C to minimize degradation over time.[1]

Q3: Can the cyano group be reduced during the synthesis?

A3: If a reduction step is part of a multi-step synthesis (for instance, reducing a nitro group on the aromatic ring), care must be taken to choose a reducing agent that does not affect the cyano or ester groups. Catalytic hydrogenation with certain catalysts (like Raney nickel) under harsh conditions could potentially reduce the cyano group.[5] Milder reducing agents are generally preferred if the cyano group needs to be preserved.

Q4: What analytical techniques are best for monitoring the reaction and assessing purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and can resolve closely related impurities. A purity of ≥97% is often targeted.[1][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

Q5: Are there any specific safety precautions to consider?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The synthesis should be conducted in a well-ventilated fume hood. If using reagents like thionyl chloride or strong acids, extra caution is necessary due to their corrosive and toxic nature. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: General Esterification of 2-amino-4-cyanobenzoic acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-cyanobenzoic acid (1 equivalent).

  • Add anhydrous methanol (10-20 volumes).

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol or ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Summary of Potential Impurities and Their Characteristics

Impurity NameStructureProbable CauseRecommended Analytical Method
2-amino-4-cyanobenzoic acidStarting MaterialIncomplete Reaction/HydrolysisHPLC, TLC
Amide-linked DimerHigh MW ImpurityHigh TemperatureHPLC, Mass Spectrometry
Methyl 2-amino-4-(aminocarbonyl)benzoateCyano Group HydrolysisHarsh pH, WaterHPLC, Mass Spectrometry, NMR
2-amino-4-carboxybenzoic acid methyl esterCyano Group HydrolysisHarsh pH, WaterHPLC, Mass Spectrometry

Conclusion

The successful synthesis of high-purity this compound is achievable through careful control of reaction conditions, meticulous workup procedures, and the application of appropriate purification techniques. This guide provides a framework for addressing common challenges, but it is essential to adapt these strategies to the specific observations in your experimental setup. By understanding the potential pathways for impurity formation, researchers can proactively minimize their occurrence and efficiently remediate them when they appear.

References

"Methyl 2-amino-4-cyanobenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-4-cyanobenzoate (CAS No. 159847-83-3). This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the stability and storage of this compound, alongside troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability Profile and Storage Conditions

This compound is an aromatic compound containing an amine, a nitrile, and a methyl ester group. The stability of this molecule is influenced by these functional groups, making proper storage and handling critical for its effective use.

Recommended Storage

For routine use, this compound should be stored at room temperature in a tightly sealed container.[1] Long-term storage conditions may vary, and for extended periods, storing in a cool, dark, and dry place is advisable to minimize potential degradation.

ParameterRecommendationRationale
Temperature Room TemperatureAs specified by suppliers, this is adequate for maintaining stability for regular use.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageThe amine group is susceptible to oxidation, which can be mitigated by storing under an inert atmosphere.
Light Protect from lightAromatic amines can be light-sensitive and may discolor or degrade upon prolonged exposure to UV light.
Moisture Store in a dry environmentThe ester and nitrile functionalities are susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Visual Inspection and Physical Appearance

The expected appearance of high-purity this compound is a white to pale yellow crystalline powder.[2][3] Significant deviation from this appearance may indicate degradation.

G start Visual Inspection of Compound color Discoloration (darkening, browning)? start->color texture Change in Texture (clumping, oily)? start->texture degradation_suspected Degradation Suspected color->degradation_suspected Yes ok Compound Appears Normal color->ok No texture->degradation_suspected Yes texture->ok No purity_check Proceed with Purity Check (HPLC/GC-MS) degradation_suspected->purity_check use Proceed with Experiment ok->use

Caption: Troubleshooting workflow for visual inspection of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned brown. Can I still use it?

A darkening in color from its typical white to pale yellow appearance is a strong indicator of degradation. The amine functional group is prone to oxidation, which often results in the formation of colored impurities. It is highly recommended to verify the purity of the material using an analytical technique like HPLC or GC-MS before proceeding with your experiment. Using a discolored compound without a purity check could lead to failed reactions or the formation of unwanted side products.

Q2: I suspect my compound has been exposed to moisture. How will this affect my experiment?

Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-4-cyanobenzoic acid) and methanol. The nitrile group can also be susceptible to hydrolysis, although this typically requires more forcing conditions. The presence of these impurities can alter the stoichiometry of your reaction and introduce byproducts. If hydrolysis is suspected, it is best to use a fresh, unopened container of the reagent or to purify the suspect material.

Q3: What solvents are recommended for dissolving this compound?

This compound is generally soluble in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Its solubility in water is expected to be low.[4] When choosing a solvent for a reaction, ensure it is compatible with all reagents and reaction conditions. For storage of solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere in a tightly sealed container.

Q4: Are there any known incompatibilities for this compound?

As a general precaution, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[5] Strong oxidizing agents can react with the amine group. Strong acids and bases can catalyze the hydrolysis of the ester and nitrile groups.

G cluster_degradation Potential Degradation Pathways compound This compound Amine Ester Nitrile oxidation Oxidation compound:amine->oxidation (e.g., air, light) hydrolysis Hydrolysis compound:ester->hydrolysis (acid/base catalysis) compound:nitrile->hydrolysis (stronger conditions)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and impurities expected.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Solvents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the run to elute more non-polar compounds. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, for example, 254 nm or a wavelength determined by a UV scan.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.

  • Further dilute this solution to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of a polar amine group, derivatization may be necessary for optimal GC-MS analysis to improve peak shape and thermal stability.[6][7] However, direct analysis may be possible on some systems.

1. Instrumentation and Columns:

  • GC-MS system.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

2. GC Conditions (Direct Injection):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

5. Derivatization (if necessary):

  • If peak tailing is observed, derivatization of the amine group can be performed using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6] Follow standard derivatization protocols for these reagents.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on catalyst selection and optimization to ensure successful and reproducible outcomes in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, an important intermediate in pharmaceuticals, typically involves the introduction of a cyano group onto an aniline or aryl halide precursor. The two most prevalent and effective catalytic strategies are the Sandmeyer reaction and Palladium-catalyzed cross-coupling reactions.[1][2]

  • Sandmeyer Reaction: This classic method involves the diazotization of an amino group on the benzene ring, followed by treatment with a copper(I) cyanide salt.[3][4] It is a robust and cost-effective method, particularly suitable for large-scale synthesis.[1]

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyanide source with an aryl halide (e.g., a bromo or chloro-substituted precursor).[5] This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.[6]

Q2: My Palladium-catalyzed cyanation is failing or giving low yields. What are the most common causes?

A2: Low or no yield in Palladium-catalyzed cyanation is a frequent issue and can often be traced back to a few key factors.[7]

  • Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and disrupting the catalytic cycle.[6][8] This is one of the most significant challenges in this reaction.[5]

  • Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are starting with a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction will lead to a low concentration of the active catalyst.[7][9]

  • Presence of Water or Oxygen: Many palladium-catalyzed reactions are sensitive to moisture and atmospheric oxygen. Water can lead to catalyst deactivation, and oxygen can oxidize the active Pd(0) species.[8][10] Rigorous exclusion of air and moisture is critical.

  • Poor Reagent Quality: The purity of your aryl halide, cyanide source, solvent, and base are paramount. Impurities can interfere with the catalyst and lead to side reactions.

Q3: Which cyanide source is best for my Palladium-catalyzed reaction?

A3: The choice of cyanide source is critical for success and safety.

  • Zinc Cyanide (Zn(CN)₂): This is a widely used and often preferred cyanide source. It is less toxic than alkali metal cyanides and its lower solubility can help to maintain a low concentration of free cyanide in the reaction mixture, which mitigates catalyst poisoning.[11][12]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and stable source of cyanide. It is considered a greener alternative and has been shown to be effective in a variety of palladium-catalyzed cyanation reactions.[6][13]

  • Alkali Metal Cyanides (NaCN, KCN): While effective, these are highly toxic and require careful handling. Their high solubility can lead to a high concentration of cyanide ions, increasing the risk of catalyst deactivation.[6]

Q4: Can I use a copper catalyst instead of palladium?

A4: Yes, copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a viable alternative.[14] Historically, this reaction required harsh conditions (high temperatures and stoichiometric amounts of copper(I) cyanide).[15] However, modern advancements have led to the development of milder, catalytic versions.[14][16] Copper-catalyzed methods can be more cost-effective than palladium-based systems and are a good option to explore, especially if palladium-catalyzed approaches are proving problematic.[17]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation in Palladium-Catalyzed Cyanation
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Poisoning by Cyanide 1. Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[6][12] 2. Use a slow-addition technique for the cyanide source. 3. Add a co-catalyst like a zinc or copper salt to sequester excess cyanide.[5]Maintaining a low concentration of free cyanide ions in the reaction mixture is crucial to prevent the formation of inactive palladium-cyanide complexes, which halt the catalytic cycle.[8][10]
Inefficient Precatalyst Activation 1. Use a pre-activated Pd(0) source (e.g., Pd₂(dba)₃). 2. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure your reaction conditions promote its reduction. Some ligands and additives can facilitate this process.[9]The catalytic cycle for cyanation relies on a Pd(0) species to initiate the oxidative addition of the aryl halide.[5][18] Incomplete reduction of a Pd(II) precatalyst leads to a lower concentration of the active catalyst.
Poor Ligand Choice 1. Screen a variety of phosphine ligands (e.g., dppf, Xantphos, SPhos). 2. Consider the steric and electronic properties of the ligand in relation to your substrate.The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. The optimal ligand can vary significantly depending on the specific substrate and reaction conditions.
Reaction Conditions Not Optimized 1. Systematically vary the temperature, solvent, and base. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).Cross-coupling reactions are often sensitive to these parameters. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and unwanted side reactions.[7]
Issue 2: Side Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of the Cyano Group 1. Ensure strictly anhydrous reaction conditions. 2. Minimize reaction time.The presence of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially at elevated temperatures.
Homocoupling of the Aryl Halide 1. Lower the reaction temperature. 2. Use a less reactive palladium catalyst or a different ligand.Homocoupling is a common side reaction in cross-coupling chemistry, where two molecules of the starting aryl halide react with each other. This can often be suppressed by optimizing the reaction conditions.
Reduction of the Cyano Group 1. Avoid overly harsh reducing conditions if a Pd(II) precatalyst is used. 2. Ensure the reaction is not running for an excessively long time.While less common, under certain conditions, the newly formed cyano group could potentially be reduced.

III. Experimental Protocols

Recommended Protocol: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is a good starting point for the synthesis of this compound from its corresponding aryl bromide precursor.

Materials:

  • Methyl 2-amino-4-bromobenzoate

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add Methyl 2-amino-4-bromobenzoate (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation M-CN Ar-Pd(II)-CN(L_n) Ar-Pd(II)-CN(L_n) Transmetalation->Ar-Pd(II)-CN(L_n) M-X Reductive Elimination Reductive Elimination Ar-Pd(II)-CN(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-CN

Caption: Palladium-catalyzed cyanation cycle.

V. Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common problems in your synthesis.

Troubleshooting Decision Tree start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use pre-activated Pd(0) or optimize in-situ reduction. check_catalyst->solution_catalyst No check_reagents Are reagents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Screen solvent, base, temperature. Ensure inert atmosphere. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No side_products Significant side products? check_reagents->side_products Yes side_products->start No, still low yield analyze_side_products Identify side products (GC-MS, NMR). side_products->analyze_side_products Yes solution_hydrolysis Use anhydrous conditions. analyze_side_products->solution_hydrolysis Amide/Acid detected solution_homocoupling Lower temperature, change ligand. analyze_side_products->solution_homocoupling Dimer of starting material detected

Caption: Troubleshooting decision tree for cyanation reactions.

VI. References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. --INVALID-LINK--

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal, 6(3), 530-547.

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. --INVALID-LINK--

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. --INVALID-LINK--

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Mild, Efficient, and Practical Palladium-Catalyzed Cyanation of Aryl Bromides and Chlorides. Organic Letters, 9(18), 3503–3506.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. --INVALID-LINK--

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 27(21), 5553–5563. --INVALID-LINK--

  • Ren, H., & Wu, Y. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. --INVALID-LINK--

  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Kumar, S., & Engman, L. (2017). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 7(81), 51433-51453.

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Organometallics, 27(21), 5553-5563. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. --INVALID-LINK--

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. --INVALID-LINK--

  • Organic Synthesis International. (2014). Cyanation of Aryl Halides. Organic Synthesis International.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Google Patents. (2017). Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. CN106565509A. --INVALID-LINK--

  • Reddy, K. S., & Reddy, C. S. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ARKIVOC, 2016(5), 13-21.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • BenchChem. (2025). The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles. BenchChem.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Sigma-Aldrich. --INVALID-LINK--

  • Chem-Impex. (n.d.). Methyl 2-amino-5-cyanobenzoate. Chem-Impex. --INVALID-LINK--

  • Zhang, Z., & Jamison, T. F. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 140(35), 10954–10958. --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis. ChemicalBook. --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 4-cyanobenzoate synthesis. ChemicalBook. --INVALID-LINK--

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. EP 0989115 A2.

  • PubChem. (n.d.). Methyl 4-amino-2-cyanobenzoate. PubChem. --INVALID-LINK--

  • Fall, Y., & Santamaría, J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Beilstein-Institut. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. --INVALID-LINK--

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. --INVALID-LINK--

  • Pietrzak, M., & Jędrzejewska, B. (2024). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 29(14), 3324.

  • Google Patents. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN103702978A. --INVALID-LINK--

References

Technical Support Center: Solvent Effects on Reactions with Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-cyanobenzoate. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, addressing common issues and frequently asked questions regarding the impact of solvents on reaction rates and outcomes. Our goal is to empower you with the expertise to troubleshoot and optimize your chemical syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound sluggish in a non-polar solvent like Toluene?

Answer:

A slow reaction rate in a non-polar solvent during an SNAr reaction is a common observation and is rooted in the mechanism of the reaction itself. SNAr reactions typically proceed through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Causality: The transition state leading to the Meisenheimer complex is highly polar and often charged. Polar aprotic solvents, such as DMSO or DMF, are effective at stabilizing this charged intermediate through dipole-dipole interactions. This stabilization lowers the activation energy of the reaction, thus increasing the reaction rate.[3] In contrast, non-polar solvents like Toluene do not effectively solvate and stabilize this polar transition state, leading to a higher activation energy and a consequently slower reaction.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent. Commonly used and effective solvents for SNAr reactions include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP).

    • Solvent Mixtures: If the solubility of your starting materials is an issue in a highly polar solvent, consider using a solvent mixture. For example, a mixture of Toluene and DMF might provide a balance of solubility and rate enhancement.

    • Temperature Increase: Increasing the reaction temperature will increase the rate of most organic reactions. However, be mindful of potential side reactions or degradation of your starting materials at elevated temperatures.

    • Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a solid or aqueous nucleophile and the substrate in an organic solvent.

  • Experimental Protocol for Solvent Screening:

    • Set up several small-scale reactions in parallel, each in a different solvent (e.g., Toluene, THF, MeCN, DMF, DMSO).

    • Ensure all other reaction parameters (concentration, temperature, stoichiometry) are identical.

    • Monitor the reaction progress at regular intervals using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Plot the conversion versus time for each solvent to determine the optimal solvent for your specific reaction.

Question 2: I am observing significant byproduct formation during an amide coupling reaction with this compound in an alcohol-based solvent. What is the likely cause and how can I mitigate it?

Answer:

The formation of byproducts in an amide coupling reaction, particularly when using an alcohol as a solvent, often points to the solvent participating in the reaction.

  • Causality: Many amide coupling reactions utilize activating agents (e.g., carbodiimides like EDC, or uronium salts like HATU) to convert the carboxylic acid into a more reactive species.[4][5] If you are reacting this compound with a carboxylic acid, the activated carboxylic acid can be attacked by the amino group of your substrate to form the desired amide. However, if an alcohol is used as the solvent, it can also act as a nucleophile and react with the activated carboxylic acid to form an ester byproduct. This is especially problematic with less hindered alcohols like methanol or ethanol.

  • Troubleshooting Workflow:

G start Byproduct Formation in Amide Coupling solvent_issue Is an alcohol being used as the solvent? start->solvent_issue ester_byproduct Likely formation of an ester byproduct from the solvent. solvent_issue->ester_byproduct Yes check_reagents Are the coupling reagents and base appropriate? solvent_issue->check_reagents No change_solvent Switch to a non-nucleophilic solvent (e.g., DMF, DCM, MeCN). ester_byproduct->change_solvent end Desired Amide Product change_solvent->end optimize_reagents Optimize coupling reagents and base. check_reagents->optimize_reagents Potentially low_temp Is the reaction run at a low temperature? check_reagents->low_temp Yes optimize_reagents->end increase_temp Consider a moderate increase in temperature. low_temp->increase_temp increase_temp->end

Caption: Troubleshooting workflow for byproduct formation in amide coupling.

  • Mitigation Strategies:

    • Solvent Choice: The most effective solution is to switch to a non-nucleophilic solvent. Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices for amide coupling reactions.[6]

    • Reagent Stoichiometry: Ensure that the stoichiometry of your coupling reagents and base is optimized. Excess activating agent can increase the likelihood of side reactions.

    • Order of Addition: Adding the activating agent to the carboxylic acid first to form the active ester, followed by the addition of this compound, can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding solvent effects in reactions involving this compound.

FAQ 1: What are the key solvent properties to consider when selecting a solvent for a reaction with this compound?

Answer:

The choice of solvent is critical for the success of your reaction. The following properties should be carefully considered:

  • Polarity and Dielectric Constant: As a general rule, "like dissolves like." this compound is a moderately polar molecule. Therefore, it will have better solubility in polar solvents. The polarity of the solvent, often quantified by its dielectric constant, can significantly influence the reaction rate, especially for reactions with polar transition states like SNAr reactions.[7]

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) have acidic protons and can hydrogen bond. Aprotic solvents (e.g., DMF, DMSO, acetone) do not have acidic protons. For reactions involving strong bases or nucleophiles, aprotic solvents are generally preferred to avoid deprotonation of the solvent. For SNAr reactions, polar aprotic solvents are often ideal as they can solvate the cation of a salt while leaving the anion (the nucleophile) more reactive.

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which you can run your reaction at atmospheric pressure. For slow reactions that require heating, a higher boiling point solvent may be necessary.

  • Solubility of Reagents: Ensure that all your reactants have sufficient solubility in the chosen solvent at the reaction temperature. Poor solubility can lead to slow and incomplete reactions. A solubility test with a small amount of each reactant in the potential solvent is a good practice.

  • Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products under the reaction conditions.

Solvent Properties Table:

SolventDielectric Constant (20°C)Boiling Point (°C)Type
Water80.1100Polar Protic
Dimethyl Sulfoxide (DMSO)47189Polar Aprotic
Dimethylformamide (DMF)37153Polar Aprotic
Acetonitrile (MeCN)37.582Polar Aprotic
Ethanol24.678Polar Protic
Tetrahydrofuran (THF)7.666Non-polar Aprotic
Dichloromethane (DCM)9.140Non-polar Aprotic
Toluene2.4111Non-polar Aprotic

FAQ 2: Are there any "green" or environmentally friendly solvent alternatives for reactions with this compound?

Answer:

Yes, the principles of green chemistry encourage the use of less hazardous and more sustainable solvents. For reactions involving this compound, several greener alternatives to traditional volatile organic compounds (VOCs) can be considered:

  • Water: For certain reactions, such as some palladium-catalyzed cross-coupling reactions, water can be an excellent solvent, especially when used with water-soluble catalysts and surfactants.[8]

  • Bio-derived Solvents: Solvents derived from biomass are gaining popularity. Examples include:

    • 2-Methyltetrahydrofuran (2-MeTHF): A safer alternative to THF with a higher boiling point.

    • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be a substitute for DMF and NMP in some applications, such as amide bond formation.[4]

    • Ethanol: A bio-derived protic solvent that can be suitable for certain reactions.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for some organic reactions.

The suitability of these green solvents will depend on the specific reaction, and some optimization of reaction conditions may be necessary.

FAQ 3: How does solvent viscosity affect the reaction rate?

Answer:

Solvent viscosity can have a significant impact on reaction rates, particularly for reactions that are diffusion-controlled.

  • Mechanism of Influence: In a diffusion-controlled reaction, the rate is limited by how quickly the reactant molecules can encounter each other in the solvent. A more viscous solvent will slow down the movement of molecules, leading to a lower frequency of collisions and thus a slower reaction rate.

  • When is it Important?: For most common organic reactions in solution, the reaction rate is determined by the activation energy barrier rather than diffusion. However, for very fast reactions, such as some radical reactions or quenching processes, solvent viscosity can become a limiting factor.

  • Practical Considerations: When comparing solvents, it's worth noting that highly viscous solvents at a given temperature will generally lead to slower diffusion of reactants. For instance, DMSO is significantly more viscous than acetonitrile at room temperature. While electronic effects of the solvent often dominate, viscosity can play a role, especially at lower temperatures where viscosity increases.

Diagram of Solvent Effects on Reaction Rate

G cluster_0 Reaction Coordinate Diagram cluster_1 Solvent Effects Reactants Reactants Transition State Reactants->Transition State ΔG‡ (uncatalyzed) Products Products Transition State->Products Polar Solvent Polar Solvent Stabilizes Polar Transition State Stabilizes Polar Transition State Polar Solvent->Stabilizes Polar Transition State Lowers ΔG‡ Lowers ΔG‡ Stabilizes Polar Transition State->Lowers ΔG‡ Increases Reaction Rate Increases Reaction Rate Lowers ΔG‡->Increases Reaction Rate

Caption: Influence of a polar solvent on the activation energy of a reaction with a polar transition state.

References

Technical Support Center: Temperature Control in the Synthesis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-cyanobenzoate. As a critical intermediate in pharmaceutical and materials science research, achieving high purity and yield is paramount. My experience in process chemistry has consistently shown that precise thermal management is the most significant factor influencing the success of this synthesis. This guide is structured from my field-proven insights to help you navigate the nuances of temperature control, troubleshoot common issues, and implement robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Thermal Control

This section addresses the foundational principles of temperature's role in this specific synthesis, moving beyond generic advice to provide targeted, mechanistic explanations.

Question 1: Why is temperature control more critical for this synthesis compared to other common esterifications or aromatic substitutions?

Answer: The criticality stems from the trifecta of functional groups present in the molecule and its common precursors (e.g., Methyl 2-amino-4-bromobenzoate).

  • Competing Reactions: The primary synthesis route involves a nucleophilic aromatic substitution (cyanation) which is often catalyzed by copper or palladium. At elevated temperatures, required to activate the aryl-halide bond, side reactions are accelerated. These include potential hydrolysis of the ester or cyano group if any moisture is present, and undesired polymerization leading to tar formation.

  • Catalyst Stability: The organometallic catalysts used for cyanation have a finite thermal stability window. Excessive temperatures can lead to catalyst decomposition, resulting in a stalled or incomplete reaction.

  • Product Stability: While the final product is relatively stable, the reaction intermediates may not be. For instance, in Sandmeyer-type reactions (an alternative route), the diazonium salt intermediate is notoriously unstable above 5-10 °C and will rapidly decompose, destroying any potential yield[1].

  • Selectivity: In related syntheses, it has been demonstrated that lower reaction temperatures can lead to higher selectivity and better enantiomeric excess, indicating that temperature is a key lever for controlling the formation of specific isomers or products[2].

Question 2: What are the primary temperature-sensitive steps in a typical workflow?

Answer: There are three distinct phases where temperature must be rigorously controlled:

  • Reaction Phase (Cyanation): This is the most critical step. The reaction to replace a halogen with a cyano group often requires significant thermal energy (e.g., reflux temperatures of 130-140 °C) to proceed at a reasonable rate[3]. However, this is often close to the temperature where degradation pathways become significant.

  • Quenching & Workup: The process of stopping the reaction and beginning extraction is also temperature-sensitive. Some protocols for related compounds emphasize the importance of cooling the reaction mixture significantly (e.g., to a range of -15 to +10 °C) before adding aqueous solutions or adjusting the pH to prevent hydrolysis or side reactions during workup[4].

  • Crystallization/Precipitation: The final purification step relies on controlled cooling to achieve high purity crystals. A slow and controlled cooling rate is essential for forming a well-ordered crystal lattice, excluding impurities. Rapid crashing out of solution by fast cooling will trap solvents and byproducts.

Question 3: What are the tangible consequences of deviating from the recommended temperature profile?

Answer: The consequences range from inconvenient to catastrophic for the experiment:

  • Low Yield: The most common outcome. This can be due to an incomplete reaction (temperature too low) or product/reagent decomposition (temperature too high).

  • Difficult Purification: High temperatures often generate a complex mixture of closely related impurities that may be difficult or impossible to separate from the desired product by standard crystallization or chromatography.

  • Batch Failure: In the worst-case scenario, a thermal runaway can occur, especially on a larger scale. This leads to rapid decomposition, tar formation, and a complete loss of the batch.

  • Inconsistent Results: Poor temperature control is a leading cause of poor batch-to-batch reproducibility, a critical issue in drug development and manufacturing.

Part 2: Troubleshooting Guide - From Problem to Solution

This guide is designed to help you diagnose and resolve issues encountered during the synthesis, with a specific focus on temperature as the root cause.

Problem 1: Low or No Product Yield
  • Symptom: After the expected reaction time, analysis (TLC, LC-MS) shows a high percentage of unreacted starting material or no desired product.

  • Probable Cause A: Temperature Too Low

    • Causality: The cyanation reaction has a significant activation energy. If the reaction temperature does not reach the required threshold (e.g., 120-140 °C for many copper-catalyzed cyanations), the rate of reaction will be too slow to be productive within the allotted time[3].

    • Recommended Solution: Ensure your heating mantle, oil bath, and thermometer are calibrated. Use a reaction flask with a thermometer placed directly in the reaction mixture, not just in the heating bath. Gradually increase the temperature in 10 °C increments, monitoring the reaction progress at each stage.

  • Probable Cause B: Temperature Too High (Decomposition)

    • Causality: You may have overshot the optimal temperature, causing the starting material, catalyst, or the product itself to decompose faster than it is formed. This is often accompanied by a darkening of the reaction mixture. The thermal stability of related aminobenzoic acids can be complex, and decomposition can sometimes occur close to the desired reaction temperature[5].

    • Recommended Solution: Review the literature for the thermal stability of your specific reagents. If no data is available, consider running a preliminary thermal gravimetric analysis (TGA) on your starting material[5][6]. For the reaction, aim for the lower end of the recommended temperature range and extend the reaction time.

Problem 2: High Levels of Impurities Detected
  • Symptom: The desired product is formed, but it is contaminated with significant side products, making purification difficult.

  • Probable Cause: Reaction Temperature is Too High or Inconsistent

    • Causality: Many side reactions have a higher activation energy than the desired reaction. When the temperature is too high, these alternative pathways become accessible. A common impurity is the corresponding carboxylic acid, formed from the hydrolysis of the methyl ester, or the benzamide, from hydrolysis of the cyano group.

    • Recommended Solution: Lower the reaction temperature by 5-10 °C. This may require a longer reaction time, but the trade-off for higher purity is often worth it. Ensure consistent and vigorous stirring to avoid localized hotspots within the reaction vessel, which can act as micro-reactors at a much higher temperature.

Problem 3: Reaction Mixture is Dark Brown/Black (Tar Formation)
  • Symptom: The reaction mixture, which may have started as a clear or lightly colored solution/slurry, has turned into a dark, viscous tar.

  • Probable Cause: Severe Overheating

    • Causality: This is a clear indication of widespread decomposition and polymerization. The aromatic amine functionality can be susceptible to oxidation and subsequent polymerization at high temperatures, especially in the presence of metal catalysts.

    • Recommended Solution: This batch is likely unrecoverable. For future attempts, it is critical to establish a strict upper temperature limit. Implement a temperature controller with an alarm or automatic shutoff. Consider a solvent with a lower boiling point to act as a physical temperature ceiling (though this will also lower the maximum reaction temperature).

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for troubleshooting common issues related to temperature control.

G Start Problem Observed LowYield Low / No Yield Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity Tar Tar Formation Start->Tar Cause_TempLow Cause: Temp Too Low (Insufficient Activation) LowYield->Cause_TempLow Is starting material present? Cause_TempHigh_Decomp Cause: Temp Too High (Decomposition) LowYield->Cause_TempHigh_Decomp Is mixture dark/degraded? Cause_TempHigh_SideRxn Cause: Temp Too High (Side Reactions) HighImpurity->Cause_TempHigh_SideRxn Cause_SevereOverheat Cause: Severe Overheating (Polymerization) Tar->Cause_SevereOverheat Sol_IncreaseTemp Solution: - Calibrate Thermometer - Increase Temp by 10°C - Monitor Progress Cause_TempLow->Sol_IncreaseTemp Sol_DecreaseTemp Solution: - Lower Temp by 5-10°C - Increase Reaction Time - Improve Stirring Cause_TempHigh_Decomp->Sol_DecreaseTemp Sol_TGA Solution: - Run TGA on Reagents - Set Strict Upper Limit - Use Temp Controller Cause_TempHigh_Decomp->Sol_TGA Cause_TempHigh_SideRxn->Sol_DecreaseTemp Cause_SevereOverheat->Sol_TGA Sol_Restart Solution: - Discard Batch - Re-evaluate Protocol - Implement Strict Controls Cause_SevereOverheat->Sol_Restart G cluster_axis Time t0 t1 t0->t1 1-2 hours t2 t1->t2 12-18 hours t3 t2->t3 2-3 hours label_start Start (25°C) label_ramp Ramp Up label_hold Hold at T_reaction (140-145°C) label_cool Cool Down label_end End (25°C)

References

Technical Support Center: Troubleshooting Failed Reactions of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-4-cyanobenzoate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for failed reactions and answers to frequently asked questions regarding this versatile reagent.

This compound is a key building block in the synthesis of a variety of complex molecules, including pharmaceuticals and materials for protein degradation.[1][2] Its trifunctional nature, possessing an amine, a nitrile, and a methyl ester, offers numerous avenues for chemical modification. However, this complexity can also lead to challenges in achieving desired reaction outcomes. This guide provides a structured approach to identifying and resolving common issues encountered during its use.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've run your reaction and, upon analysis, you find very little or none of your expected product. What could have gone wrong?

Several factors could contribute to low or no product yield. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Reagent Instability and Degradation: this compound, like other aminobenzonitriles, can be susceptible to degradation, particularly hydrolysis of the nitrile group.

    • Hydrolysis: The nitrile group can hydrolyze to an amide (2-amino-4-carbamoylbenzoate) or further to a carboxylic acid (2-amino-4-carboxybenzoic acid), especially under acidic or basic conditions.[3]

    • Solution:

      • pH Control: Maintain a neutral pH (around 6.5-7.5) if possible, especially when using protic solvents.[3]

      • Solvent Choice: Use dry, aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) to minimize the risk of hydrolysis.[3]

      • Fresh Reagent: Ensure the starting material is pure and has been stored correctly in a cool, dry, and dark place.[3]

  • Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. Some reactions are sluggish at room temperature, while excessive heat can lead to decomposition.

    • Atmosphere: The amino group can be sensitive to oxidation. Reactions may need to be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solution:

      • Review literature for optimal reaction temperatures for similar transformations.

      • If no literature is available, screen a range of temperatures.

      • Always consider running reactions under an inert atmosphere, especially if the reaction is prolonged or requires heating.

  • Poor Solubility: The reagent or other reaction components may not be fully dissolved, leading to a heterogeneous mixture and poor reactivity.[4]

    • Solution:

      • Choose a solvent in which all reactants are soluble. This compound is generally soluble in polar organic solvents.[4]

      • Gentle heating can improve solubility, but be mindful of the thermal stability of your reactants.[4]

      • Consider using a co-solvent to improve solubility.[4]

Troubleshooting Workflow for Low Yield:

start Low or No Product Yield check_sm Verify Starting Material Purity & Integrity (e.g., by NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_sm->check_conditions Starting Material is Pure degradation Suspect Degradation check_sm->degradation Impurities or Degradation Products Found check_solubility Assess Reactant Solubility check_conditions->check_solubility Conditions Seem Appropriate wrong_conditions Suboptimal Conditions check_conditions->wrong_conditions Deviation from Optimal Conditions poor_solubility Incomplete Dissolution check_solubility->poor_solubility Reactants Not Fully Dissolved solution_degradation Use Fresh Reagent Use Aprotic Solvent Control pH degradation->solution_degradation solution_conditions Optimize Temperature Use Inert Atmosphere Ensure Dry Solvents wrong_conditions->solution_conditions solution_solubility Change Solvent Use Co-solvent Gentle Heating poor_solubility->solution_solubility

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Impurities in the Crude Product

Your reaction seems to have worked, but TLC or LC-MS analysis shows multiple spots/peaks in addition to your desired product.

The presence of multiple functional groups on this compound can lead to various side reactions.

Potential Side Reactions:

  • Reaction at the Amino Group: The primary amine is a nucleophile and can react with electrophiles.[5] If your desired reaction is at another site, you may need to protect the amino group.

    • Common Protecting Groups: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common choices.

  • Reaction at the Nitrile Group:

    • Reduction: If your reaction conditions involve reducing agents (e.g., for another functional group), the nitrile can be reduced to a primary amine.[5]

    • Hydrolysis: As mentioned, hydrolysis to an amide or carboxylic acid is a common side reaction.[3]

  • Reaction at the Ester Group:

    • Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    • Transesterification: If your reaction solvent is an alcohol other than methanol, you may see transesterification.

    • Amidation: If another amine is present in the reaction, it could potentially react with the ester to form an amide, especially at elevated temperatures.

Troubleshooting Strategy for Impurity Formation:

Impurity TypePotential CauseSuggested Action
Starting Material Incomplete reactionIncrease reaction time, temperature, or reagent stoichiometry.
Hydrolyzed Nitrile/Ester Presence of water; acidic or basic conditionsUse dry solvents; run the reaction under neutral conditions.
Product of Reaction at Amino Group Unwanted reactivity of the amineProtect the amino group before the main reaction.
Reduced Nitrile Use of a non-selective reducing agentChoose a milder or more selective reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability, solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] For long-term storage, refrigeration (2-8°C) is advisable.

Q2: How does pH affect the stability of this compound in solution?

Based on data for structurally similar aminobenzonitriles, the compound is most stable in a neutral pH range (6.5-7.5).[3] Both acidic (pH < 6) and basic (pH > 8) conditions can significantly accelerate the hydrolysis of the nitrile and ester functional groups.[3]

Q3: What are the best solvents for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction. However, to minimize degradation, especially hydrolysis, polar aprotic solvents such as acetonitrile, THF, DMF, or DMSO are often preferred.[3][4] Always ensure your solvents are anhydrous.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of the starting material and the formation of the product. A stability-indicating HPLC method can also be developed to quantify the starting material and any degradation products.[6]

Q5: What are some common purification methods for products derived from this compound?

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying reaction mixtures. The polarity of the eluent will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Acid-Base Extraction: If your product has a different acid-base character than the impurities, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for purification.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution on the Amino Group

This is a general guideline and may require optimization for your specific substrate.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Electrophile Addition: Slowly add your electrophile (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction temperature may need to be adjusted depending on the reactivity of the electrophile.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, and thermal stress conditions to generate potential degradation products and confirm they are resolved from the main peak.[6]

start This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal amide 2-amino-4-carbamoylbenzoate acid->amide hplc HPLC Analysis (Resolution of Peaks) acid->hplc acid_prod 2-amino-4-carboxybenzoic acid base->acid_prod base->hplc oxidation->hplc thermal->hplc amide->acid_prod

Caption: Forced degradation study workflow.

References

Technical Support Center: Methyl 2-amino-4-cyanobenzoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this key chemical intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic strategies involve multi-step sequences starting from commercially available materials. Two prevalent routes are:

  • Route A: Sandmeyer Reaction. This classic method involves the diazotization of an amino group, followed by cyanation using a copper(I) cyanide catalyst.[1][2] It is a well-established reaction for introducing a cyano group onto an aromatic ring.

  • Route B: Palladium-Catalyzed Cyanation. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer an alternative for forming the C-N bond, though cyanation is more directly achieved through palladium-catalyzed reactions with cyanide sources.[3][4][5]

Q2: What are the major challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges:

  • Handling of Toxic Reagents: The use of cyanide salts is a significant safety concern.[6][7][8]

  • Reaction Control: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.

  • Product Purification: Removing impurities and achieving high purity on a large scale can be difficult.

  • Waste Disposal: The process generates toxic waste that requires careful and regulated disposal.[6]

Q3: What are the critical safety precautions when working with cyanides?

A3: Cyanides are highly toxic and require strict safety protocols.[6][7][8]

  • Engineering Controls: Always handle solid cyanides and cyanide solutions in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[7][9]

  • Emergency Preparedness: Ensure an emergency plan is in place, including access to a cyanide antidote kit and trained personnel to administer it. Do not attempt mouth-to-mouth resuscitation in case of cyanide poisoning to avoid secondary exposure.[6]

  • Waste Disposal: All cyanide-containing waste must be segregated and treated as hazardous waste.[6] Work-up of cyanide reactions should be done in a basic solution (pH > 10) to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[6]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Sandmeyer Reaction

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or HPLC analysis shows a complex mixture of products.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Incomplete Diazotization The formation of the diazonium salt is a critical step. Low temperatures are crucial to prevent decomposition of the unstable diazonium salt.Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Ensure the starting amine is fully dissolved before beginning the diazotization.
Side Reactions The diazonium salt can undergo side reactions, such as coupling with the starting material or other nucleophiles present in the reaction mixture.Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt.
Catalyst Deactivation The copper(I) catalyst can be oxidized to copper(II), which is less effective in the Sandmeyer reaction.Use freshly prepared copper(I) cyanide or ensure the quality of the commercial reagent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is a dark, oily substance.

  • Multiple spots are observed on TLC even after initial purification attempts.

  • Contamination with starting materials or byproducts is observed in NMR or HPLC analysis.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Formation of Impurities Side reactions during the synthesis can lead to the formation of structurally similar impurities that are difficult to separate.Optimize the reaction conditions to minimize the formation of side products. Consider using a different synthetic route if impurity formation is persistent.
Inadequate Work-up Incomplete removal of reagents or byproducts during the work-up can complicate purification.Ensure a thorough aqueous work-up to remove inorganic salts. Use of a mild base can help remove acidic impurities.
Ineffective Crystallization The product may not crystallize easily due to the presence of impurities or the choice of an inappropriate solvent system.Perform a systematic screening of crystallization solvents. If direct crystallization is not effective, column chromatography may be necessary to achieve the desired purity.
Problem 3: Exothermic Reaction Runaway

Symptoms:

  • A rapid and uncontrolled increase in reaction temperature.

  • Vigorous gas evolution.

  • Change in the color of the reaction mixture.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Poor Heat Dissipation On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.Use a reactor with efficient cooling and stirring. The addition of reagents should be done at a controlled rate to manage the heat generated.
Concentration of Reagents High concentrations of reagents can lead to a rapid reaction rate and excessive heat generation.Dilute the reaction mixture with a suitable solvent. Consider a semi-batch process where one of the reagents is added portion-wise.

III. Experimental Protocols & Visualizations

Synthetic Workflow: Sandmeyer Reaction

The following is a general protocol for the synthesis of this compound via the Sandmeyer reaction.

Step 1: Diazotization of Methyl 2,4-diaminobenzoate

  • Dissolve Methyl 2,4-diaminobenzoate in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution, maintaining the temperature as recommended for the specific procedure.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

Step 3: Work-up and Purification

  • Quench the reaction mixture by adding it to a basic solution to neutralize the acid and decompose any remaining diazonium salt.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification a Dissolve Methyl 2,4-diaminobenzoate in acid b Cool to 0-5 °C a->b c Slowly add NaNO2 solution b->c d Stir for 30-60 min at 0-5 °C c->d f Slowly add diazonium salt solution d->f Diazonium Salt e Prepare CuCN solution e->f g Warm to RT and stir f->g h Quench with base g->h i Extract with organic solvent h->i j Wash, dry, and concentrate i->j k Crystallize or chromatograph j->k

Caption: Workflow for the Sandmeyer reaction synthesis.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues during the synthesis.

Troubleshooting_Decision_Tree start Low Yield or Purity Issue q1 Check Diazotization Temperature start->q1 q2 Review Reagent Addition Rate q1->q2 Temp OK sol1 Maintain 0-5 °C q1->sol1 Temp > 5 °C q3 Analyze Purity of Starting Materials q2->q3 Rate OK sol2 Add reagents slowly with efficient stirring q2->sol2 Too Fast q4 Optimize Purification Method q3->q4 Pure sol3 Use high-purity starting materials q3->sol3 Impure sol4 Screen crystallization solvents or use chromatography q4->sol4

Caption: Decision tree for troubleshooting synthesis issues.

IV. References

  • Safety Module: Cyanides. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cyanides. (2014, March 24). University of Illinois Division of Research Safety. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cyanide. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 6, 2026, from --INVALID-LINK--

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved January 6, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cyanide. (n.d.). Occupational Health and Safety Authority. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • A general electrochemical strategy for the Sandmeyer reaction. (2018, September 17). Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--

  • Methyl 4-aminobenzoate synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Methyl 4-cyanobenzoate synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Process for producing cyanobenzoic acid derivatives. (1999, September 23). European Patent Office. Retrieved January 6, 2026, from --INVALID-LINK--

  • Methyl 4-amino-2-cyanobenzoate. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound, min 97%, 1 gram. (n.d.). Oakwood Chemical. Retrieved January 6, 2026, from --INVALID-LINK--

  • Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. (2016, September 22). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Methyl 4-amino-2-cyanobenzoate. (n.d.). Biosynth. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound, 98% Purity, C9H8N2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from --INVALID-LINK--

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Monitoring Reactions of Methyl 2-Amino-4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving Methyl 2-amino-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Monitoring Reactions of this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its structure, containing an aromatic amine, a nitrile, and a methyl ester, presents unique challenges and considerations for reaction monitoring. The polarity of the molecule is influenced by all three functional groups, making the choice of analytical method and conditions critical for successful monitoring of its conversion to product.

This guide provides a structured, question-and-answer approach to address common issues you may encounter, grounded in scientific principles and practical experience.

Section 1: Choosing Your Analytical Weapon: TLC or LC-MS?

Q1: I'm starting a reaction with this compound. Should I use TLC or LC-MS to monitor its progress?

A1: The choice between TLC and LC-MS depends on several factors, including the complexity of your reaction mixture, the information you need, and the resources available.

  • Thin Layer Chromatography (TLC) is a rapid, inexpensive, and qualitative technique ideal for quick checks of reaction progress.[3] It's excellent for visualizing the disappearance of starting material and the appearance of new, distinct product spots. For many routine transformations of this compound, TLC is sufficient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful, quantitative technique that provides both separation (LC) and mass information (MS). It is indispensable when:

    • Your product and starting material have very similar polarities and do not separate well by TLC.

    • You need to identify byproducts or intermediates.

    • You require quantitative data on reaction conversion and product purity.

    • Your product is not UV-active or does not stain well, but can be ionized for MS detection.

The following diagram illustrates a decision-making workflow for choosing between TLC and LC-MS.

TLC_vs_LCMS Start Start Reaction Monitoring TLC_Check Is quick qualitative check sufficient? Start->TLC_Check Use_TLC Use TLC TLC_Check->Use_TLC Yes LCMS_Needed Is byproduct identification or quantification needed? TLC_Check->LCMS_Needed No TLC_Issues Are spots well-resolved and visible? Use_TLC->TLC_Issues TLC_Issues->LCMS_Needed No End Successful Monitoring TLC_Issues->End Yes LCMS_Needed->Use_TLC No Use_LCMS Use LC-MS LCMS_Needed->Use_LCMS Yes Use_LCMS->End

Caption: Decision workflow for TLC vs. LC-MS.

Section 2: Troubleshooting Thin Layer Chromatography (TLC)

TLC is a powerful tool, but not without its pitfalls. Here are solutions to common problems encountered when monitoring reactions of this compound.

Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A2: Streaking is a common issue and can be caused by several factors.[3][4][5]

  • Overloading: You may have spotted too much of your reaction mixture on the plate.[4][5]

    • Solution: Dilute your sample before spotting it on the TLC plate.[3][5]

  • Strongly Basic or Acidic Groups: The free amine group on this compound can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[4][6]

    • Solution: Add a small amount of a basic modifier to your eluting solvent system.[4][5][6] A few drops of triethylamine or ammonia in your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper spots.[4][5]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the spots to streak.[7]

    • Solution: Try a less polar solvent system. A good starting point for aromatic amines is a mixture of a nonpolar solvent like hexanes or toluene with a more polar solvent like ethyl acetate or dichloromethane.[8]

Q3: I can't see any spots on my TLC plate, even though I know the reaction is proceeding. What should I do?

A3: This can be a frustrating problem, but there are several potential solutions.[5][7]

  • Compound is Not UV-Active: While this compound has a chromophore, your product might not be as UV-active.

    • Solution: Use a visualization stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. Cinnamaldehyde can also be used as a reagent to detect aromatic primary amines on TLC plates.[9][10][11]

  • Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection.[5][7]

    • Solution: Try concentrating your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[5][7]

  • Compound Evaporated: If your product is volatile, it may have evaporated from the plate.

    • Solution: This is less likely with this compound and its derivatives, but if suspected, develop the plate immediately after spotting and drying.

Q4: My starting material and product have very similar Rf values. How can I improve their separation?

A4: Co-elution of spots with similar polarities is a common challenge.

  • Change the Solvent System: The key is to experiment with different solvent systems. Try changing the ratio of your polar and nonpolar solvents. If that doesn't work, try a different combination of solvents altogether.[5] For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.

  • Use a Different Stationary Phase: While silica gel is the most common stationary phase, alumina can sometimes provide different selectivity, especially for amines.[8] You could also consider using reverse-phase TLC plates.

  • Co-spotting: To confirm if you are seeing one spot or two that are very close, use the co-spotting technique.[12] Spot your starting material in one lane, your reaction mixture in another, and a combination of both in a third lane. If the spot in the co-spot lane is elongated compared to the other two, it indicates that your starting material and product are indeed separate compounds with very similar Rf values.[12]

Recommended TLC Solvent Systems for this compound and Derivatives
Polarity of CompoundRecommended Solvent SystemRationale
Nonpolar to Moderately Polar10-50% Ethyl Acetate in HexanesA good starting point for many organic compounds.[13] Adjust the ratio to achieve an Rf of 0.2-0.4 for your starting material.
Moderately Polar to Polar5-10% Methanol in DichloromethaneOffers a different selectivity compared to ethyl acetate/hexanes.
Basic CompoundsAdd 0.1-2.0% Triethylamine or a few drops of Ammonia to the mobile phaseNeutralizes acidic sites on the silica gel, preventing streaking of the amine.[5]

Section 3: Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a wealth of information but also has more parameters that can be a source of issues. This section will guide you through common LC-MS problems.

Q5: I'm not seeing my compound of interest in the LC-MS. What could be the problem?

A5: Several factors can lead to a lack of signal for your analyte.

  • Incorrect Ionization Mode: this compound, with its basic amine group, is most likely to ionize in positive ion mode Electrospray Ionization (ESI). Ensure your mass spectrometer is set to the correct polarity.

  • Poor Ionization Efficiency: Even in the correct mode, your compound may not be ionizing efficiently.[14]

    • Solution: Modify your mobile phase to promote ionization. For positive mode ESI, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can help protonate the amine group, leading to a stronger signal.

  • Sample Concentration: Your sample may be too dilute or too concentrated.[14]

    • Solution: Inject a series of dilutions to find the optimal concentration. Very high concentrations can lead to ion suppression, where other components in the sample or the analyte itself interfere with the ionization process.[14][15]

Q6: I'm seeing multiple peaks in my mass spectrum for what should be a single compound. What do these extra peaks mean?

A6: It is common to see multiple ions in the mass spectrum for a single analyte.

  • Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase. For example, you might see [M+H]+, [M+Na]+, and [M+K]+. You may also see adducts with solvent molecules, such as acetonitrile.[16]

    • Solution: This is generally not a problem and can even help confirm the molecular weight of your compound. If the adduct signals are much stronger than your protonated molecule, you may need to use higher purity solvents and glassware to minimize sodium and potassium contamination.

  • In-source Fragmentation: The conditions in the ion source can sometimes be harsh enough to cause your molecule to fragment.

    • Solution: Try reducing the voltages on the ion optics (e.g., fragmentor or cone voltage) to see if the fragmentation decreases.

  • Isomers: For molecules like p-aminobenzoic acid, different protonation isomers can exist in the gas phase, depending on the ESI solvent.[17][18] While less common for your specific molecule, it's a possibility to be aware of.

Q7: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A7: Poor peak shape can compromise resolution and sensitivity.[19]

  • Secondary Interactions with the Column: The amine group of your analyte can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution: Add a small amount of a competing base, like triethylamine, to your mobile phase, or use a low-pH mobile phase with an acid like formic acid to protonate the amine and minimize these interactions. Using a column with end-capping can also help.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[19]

    • Solution: Dilute your sample and inject a smaller volume.

  • Inappropriate Mobile Phase: The organic solvent and its proportion in the mobile phase can significantly affect peak shape.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different gradient profiles. For polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column might provide better retention and peak shape than a standard C18 column.[20][21]

Recommended LC-MS Starting Conditions for this compound
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA good general-purpose column for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 5 minutesA standard starting gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode Positive ESIThe basic amine group is readily protonated.

The following diagram illustrates a systematic approach to troubleshooting common LC-MS issues.

LCMS_Troubleshooting Problem LC-MS Problem No_Signal No Signal Problem->No_Signal Multiple_Peaks Multiple Peaks for One Compound Problem->Multiple_Peaks Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape Check_Ion_Mode Check Ionization Mode (+/-) No_Signal->Check_Ion_Mode Identify_Adducts Identify Adducts (Na+, K+) Multiple_Peaks->Identify_Adducts Modify_Mobile_Phase Modify Mobile Phase (pH, solvent) Bad_Peak_Shape->Modify_Mobile_Phase Optimize_Mobile_Phase Add Acid/Base to Mobile Phase Check_Ion_Mode->Optimize_Mobile_Phase Check_Concentration Check Sample Concentration Optimize_Mobile_Phase->Check_Concentration Reduce_Source_Energy Reduce In-Source Fragmentation Identify_Adducts->Reduce_Source_Energy Check_Injection_Volume Reduce Injection Volume Modify_Mobile_Phase->Check_Injection_Volume Consider_New_Column Consider Different Column Check_Injection_Volume->Consider_New_Column

Caption: Troubleshooting workflow for LC-MS.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use the same solvent system for my flash column chromatography that I developed using TLC?

A8: Yes, the solvent system you develop for TLC is an excellent starting point for your flash column chromatography. However, you will likely need to use a slightly less polar solvent system for the column to ensure good separation. A general rule of thumb is to aim for an Rf of 0.2-0.3 for your compound of interest on the TLC plate for optimal separation on a flash column.

Q9: My product is an oil. How can I effectively spot this on a TLC plate?

A9: To spot an oil on a TLC plate, first dissolve a small amount of the oil in a volatile solvent like dichloromethane or ethyl acetate. Then, use a capillary tube to spot this solution onto the TLC plate. This ensures a small, concentrated spot.

Q10: I am seeing significant carryover between my LC-MS injections. What can I do to minimize this?

A10: Carryover can be a significant issue, especially with "sticky" compounds.[19]

  • Improve Needle Wash: Ensure your autosampler's needle wash is effective. Use a strong solvent in your wash solution, and consider a multi-step wash with different solvents.

  • Increase Gradient Time: A longer, high-organic wash at the end of your gradient can help clean the column between runs.

  • Inject Blanks: Run blank injections (just the mobile phase) between your samples to see if the carryover is decreasing.

This technical support guide provides a starting point for troubleshooting common issues when monitoring reactions of this compound. Remember that every reaction is unique, and some level of method development will always be necessary. For more complex issues, consulting with an analytical chemistry expert is always recommended.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Methyl 2-amino-4-cyanobenzoate, a substituted aminobenzoate derivative, represents a class of compounds with significant potential in medicinal chemistry. Its purity can directly impact downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, contextualized with alternative analytical strategies and grounded in established regulatory standards.

The Criticality of Purity for Aminobenzoate Derivatives

Aminobenzoate derivatives are versatile scaffolds in drug discovery.[1][2][3] The presence of impurities, even in trace amounts, can arise from unreacted starting materials, by-products from side reactions, or degradation products. Such impurities can pose significant risks, including altered biological activity, increased toxicity, and compromised stability of the final drug product. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4][5] Specifically, reversed-phase HPLC is well-suited for the analysis of moderately polar aromatic compounds like this compound.[6][7]

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

The following RP-HPLC method has been developed and validated to provide excellent separation and quantification of this compound from its potential impurities. The choice of a C18 stationary phase provides a nonpolar environment, leading to retention based on the hydrophobicity of the analytes.[7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, allows for the elution of the compound with good peak shape and resolution.

Experimental Protocol: RP-HPLC Purity Analysis

1. Instrumentation and Reagents

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Reagents:

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic Acid (ACS grade).

2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (55:45 v/v) with 0.1% Formic Acid. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: Mobile phase is recommended as the diluent.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve in 100 mL of the diluent. If necessary, filter the solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the main component).

  • Run Time: Approximately 15 minutes, or until all potential impurities have eluted.

4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the aromatic this compound through hydrophobic interactions.[7]

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase chromatography, offering a good balance of solvent strength to elute the analyte with a reasonable retention time.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amino group of the analyte, leading to sharper, more symmetrical peaks by minimizing tailing.

  • UV Detection at 254 nm: Aromatic compounds with conjugated systems, such as this compound, typically exhibit strong absorbance at 254 nm, providing good sensitivity.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the reliability of any analytical method. This HPLC protocol should be validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[8][9][10][11] The validation process would include demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: A direct proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The system suitability parameters, as defined in the United States Pharmacopeia (USP) general chapter <621>, must be met before sample analysis.[4][12][13][14][15] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Method_Comparison cluster_methods Analytical Methods Topic Purity Analysis of This compound RPHPLC RP-HPLC Topic->RPHPLC Primary Method GCMS GC-MS Topic->GCMS Alternative UPLC UPLC Topic->UPLC Alternative (High Throughput) RPHPLC_Adv Robust & Widely Available Good for Non-Volatiles RPHPLC->RPHPLC_Adv Pros RPHPLC_Dis Moderate Throughput RPHPLC->RPHPLC_Dis Cons GCMS_Adv High Sensitivity for Volatiles Confirmatory Identification GCMS->GCMS_Adv Pros GCMS_Dis Requires Volatility Potential for Thermal Degradation GCMS->GCMS_Dis Cons UPLC_Adv High Throughput Superior Resolution UPLC->UPLC_Adv Pros UPLC_Dis Requires Specialized Equipment UPLC->UPLC_Dis Cons

References

A Strategic Guide for Synthetic Chemists: Navigating the Choice Between Methyl 2-amino-4-cyanobenzoate and Methyl 4-amino-2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of synthetic chemistry, particularly within drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the versatile scaffolds available, aminocyanobenzoate esters are of significant interest. This guide offers an in-depth comparison of two closely related positional isomers, methyl 2-amino-4-cyanobenzoate and methyl 4-amino-2-cyanobenzoate, to provide researchers, scientists, and drug development professionals with the insights needed to make strategic synthetic choices.

The Isomeric Difference: Structural and Electronic Divergence

While separated only by the positions of their amino and cyano groups, these two isomers exhibit distinct electronic and steric profiles that profoundly influence their reactivity.

  • This compound: In this isomer, the amino group is positioned ortho to the methyl ester and para to the cyano group. This arrangement allows for potential intramolecular hydrogen bonding between the amino protons and the ester's carbonyl oxygen, which can influence the molecule's conformation and the reactivity of the participating groups. The powerful electron-withdrawing cyano group is electronically opposed to the electron-donating amino group, creating a highly polarized aromatic system.

  • Methyl 4-amino-2-cyanobenzoate: Here, the amino group is para to the ester, a more electronically stable position that minimizes steric clash. The cyano group, however, is now ortho to the ester. This placement exerts a strong inductive electron-withdrawing effect, significantly impacting the reactivity of the adjacent positions on the ring and the ester itself.

Isomer_Structures cluster_isomer1 This compound cluster_isomer2 Methyl 4-amino-2-cyanobenzoate I1_Struct Structure I1_Features Key Features: - Amino ortho to Ester - Cyano para to Amino - Potential for H-Bonding I1_Struct->I1_Features influences I2_Struct Structure I2_Features Key Features: - Amino para to Ester - Cyano ortho to Ester - Strong Inductive Effect on Ester I2_Struct->I2_Features influences

Figure 1: Comparison of structural features and their resulting electronic influence.

Pathways to Synthesis: A Comparative Overview

The accessibility of a building block is a crucial consideration for any synthetic campaign. The routes to these isomers differ significantly, reflecting their distinct substitution patterns.

Synthesis of this compound

A robust and frequently employed method for synthesizing this isomer is the Sandmeyer reaction . This classic transformation allows for the introduction of a cyano group via a diazonium salt intermediate. The synthesis typically begins with a readily available precursor like methyl 2-amino-4-bromobenzoate.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization: Methyl 2-amino-4-bromobenzoate (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, keeping the temperature strictly controlled to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is slowly added to a pre-heated (60-70 °C) aqueous solution of copper(I) cyanide (CuCN) and a cyanide salt (e.g., KCN).

  • Workup: The reaction is heated to ensure completion, then cooled. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by column chromatography.

This method is advantageous due to the reliability and long history of the Sandmeyer reaction.[1]

Synthesis of Methyl 4-amino-2-cyanobenzoate

The synthesis of this isomer often requires a modern cross-coupling approach, most commonly a palladium-catalyzed cyanation . The starting material is typically an ortho-halogenated 4-aminobenzoate, such as methyl 4-amino-2-chlorobenzoate.[2]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: Methyl 4-amino-2-chlorobenzoate (1.0 eq), a cyanide source (e.g., zinc cyanide, Zn(CN)₂, 0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf) are combined in an anhydrous, aprotic solvent like DMF or DMAc.

  • Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically >120 °C) for several hours until the starting material is consumed.

  • Workup: The reaction mixture is cooled, filtered to remove inorganic salts, and partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Synthesis_Comparison cluster_1 This compound Route cluster_2 Methyl 4-amino-2-cyanobenzoate Route A1 Methyl 2-amino-4-bromobenzoate B1 Diazotization (NaNO₂, H⁺) A1->B1 C1 Sandmeyer Reaction (CuCN) B1->C1 D1 Product 1 C1->D1 A2 Methyl 4-amino-2-chlorobenzoate B2 Pd-Catalyzed Cross-Coupling (Zn(CN)₂, Pd Catalyst, Ligand) A2->B2 D2 Product 2 B2->D2

Figure 2: Contrasting synthetic workflows for the two isomers.

Reactivity and Application in Drug Discovery

The true value of these isomers is realized in their subsequent use. The positional differences in their functional groups create distinct opportunities for constructing complex molecular architectures, a cornerstone of modern drug design.[3]

Comparative Performance

The differential reactivity can be illustrated by considering a common heterocyclic synthesis, such as the construction of a quinazolinone ring, a privileged scaffold in medicinal chemistry.

FeatureThis compoundMethyl 4-amino-2-cyanobenzoate
Reaction Acylation with acetyl chloride, followed by cyclization with ammonia/formamide.Acylation with acetyl chloride, followed by cyclization with ammonia/formamide.
Key Intermediate Forms an ortho-acetamido ester.Forms a para-acetamido ester.
Cyclization Ease The ortho-amino group readily cyclizes onto the adjacent ester, often requiring milder conditions.Cyclization is not feasible as the reacting groups are not proximate. An alternative strategy is required.
Typical Application Direct precursor for quinazolinones and related fused heterocycles.Building block where the amino group is used for other linkages (e.g., amides, sulfonamides) while the cyano group is retained or transformed separately.
Common Use Case Synthesis of kinase inhibitors, PARP inhibitors.Used in scaffolds where functionalization at the 4-position is key to biological activity.

Expert Recommendations: Which Isomer to Choose?

The decision to use one isomer over the other is driven entirely by the synthetic goal.

Select this compound for:

  • Fused Heterocycle Synthesis: When the synthetic plan involves cyclizing onto the ester functionality, the ortho-amino group is perfectly positioned for reactions like quinazolinone or benzodiazepine formation.

  • Established Routes: The synthesis via the Sandmeyer reaction is a well-understood, scalable, and cost-effective process.

  • Specific Scaffolds: It is a key intermediate for numerous established pharmacophores in oncology and other therapeutic areas.[4]

Select Methyl 4-amino-2-cyanobenzoate for:

  • Independent Functional Group Reactivity: When the design requires the amino and cyano/ester groups to be manipulated independently without intramolecular interference.

  • SAR Exploration at the 4-Position: Ideal for building out a molecule from the 4-position amino group (e.g., forming amides or sulfonamides) while maintaining the 2-cyano-benzoate core.

  • Novel Scaffolds: Its use is less common than its isomer, offering opportunities for exploring novel chemical space and intellectual property.

By understanding the distinct synthesis, electronics, and reactivity of these two valuable building blocks, researchers can more effectively design and execute the synthesis of complex molecules, accelerating the pace of innovation in drug discovery and materials science.

References

A Comparative Guide to PROTAC E3 Ligase Ligands: Benchmarking Novel Scaffolds Against Established Cereblon Binders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of building blocks used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will analyze the performance of established, "gold-standard" E3 ligase ligands derived from thalidomide analogs and provide a comprehensive framework for benchmarking novel chemical scaffolds, using Methyl 2-amino-4-cyanobenzoate as a representative starting point for a new generation of Cereblon (CRBN) binders.

Introduction: The PROTAC Revolution in Drug Discovery

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively destroy disease-causing proteins.[2]

A PROTAC molecule's architecture consists of three essential components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical event that initiates the degradation process.[3] This induced proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[2] The success of a PROTAC is highly dependent on the synergistic interplay of these three elements.

Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse for PROTAC development, largely due to the availability of well-characterized, potent small molecule ligands. This guide will use these established CRBN ligands as a benchmark to outline a rigorous, data-driven process for evaluating novel building blocks.

Part 1: The Gold Standards - Thalidomide Analogs as CRBN Ligands

The most widely utilized E3 ligase ligands in PROTAC design are derivatives of thalidomide and its analogs, lenalidomide and pomalidomide.[1] These immunomodulatory drugs (IMiDs) function as "molecular glues" by binding to CRBN and altering its substrate specificity.[][5] PROTACs exploit this by using the IMiD scaffold as a high-affinity anchor to the CRBN E3 ligase complex.[1]

Mechanism and Characteristics

Thalidomide, lenalidomide, and pomalidomide bind to a specific pocket in the CRBN substrate receptor.[] This binding event creates a new interface that enables the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—leading to their ubiquitination and degradation.[5] This inherent activity is a key consideration in PROTAC design, as the choice of ligand can influence which off-target proteins may be degraded.

While highly effective, these glutarimide-based scaffolds are not without limitations. They are known to be susceptible to hydrolysis, which can impact chemical stability, and their inherent neosubstrate activity can lead to unintended pharmacological effects.[6][7] These drawbacks have fueled the search for novel, more stable, and potentially more selective CRBN-recruiting moieties.

Table 1: Physicochemical and Binding Properties of Common CRBN Ligands
LigandMolecular Weight ( g/mol )LogPCRBN Binding Affinity (IC50, nM)Key FeaturesReference(s)
Thalidomide 258.230.9~22.4 nMFoundational scaffold; racemic mixture with distinct enantiomer activities.[][8]
Lenalidomide 259.260.3~8.9 - 13.2 nMMore potent CRBN binder than thalidomide; distinct neosubstrate profile.[5][8]
Pomalidomide 273.251.1~1-5 nMHigh-affinity CRBN binder; effective in lenalidomide-resistant contexts.[5][9]

Part 2: The Challenger - Designing Novel CRBN Binders from New Scaffolds

The quest for next-generation PROTACs involves moving beyond the traditional thalidomide scaffold to discover new chemical matter for E3 ligase recruitment. The primary goals are to enhance physicochemical properties, improve chemical stability, generate novel intellectual property, and potentially fine-tune the neosubstrate profile to improve safety.[6][7]

Here, we consider This compound as a starting scaffold. While not an active CRBN ligand in its raw form, its substituted benzamide structure represents a promising and chemically tractable starting point for the synthesis of novel, non-phthalimide CRBN binders, a strategy that has recently gained significant traction.[6][10][11]

From Scaffold to Functional Building Block: A Synthetic Rationale

The critical step is to chemically elaborate the starting scaffold into a molecule that can effectively bind CRBN and present a functional handle for linker attachment. The amino group of this compound is a logical point for building out a structure that mimics the key interactions of established ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for linker conjugation.

G scaffold This compound (Starting Scaffold) elaboration Chemical Elaboration (e.g., Acylation, Cyclization) scaffold->elaboration Step 1: Build CRBN-binding moiety functionalized_ligand Functionalized Benzamide Ligand (CRBN Binder) elaboration->functionalized_ligand Step 2: Isolate active binder linker_attachment Linker Conjugation (Amide Coupling) functionalized_ligand->linker_attachment Step 3: Attach linker final_block Ligand-Linker Building Block (Ready for Warhead Attachment) linker_attachment->final_block

Synthetic workflow from a novel scaffold to a PROTAC building block.

Part 3: The Benchmarking Framework - Key Performance Assays

To validate a novel building block and benchmark it against the gold standards, a series of rigorous, quantitative experiments is essential. The goal is to build a comprehensive profile of the resulting PROTAC, assessing everything from initial E3 ligase engagement to final protein knockdown in a cellular context.

Assay 1: Confirming Ternary Complex Formation with TR-FRET

The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, high-throughput method to quantify this event in a biochemical setting.[8][12]

Experimental Causality: This assay directly measures the PROTAC's ability to bridge the POI and the E3 ligase. A bell-shaped dose-response curve is characteristic, indicating that at very high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3) that do not lead to a FRET signal, a phenomenon known as the "hook effect".[13] This provides crucial information for optimizing dosing in cellular experiments.

Protocol: TR-FRET Ternary Complex Assay

  • Reagent Preparation:

    • Prepare purified, tagged proteins: for example, GST-tagged BRD4 (POI) and His-tagged CRBN/DDB1 (E3 ligase complex).[8]

    • Prepare FRET-pair antibodies: Tb-conjugated anti-GST (donor) and AF488-conjugated anti-His (acceptor).[8]

    • Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Plate Setup:

    • In a 384-well assay plate, add the assay components in the following order:

      • PROTAC dilution or vehicle control.

      • GST-BRD4 protein.

      • His-CRBN/DDB1 protein.

      • A mix of Tb-anti-GST and AF488-anti-His antibodies.

    • Ensure final concentrations of proteins and antibodies are optimized for a good signal window (e.g., 5-10 nM).[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the complex to form.[8]

    • Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 490 nm and 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a bell-shaped dose-response curve to determine the EC50 (concentration for 50% of maximal complex formation).

Assay 2: Quantifying Target Protein Degradation with Western Blot

The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein within a cell. Western blotting is the gold-standard technique for visualizing and quantifying this degradation.[2][15] It allows for the determination of two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[3]

Experimental Causality: This assay provides direct, visual proof of protein loss. By normalizing the signal of the target protein to a stable housekeeping protein (e.g., GAPDH, β-actin), we can accurately quantify the degradation potency (DC50) and efficacy (Dmax). This is the definitive endpoint for assessing PROTAC performance.

Protocol: Western Blot for PROTAC-Induced Degradation

  • Cell Treatment:

    • Plate cells (e.g., MOLT4 or 293T cells) at a suitable density and allow them to adhere overnight.[11]

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium.

    • Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis:

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.[16]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[16]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

    • Normalize all samples to the same concentration using lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.[16]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[15]

  • Data Analysis:

    • Re-probe the same membrane with a primary antibody for a loading control (e.g., anti-GAPDH).

    • Quantify the band intensities for the target protein and the loading control using image analysis software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.

Part 4: Data Interpretation and Comparative Analysis

A systematic comparison requires organizing the data from these key assays into a clear, structured format. A model PROTAC targeting the well-characterized epigenetic reader BRD4 is often used for such benchmarking studies.[9][11]

G cluster_0 Design & Synthesis cluster_1 Biochemical Validation cluster_2 Cellular Validation b1 Select E3 Ligand (e.g., Pomalidomide vs. Novel Benzamide) b2 Select Linker & POI Ligand (e.g., PEG & JQ1) b1->b2 b3 Synthesize PROTAC Library b2->b3 c1 Measure CRBN Binding (TR-FRET) b3->c1 c2 Measure Ternary Complex Formation (TR-FRET) c1->c2 d1 Assess Protein Degradation (Western Blot) c2->d1 d2 Determine DC50 & Dmax d1->d2 d2->b1 Iterate & Optimize

PROTAC development and benchmarking workflow.
Table 2: Benchmarking Performance of BRD4-Targeting PROTACs

PROTAC IDE3 Ligase LigandTargetCell LineTernary Complex EC50 (nM)Degradation DC50 (nM)Dmax (%)Reference
dBET1 PomalidomideBRD4293T~25~18>90%[17]
dBET6 PomalidomideBRD4MOLT4N/A~10>95%[18]
PROTAC 3 LenalidomideBRD4RS4;11N/A0.1 - 0.3>95%[9]
CFT-2718 Pomalidomide AnalogBRD4293TN/A~10 (at 3h)~90%[11]
Novel PROTAC X Benzamide-basedBRD4MOLT4[Experimental Data][Experimental Data][Experimental Data]

This table includes cited data for established PROTACs and serves as a template for evaluating a novel PROTAC derived from a new building block.

Conclusion and Future Perspectives

The development of potent and selective PROTACs is a multi-parameter optimization challenge where the choice of the E3 ligase ligand is a foundational decision. While thalidomide, lenalidomide, and pomalidomide have proven to be robust and effective anchors for recruiting CRBN, the field is rapidly evolving. The pursuit of novel scaffolds, such as those derived from starting materials like this compound, is driven by the need for improved drug-like properties, enhanced stability, and the potential for a more tailored and safer degradation profile.

Successfully benchmarking a novel building block requires a rigorous and systematic experimental approach. By employing quantitative assays for ternary complex formation (TR-FRET) and cellular protein degradation (Western Blot), researchers can generate the critical data needed to compare a new chemical entity against the established gold standards. This data-driven framework is essential for advancing the next generation of protein degraders from the bench to the clinic.

References

A Spectroscopic Journey: Tracing the Synthesis of Methyl 2-amino-4-cyanobenzoate from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Analytical Chemistry

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of organic molecules are paramount. Methyl 2-amino-4-cyanobenzoate, a substituted anthranilate derivative, serves as a valuable building block in the synthesis of a variety of complex molecules. Its structural integrity is defined by the interplay of an electron-donating amino group, an electron-withdrawing cyano group, and a methyl ester on a benzene ring. This guide provides an in-depth spectroscopic comparison of this compound with two of its key precursors: methyl 2-amino-4-bromobenzoate and methyl 4-cyano-2-nitrobenzoate. Through a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the characteristic spectral changes that accompany the chemical transformations, offering a robust framework for reaction monitoring and product verification.

Synthetic Pathways to this compound

The journey to this compound can be envisioned through two primary synthetic routes, each involving a key functional group transformation that leaves a distinct spectroscopic fingerprint.

Route A: Cyanation of an Aryl Bromide

This pathway involves the substitution of a bromine atom with a cyano group, a common transformation in organic synthesis. The precursor, methyl 2-amino-4-bromobenzoate, provides a foundational scaffold that is readily converted to the target molecule.

Synthetic_Pathway_A PrecursorA Methyl 2-amino-4-bromobenzoate Product This compound PrecursorA->Product Cyanation (e.g., CuCN, Pd-catalysis) Synthetic_Pathway_B PrecursorB Methyl 4-cyano-2-nitrobenzoate Product This compound PrecursorB->Product Reduction (e.g., Fe/HCl, H₂/Pd-C)

Navigating the Molecular Maze: A Comparative Guide to the Crystallographic Analysis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray crystallography, underpins structure-activity relationship (SAR) studies and rational drug design. This guide delves into the crystallographic analysis of substituted aminobenzoates, a class of compounds with significant potential in medicinal chemistry. While our primary focus is on the structural nuances of these molecules, we will use methyl 4-aminobenzoate as a practical case study to illustrate the experimental workflow and data interpretation, due to the current absence of publicly available crystallographic data for methyl 2-amino-4-cyanobenzoate and its isomers.

The Significance of Substituted Aminobenzoates in Drug Discovery

This compound and its structural isomers are of considerable interest in the pharmaceutical sciences. The presence of an amino group, a cyano moiety, and a methyl ester on a benzene ring provides a rich scaffold for developing novel therapeutic agents. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. The cyano group, in particular, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing the molecule's polarity, metabolic stability, and binding affinity. A detailed understanding of their solid-state conformation and intermolecular interactions is therefore a critical step in harnessing their therapeutic potential.

The Quest for a Crystal Structure: A Common Hurdle

Despite the importance of these molecules, obtaining high-quality single crystals suitable for X-ray diffraction can be a significant bottleneck. The crystallization of small organic molecules is often a trial-and-error process, influenced by factors such as solvent, temperature, and the presence of impurities. The absence of publicly available crystallographic data for this compound and its close isomers highlights this common challenge in chemical research.

To navigate this, we will pivot to a well-characterized and structurally related molecule: methyl 4-aminobenzoate . By examining its crystallographic data, we can establish a benchmark for comparison and outline a universally applicable protocol for the structural analysis of this compound class.

Case Study: The Crystal Structure of Methyl 4-Aminobenzoate

The crystallographic data for methyl 4-aminobenzoate provides a foundational understanding of the packing and intermolecular interactions in a simplified aminobenzoate system. The data for this structure is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 231080 .

Crystallographic Data Summary
ParameterMethyl 4-aminobenzoate (CCDC 231080)
Chemical FormulaC₈H₉NO₂
Formula Weight151.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.597(2)
b (Å)5.605(2)
c (Å)15.540(3)
α (°)90
β (°)96.17(3)
γ (°)90
Volume (ų)744.3(3)
Z4
Density (calculated) (g/cm³)1.348
Absorption Coefficient (mm⁻¹)0.096
F(000)320
Crystal Size (mm³)0.30 x 0.20 x 0.10
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected1634
Independent Reflections1305 [R(int) = 0.021]
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.057, wR2 = 0.126
Goodness-of-Fit on F²1.04

Data extracted from the Crystallographic Information File (CIF) for CCDC 231080.

Structural Insights

The crystal structure of methyl 4-aminobenzoate reveals a planar conformation of the benzene ring, with the amino and methyl ester groups lying nearly in the plane of the ring. The packing is dominated by a network of intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, forming chains of molecules within the crystal lattice. This arrangement provides a valuable starting point for predicting the potential crystal packing of more complex derivatives like this compound, where the additional cyano group would introduce further possibilities for intermolecular interactions.

Experimental Protocol: From Powder to Publication-Ready Data

The following section provides a detailed, step-by-step methodology for obtaining and analyzing single-crystal X-ray diffraction data for a substituted aminobenzoate, using our case study as a reference.

Part 1: Crystal Growth - The Art of the Ordered State

High-quality single crystals are the cornerstone of a successful crystallographic experiment. For small organic molecules like substituted aminobenzoates, several techniques can be employed.

1. Slow Evaporation:

  • Rationale: This is often the simplest and most successful method. The slow removal of solvent from a saturated solution allows for the gradual and ordered assembly of molecules into a crystal lattice.

  • Protocol:

    • Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Rationale: This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a less soluble "anti-solvent" into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the solution, leading to crystal formation.

3. Cooling:

  • Rationale: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further in a refrigerator or freezer.

    • The rate of cooling is critical; slow cooling generally yields better quality crystals.

Caption: Workflow for single-crystal growth of small organic molecules.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

1. Crystal Mounting:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

2. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal.

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • The data collection strategy aims to measure the intensities of as many unique reflections as possible.

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for factors such as background scattering, Lorentz-polarization effects, and absorption.

  • The data is then scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

Part 3: Structure Solution and Refinement

1. Structure Solution:

  • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the approximate positions of the atoms in the unit cell.

2. Structure Refinement:

  • The initial model is refined against the experimental data using a least-squares minimization procedure.

  • In this iterative process, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • The quality of the final model is assessed using various metrics, including the R-factors (R1 and wR2) and the goodness-of-fit.

G A High-Quality Single Crystal B Mount Crystal on Goniometer A->B C X-ray Data Collection B->C D Raw Diffraction Images C->D E Data Processing (Integration, Scaling, Merging) D->E F Reflection Data (h, k, l, I, σ(I)) E->F G Structure Solution (Direct/Patterson Methods) F->G H Initial Structural Model G->H I Structure Refinement (Least-Squares Minimization) H->I J Final Structural Model (CIF File) I->J

Caption: The single-crystal X-ray diffraction workflow.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be determined, the established methodologies of single-crystal X-ray crystallography provide a clear roadmap for its future elucidation. The comparative analysis with methyl 4-aminobenzoate underscores the fundamental principles of crystal packing and hydrogen bonding in this class of compounds. For drug development professionals, obtaining such crystallographic data is not merely an academic exercise; it is a critical investment that can significantly accelerate the design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide serve as a practical resource for researchers embarking on the structural characterization of novel substituted aminobenzoates and other small molecules of pharmaceutical importance.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.